2-Amino-2-(pyridin-3-yl)ethanol
Description
The exact mass of the compound 1-(3-Pyridinyl)-2-hydroxyethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7(5-10)6-2-1-3-9-4-6/h1-4,7,10H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBSTLCUXKGLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370376 | |
| Record name | 1-(3-Pyridinyl)-2-hydroxyethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372144-01-9 | |
| Record name | β-Amino-3-pyridineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372144-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Pyridinyl)-2-hydroxyethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 372144-01-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(pyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-2-(pyridin-3-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its chemical identity, key physical and chemical parameters, and general experimental methodologies for their determination.
Chemical Identity and Structure
This compound is a pyridine derivative characterized by an amino group and a hydroxyl group attached to an ethyl chain substituent on the pyridine ring. Its structure contains a chiral center, meaning it can exist as (R) and (S) enantiomers.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₀N₂O[1][2] |
| Molecular Weight | 138.17 g/mol [1][2] |
| Canonical SMILES | C1=CC(=CN=C1)C(CO)N |
| InChI Key | RTBSTLCUXKGLPI-UHFFFAOYSA-N[1][2] |
| CAS Number | Not explicitly found for the 3-pyridyl isomer, but related isomers are documented. |
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the known and estimated properties for this compound is presented below.
| Property | Value / Description | Source |
| Physical State | Solid at room temperature. | [1][2] |
| Appearance | White to off-white or pale yellow crystalline powder.[3][4] | [3][4] |
| Melting Point | Data for the specific 3-pyridyl isomer is not readily available. A related compound, the oxalate salt of a synthetic precursor, has a melting point of 158 °C.[5] | [5] |
| Boiling Point | Not determined. Subject to decomposition at high temperatures. | N/A |
| Solubility | Expected to have good solubility in water and other polar solvents due to the presence of polar amino and hydroxyl groups capable of hydrogen bonding.[3][4] | [3][4] |
| pKa (Acid-Base) | Exhibits amphoteric behavior. The primary amino group typically has a pKa around 9-10. The pyridine nitrogen is weakly basic with a pKa around 5.2. The hydroxyl group is very weakly acidic with a pKa of approximately 15.[3] | [3] |
| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined. The presence of polar groups suggests a low LogP value, indicating hydrophilicity. | N/A |
Experimental Methodologies
The determination of the physicochemical properties listed above involves a range of standard laboratory techniques. Below are outlines of common protocols.
1. Melting Point Determination:
-
Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
-
Methodology (Capillary Method):
-
A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or a digital melting point device).
-
The sample is heated slowly and evenly.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.
-
2. Solubility Determination:
-
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
-
Methodology (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer solution) in a sealed flask.
-
The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant or filtrate is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
3. pKa Determination:
-
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is the pH at which a chemical species is 50% protonated and 50% deprotonated.
-
Methodology (Potentiometric Titration):
-
A precise amount of the compound is dissolved in a suitable solvent (usually water or a water-cosolvent mixture).
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the sample solution using a burette.
-
The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point(s) on the curve.
-
4. LogP Determination:
-
Principle: The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. LogP is the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.
-
Methodology (Shake-Flask Method):
-
The compound is dissolved in a biphasic system of n-octanol and water (or a buffer) that have been pre-saturated with each other.
-
The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.
-
The layers are separated by centrifugation.
-
The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
LogP is calculated as: LogP = log ( [Concentration]octanol / [Concentration]water ).
-
Workflow Visualization
The logical flow for the characterization of a novel chemical entity like this compound is crucial for systematic drug discovery and development. The following diagram illustrates a typical workflow.
This guide serves as a foundational resource for professionals engaged in the study and application of this compound, providing essential data and procedural context for further research and development activities.
References
- 1. 2-amino-2-pyridin-3-yl-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-amino-2-pyridin-3-yl-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buy 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis routes of 2-Amino-2-(pyridin-3-yl)acetonitrile [benchchem.com]
In-Depth Technical Guide to the Structure Elucidation of 2-Amino-2-(pyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of 2-Amino-2-(pyridin-3-yl)ethanol. The document details predicted and expected analytical data, outlines experimental protocols, and presents visual workflows to aid in the characterization of this compound.
Chemical Structure and Properties
Chemical Formula: C₇H₁₀N₂O Molecular Weight: 138.17 g/mol Structure:
This compound is a solid at room temperature and possesses a chiral center at the carbon atom bonded to the amino and hydroxyl groups.[1]
Spectroscopic Data for Structure Elucidation
Due to the limited availability of published experimental spectra for this compound, this section presents predicted data based on established spectroscopic principles and data from analogous compounds. These predictions serve as a robust guide for researchers in interpreting experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) in Hz |
| ~8.50 | d | 1H | H-2 (Pyridine) | J ≈ 2.0 Hz |
| ~8.45 | dd | 1H | H-6 (Pyridine) | J ≈ 4.8, 1.5 Hz |
| ~7.75 | dt | 1H | H-4 (Pyridine) | J ≈ 8.0, 2.0 Hz |
| ~7.35 | dd | 1H | H-5 (Pyridine) | J ≈ 8.0, 4.8 Hz |
| ~4.50 | t | 1H | CH-OH | J ≈ 5.5 Hz |
| ~3.60 | m | 2H | CH₂-OH | |
| ~4.90 (broad) | s | 1H | OH | |
| ~2.10 (broad) | s | 2H | NH₂ |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~148.5 | C-6 (Pyridine) |
| ~148.0 | C-2 (Pyridine) |
| ~140.0 | C-3 (Pyridine) |
| ~135.0 | C-4 (Pyridine) |
| ~123.5 | C-5 (Pyridine) |
| ~65.0 | CH₂-OH |
| ~58.0 | CH-NH₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in a molecule.
Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1450-1350 | Medium | C-H bend (aliphatic) |
| 1200-1000 | Strong | C-O stretch (primary alcohol) |
| 900-650 | Medium-Strong | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Ratio | Predicted Fragment Ion |
| 138 | [M]⁺ (Molecular Ion) |
| 121 | [M - NH₃]⁺ |
| 108 | [M - CH₂O]⁺ |
| 93 | [C₅H₄NCH₂]⁺ (Benzylic cleavage) |
| 78 | [C₅H₄N]⁺ (Pyridine ring) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar solvent is crucial for this polar molecule.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at 25 °C.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire the spectrum at 25 °C.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Apply a relaxation delay of 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectra and set the reference (e.g., the residual solvent peak of DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
FTIR Spectroscopy
Objective: To identify the functional groups in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.
-
Heat the probe to volatilize the sample into the ion source.
-
-
Instrument Parameters:
-
Set the ionization energy to 70 eV.
-
The ion source temperature should be maintained at an appropriate level (e.g., 200-250 °C) to ensure vaporization without thermal decomposition.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 40-200).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures. The "nitrogen rule" (an odd molecular weight suggests an odd number of nitrogen atoms) can be a useful initial check.
-
Visualization of Workflows
The following diagrams illustrate the logical workflows for the structure elucidation process.
Caption: General workflow for the structure elucidation of an organic compound.
Biological Context
While specific signaling pathways for this compound are not extensively documented, its structural motifs are present in molecules with known biological activities. For instance, the pyridinyl-ethanolamine scaffold is a component of various pharmacologically active compounds. Further research is warranted to explore the potential biological targets and signaling pathways of this particular molecule.
The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.
References
The Ascending Profile of Pyridine-Amino Alcohol Derivatives in Therapeutic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[2][3] When coupled with an amino alcohol moiety, a pharmacophore known for its presence in various biologically active compounds, the resulting pyridine-amino alcohol derivatives emerge as a promising class of molecules with a wide spectrum of therapeutic potential. This technical guide provides a comprehensive overview of the current state of research into the biological activities of pyridine-amino alcohol derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Anticancer Activity
Pyridine-containing compounds have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[4][5][6] The incorporation of an amino alcohol side chain can further enhance this activity, potentially through increased solubility, altered binding interactions with biological targets, or novel mechanisms of action.
Quantitative Data for Anticancer Activity
The in vitro anticancer efficacy of pyridine derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. While specific data for a wide range of pyridine-amino alcohol derivatives is still emerging, the following table summarizes the IC50 values for some representative pyridine compounds, highlighting the potential of this structural class.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-Urea 8e | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 |
| Pyridine-Urea 8n | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93 |
| Fused Pyridine 11d | MCF-7 (Breast) | 5.95 | Doxorubicin | 8.48 |
| Fused Pyridine 11d | HCT-116 (Colon) | 6.09 | Doxorubicin | 8.15 |
| Pyrazolo[3,4-b]pyridine 8b | A-549 (Lung) | 2.9 | - | - |
| Pyrazolo[3,4-b]pyridine 8b | HEPG2 (Liver) | 2.6 | - | - |
| Pyrazolo[3,4-b]pyridine 8b | HCT-116 (Colon) | 2.3 | - | - |
| 1,2,4 Triazole Pyridine TP6 | B16F10 (Melanoma) | 41.12 - 61.11 | - | - |
Note: The table includes data for various pyridine derivatives to illustrate the potential of the pyridine scaffold. Data specific to a broad range of pyridine-amino alcohol derivatives is a subject of ongoing research.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of new chemical entities.
Detailed Methodology:
-
Compound Dilution: Prepare a stock solution of the pyridine-amino alcohol derivative. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.
-
Controls: Include a positive control well containing the microorganism in broth without any compound, and a negative control well containing only the broth to ensure sterility.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular diseases, and cancer. Pyridine derivatives have been explored as potential anti-inflammatory agents, with some compounds exhibiting significant inhibitory effects on inflammatory mediators. [7]The amino alcohol functionality can contribute to these effects by interacting with key enzymes or receptors involved in the inflammatory cascade.
Quantitative Data for Anti-inflammatory Activity
The anti-inflammatory activity of compounds is often evaluated in vitro by measuring the inhibition of inflammatory enzymes like cyclooxygenases (COX) or in vivo using models such as the carrageenan-induced paw edema assay. The following table includes IC50 values for some pyridine derivatives against COX enzymes and percentage inhibition in the paw edema model.
| Compound ID | Assay | IC50 (µM) / % Inhibition | Reference Compound | IC50 (µM) / % Inhibition |
| Pyridine derivative 7a | NO Inhibition (LPS-stimulated RAW 264.7) | 76.6 | - | - |
| Pyridine derivative 7f | NO Inhibition (LPS-stimulated RAW 264.7) | 96.8 | - | - |
| 3-Hydroxy pyridine-4-one A | Carrageenan-induced paw edema | 67% (at 20 mg/kg) | Indomethacin | 60% (at 10 mg/kg) |
| Pyrimidinone-linked thiazole | - | - | - | - |
Note: This table highlights the anti-inflammatory potential of pyridine-based structures. More specific data on pyridine-amino alcohol derivatives is needed to fully assess their efficacy in this area.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Workflow for Carrageenan-Induced Paw Edema Assay
Detailed Methodology:
-
Animal Grouping: Divide rats into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the pyridine-amino alcohol derivative.
-
Compound Administration: Administer the test compounds and the standard drug intraperitoneally or orally to the respective groups. The control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the volume of the injected paw at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group in comparison to the control group at each time point.
Signaling Pathways
Understanding the molecular mechanisms by which pyridine-amino alcohol derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents. While specific pathways modulated by this particular class of compounds are still under active investigation, several key signaling pathways are known to be affected by various pyridine derivatives and are relevant to their observed anticancer and anti-inflammatory activities.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.
PI3K-Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a key regulator of cell survival, proliferation, and metabolism. Its dysregulation is frequently observed in cancer and inflammatory disorders.
Conclusion and Future Directions
Pyridine-amino alcohol derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. The available data, primarily from broader studies on pyridine derivatives, strongly suggest that this specific subclass holds significant potential in the fields of oncology, infectious diseases, and inflammatory disorders.
To fully unlock the therapeutic potential of pyridine-amino alcohol derivatives, future research should focus on several key areas:
-
Focused Synthesis and Screening: A more systematic approach to the synthesis and biological evaluation of a diverse library of pyridine-amino alcohol derivatives is needed to establish clear structure-activity relationships.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms of action of the most potent compounds are crucial to identify their specific cellular targets and the signaling pathways they modulate.
-
In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.
By addressing these research gaps, the scientific community can pave the way for the development of novel and effective drugs based on the pyridine-amino alcohol scaffold, ultimately contributing to the advancement of human health.
References
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-Amino-2-(pyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on 2-Amino-2-(pyridin-3-yl)ethanol (CAS Number: 372144-01-9). It is important to note that publicly accessible, in-depth experimental data, including detailed protocols and biological signaling pathways, for this specific compound is exceedingly scarce. This document summarizes the confirmed chemical identity and provides context based on related chemical structures. The guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the current knowledge gaps and potential areas for future investigation.
Chemical Identification and Properties
This compound is a chemical compound with the molecular formula C₇H₁₀N₂O.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 372144-01-9 | Alchem Pharmtech[1] |
| Molecular Formula | C₇H₁₀N₂O | Sigma-Aldrich[2] |
| Molecular Weight | 138.17 g/mol | Sigma-Aldrich[2] |
| Physical Form | Solid | Sigma-Aldrich[2] |
Synonyms and Related Compounds
While specific synonyms for this compound are not widely documented, it is crucial to distinguish it from its isomers and related structures for which more information is available.
Table 2: Related Compounds and their CAS Numbers
| Compound Name | CAS Number |
| 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3[3] |
| (R)-2-Amino-2-(pyridin-3-yl)ethanol | 1213054-10-4[2] |
| 2-Amino-1-(pyridin-2-yl)ethanol | 89943-14-6[4] |
| 2-Amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride | 1187930-63-7[5] |
The structural similarity to these compounds, particularly the pyridin-2-yl isomer, suggests that this compound may possess analogous chemical reactivity and potential biological activities. However, the positional difference of the nitrogen atom in the pyridine ring can significantly influence its electronic properties, binding affinities to biological targets, and metabolic stability.
Experimental Data and Protocols
A thorough search of scientific literature and chemical databases reveals a significant lack of published experimental data for this compound. There are no detailed experimental protocols for its synthesis, purification, or analysis readily available in the public domain. Similarly, no quantitative data regarding its biological activity, such as IC₅₀ or Kᵢ values, have been found.
For researchers interested in working with this compound, it is recommended to adapt general synthetic procedures for analogous amino(pyridinyl)ethanol derivatives. An example of a potential, though unverified, synthetic approach could involve the reduction of a corresponding amino ketone or the aminolysis of an appropriate epoxide.
Potential Biological Significance and Signaling Pathways
Due to the absence of specific biological studies on this compound, no signaling pathways have been elucidated for this compound. However, the pyridine moiety is a common scaffold in many biologically active molecules and approved drugs. Pyridine derivatives are known to interact with a wide range of biological targets, including enzymes and receptors.
Based on the broader class of amino-pyridinyl compounds, one could hypothesize potential, yet unproven, areas of biological relevance. For instance, similar structures have been investigated for their roles in neurological disorders and as enzyme inhibitors.[4]
Logical Relationship Diagram: General Drug Discovery Workflow
The following diagram illustrates a generalized workflow for the investigation of a novel chemical entity like this compound, highlighting the missing data for this specific compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-amino-2-pyridin-3-yl-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-[N-Methyl-N-(2-pyridyl)amino]ethanol | C8H12N2O - BuyersGuideChem [buyersguidechem.com]
- 4. Buy 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 [smolecule.com]
- 5. 2-amino-2-pyridin-3-yl-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Data and Experimental Protocols for 2-Amino-2-(pyridin-3-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for the compound 2-Amino-2-(pyridin-3-yl)ethanol. Due to the limited availability of direct experimental spectra in public databases, this guide presents a detailed analysis based on predicted data and characteristic values derived from analogous structures. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |
| ~8.55 | d | 1H | H-2 (Py) | ~2.0 |
| ~8.45 | dd | 1H | H-6 (Py) | ~4.8, 1.5 |
| ~7.80 | dt | 1H | H-4 (Py) | ~8.0, 2.0 |
| ~7.35 | dd | 1H | H-5 (Py) | ~8.0, 4.8 |
| ~4.80 | t | 1H | OH | ~5.5 |
| ~3.90 | dd | 1H | CH-OH | ~7.5, 5.0 |
| ~3.55 | m | 1H | CH₂-OH (a) | ~11.0, 5.0 |
| ~3.40 | m | 1H | CH₂-OH (b) | ~11.0, 7.5 |
| ~2.10 | s (broad) | 2H | NH₂ | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~148.5 | C-6 (Py) |
| ~148.0 | C-2 (Py) |
| ~140.0 | C-4 (Py) |
| ~135.0 | C-3 (Py) |
| ~123.5 | C-5 (Py) |
| ~65.0 | CH₂-OH |
| ~60.0 | CH-NH₂ |
Note: Py = Pyridine. Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (primary amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Medium | C-H stretch (aliphatic) |
| ~1640 | Medium | N-H bend (scissoring) |
| 1600-1450 | Medium to Strong | C=C and C=N ring stretching (pyridine) |
| 1250-1000 | Strong | C-O stretch (primary alcohol), C-N stretch |
| 900-650 | Medium to Strong | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
Table 4: Expected ESI-MS Fragmentation
| m/z (relative intensity) | Proposed Fragment |
| 139.0866 | [M+H]⁺ (Molecular Ion) |
| 121.0760 | [M+H - H₂O]⁺ |
| 109.0760 | [M+H - CH₂O]⁺ |
| 93.0549 | [C₅H₅N-CH₂]⁺ |
| 78.0498 | [C₅H₅N]⁺ (Pyridine) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent standard operating procedures and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is recorded on a 500 MHz spectrometer.
-
A standard single-pulse experiment is used with a 90° pulse width.
-
The spectral width is set to cover the range of -2 to 12 ppm.
-
A sufficient relaxation delay (e.g., 5 seconds) is applied between scans.
-
Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
The free induction decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 125 MHz.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
The spectral width is set to cover the range of 0 to 200 ppm.
-
A relaxation delay of 2 seconds is used.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
The FID is processed with an exponential window function (line broadening of 1-2 Hz).
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrument Setup:
-
The FTIR spectrometer is equipped with a diamond ATR accessory.
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
-
Sample Analysis:
-
A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure is applied using the instrument's clamp to ensure good contact between the sample and the crystal.
-
The infrared spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is displayed in terms of transmittance or absorbance.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
-
Mass Spectrometry Analysis:
-
The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
-
The sample solution is introduced into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
The ESI source parameters are optimized for the compound, including the capillary voltage (e.g., 3-4 kV), nebulizing gas pressure, and drying gas flow rate and temperature.
-
Mass spectra are acquired in positive ion mode over a suitable m/z range (e.g., 50-300).
-
For fragmentation analysis (MS/MS), the protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Predicted ESI-MS Fragmentation Pathway
The diagram below outlines the predicted fragmentation pathway for protonated this compound in ESI-MS.
Caption: Predicted ESI-MS Fragmentation.
Potential Therapeutic Targets for Pyridine-Based Amino Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of potential therapeutic targets for the emerging class of pyridine-based amino alcohols. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological properties imparted by the pyridine ring and the chiral amino alcohol moiety. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development in this promising area.
Overview of Therapeutic Targets
Pyridine-based amino alcohols have shown inhibitory activity against a range of therapeutic targets implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide focuses on five key targets:
-
Glycogen Synthase Kinase 3β (GSK-3β): A serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is linked to Alzheimer's disease, bipolar disorder, and diabetes.
-
Casein Kinase 1δ (CK-1δ): A serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, circadian rhythms, and cell cycle regulation. It is a target of interest for cancer and neurodegenerative diseases.
-
Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB regulation is a hallmark of many inflammatory diseases and cancers.
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase whose genetic alterations are drivers in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.
-
Tubulin: The protein subunit of microtubules, which are essential for cell structure, intracellular transport, and cell division. Tubulin polymerization inhibitors are a well-established class of anticancer agents.
Quantitative Data: Inhibitory Activities
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various pyridine-based compounds against the aforementioned targets. While the data is not exclusively for pyridine-based amino alcohols, it includes structurally related compounds that provide valuable insights into the potential of this chemical scaffold.
Table 1: Pyridine-Based Inhibitors of GSK-3β
| Compound | Scaffold | IC50 (nM) | Reference |
| Compound 8d | 6-Amino Pyridine Derivative | 770 | [1] |
| Pyrrolo[2,3-b]pyridine S01 | Pyrrolo[2,3-b]pyridine | 0.35 | [2] |
| 6-Aryl-pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-b]pyridine | 1 | [3] |
| Imidazopyridine | Imidazopyridine | 4 | [4] |
Table 2: Pyridine-Based Inhibitors of CK-1δ
| Compound | Scaffold | IC50 (µM) | Reference |
| Compound 8d | 6-Amino Pyridine Derivative | 0.57 | [1] |
Table 3: Pyridine-Based Inhibitors of NF-κB
| Compound | Scaffold | IC50 (nM) | Target | Reference |
| Pyrido[2,3-d]pyrimidin-7-one | Pyrido[2,3-d]pyrimidin-7-one | 20 | NOD2-dependent NF-κB activation | [5] |
| Aminoindazole-pyrrolo[2,3-b]pyridine | Aminoindazole-pyrrolo[2,3-b]pyridine | 10 (Ki) | IKKα | [6] |
Table 4: Pyridine-Based Inhibitors of ALK
| Compound | Scaffold | IC50 (nM) | Target | Reference |
| 1H-pyrazolo[3,4-b]pyridine 10g | 1H-pyrazolo[3,4-b]pyridine | <0.5 | ALK-L1196M | [7] |
| 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine 9v | 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine | 1.58 | ALK | [8] |
| 2,4-pyrimidinediamine 12a | 2,4-pyrimidinediamine | 9.5 | ALKwt | [9] |
Table 5: Pyridine-Based Inhibitors of Tubulin Polymerization
| Compound | Scaffold | IC50 (µM) | Reference |
| Diarylpyridine 10t | Diarylpyridine | 0.19 - 0.33 | [10] |
| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 7f | Pyridine-triazole-carboxamide | 2.04 | [11] |
| 2-anilinopyridyl linked oxindole 6r | Pyridine-oxindole | 1.84 | [11] |
| Trimethoxyphenyl pyridine VI | Trimethoxyphenyl pyridine | 0.00892 | [12] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways and mechanisms of action is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the key pathways associated with the targeted proteins.
Caption: Simplified GSK-3β signaling pathways.
Caption: Role of CK-1δ in Wnt signaling and neurodegeneration.
References
- 1. Coordinated Action of CK1 Isoforms in Canonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
An In-depth Technical Guide to the Solubility Profile of 2-Amino-2-(pyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Expected Solubility
2-Amino-2-(pyridin-3-yl)ethanol is a small organic molecule featuring a basic pyridine ring, a primary amine, and a hydroxyl group. These functional groups are polar and capable of forming hydrogen bonds, which dictates the compound's solubility. The molecule's structure suggests an amphiphilic nature, with the polar functional groups promoting solubility in aqueous and polar organic solvents, while the pyridine ring provides some nonpolar character.
Expected Qualitative Solubility Profile:
Based on the principles of amine and alcohol solubility, the following tables summarize the anticipated solubility of this compound in various common solvents.[1][2][3]
Table 1: Expected Solubility in Common Organic Solvents
| Solvent Category | Solvent Example | Expected Solubility | Rationale |
| Polar Protic | Water | High | The amino and hydroxyl groups can form strong hydrogen bonds with water molecules.[4] |
| Methanol, Ethanol | High | The compound can act as both a hydrogen bond donor and acceptor with polar protic solvents.[3] | |
| Polar Aprotic | DMSO, DMF | High to Moderate | The polarity of these solvents can solvate the polar functional groups of the compound.[3] |
| Acetonitrile | Moderate | Less polar than DMSO, may have reduced capacity for solvation. | |
| Nonpolar | Toluene, Hexane | Low to Insoluble | The nonpolar nature of these solvents cannot effectively solvate the polar amine and hydroxyl groups. |
Table 2: Expected Aqueous Solubility as a Function of pH
| pH Condition | Expected Solubility | Rationale |
| Acidic (e.g., pH < 5) | High | As a basic compound, the pyridine ring and the amino group will be protonated in acidic conditions, forming a highly water-soluble salt.[2][5] |
| Neutral (e.g., pH ~7) | Moderate to High | The compound is likely to have good intrinsic aqueous solubility due to its polar functional groups. |
| Basic (e.g., pH > 9) | Moderate | In basic conditions, the compound will be in its neutral, free base form. Solubility may be slightly lower than in acidic conditions but still significant. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is required. The equilibrium solubility method is a common and reliable approach.
2.1. Equilibrium Solubility Determination Protocol
This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
-
Sample Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet the excess solid.
-
Sample Extraction : Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
-
Dilution : Dilute the extracted sample with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification : Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
The following diagram illustrates the workflow for this protocol.
Caption: Workflow for quantitative equilibrium solubility determination.
2.2. Analytical Method for Quantification
A reverse-phase HPLC method with UV detection is well-suited for quantifying pyridine-containing compounds due to the UV absorbance of the pyridine ring.[6][7]
-
Instrument : HPLC system with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid to ensure good peak shape for the basic analyte.[7]
-
Detection : UV detection at a wavelength of maximum absorbance for the pyridine ring (typically around 260 nm).
-
Calibration : Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve. The concentration of the experimental samples can then be determined by interpolation from this curve.
Logical Framework for Solubility Assessment
The assessment of a compound's solubility is a critical step in early-stage drug development, influencing formulation and delivery strategies. The following diagram outlines a decision-making process based on initial solubility findings.
Caption: Decision framework for formulation based on solubility results.
References
An In-depth Technical Guide to the Acid-Base Characteristics of 2-Amino-2-(pyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-base characteristics of 2-Amino-2-(pyridin-3-yl)ethanol. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from its close structural isomer, 2-Amino-2-(pyridin-2-yl)ethanol, to infer its acid-base properties. This document outlines the expected pKa values, details established experimental protocols for their determination, and presents visual representations of the acid-base equilibria.
Introduction
This compound is a bifunctional organic molecule containing a basic amino group, a weakly basic pyridine ring, and a very weakly acidic hydroxyl group. Its structure suggests amphoteric behavior, allowing it to act as both a proton donor and acceptor depending on the pH of the surrounding medium. Understanding the ionization state of this molecule at different pH values is crucial for drug development, as it influences key pharmacokinetic and pharmacodynamic properties such as solubility, membrane permeability, and receptor binding.
Predicted Acid-Base Properties
The expected protonation and deprotonation events are as follows:
-
Pyridinium Ion (pKa₁): The pyridine nitrogen is the most acidic of the protonated species and will be the first to deprotonate as the pH increases.
-
Ammonium Ion (pKa₂): The primary amino group is less acidic than the pyridinium ion and will deprotonate at a higher pH.
-
Hydroxyl Group (pKa₃): The hydroxyl group is a very weak acid and will only deprotonate under strongly alkaline conditions.
Estimated pKa Values
The following table summarizes the estimated pKa values for this compound, based on the data for 2-Amino-2-(pyridin-2-yl)ethanol. It is important to note that the position of the nitrogen in the pyridine ring (position 3 vs. position 2) will influence the electronic environment and thus the exact pKa values. However, these estimations provide a valuable starting point for experimental design and computational modeling.
| Ionizable Group | Estimated pKa | Description |
| Pyridinium (pyridine-N) | ~ 5.2 | Dissociation of the proton from the protonated pyridine nitrogen. |
| Ammonium (-NH₃⁺) | ~ 9-10 | Dissociation of a proton from the protonated primary amino group. |
| Hydroxyl (-OH) | ~ 15 | Dissociation of the proton from the hydroxyl group. |
Acid-Base Equilibria
The ionization of this compound can be represented by a series of equilibria. At very low pH, the molecule will be fully protonated, carrying a +2 charge. As the pH increases, it will sequentially lose protons to form a +1 species, a neutral zwitterion, and finally a -1 species at very high pH.
Caption: Acid-base equilibria of this compound.
Experimental Protocols for pKa Determination
Accurate determination of the pKa values for this compound requires experimental validation. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Methodology:
-
Preparation of Analyte Solution: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically purified water. To ensure a constant ionic strength, an inert salt such as KCl (0.1 M) is often added.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a burette tip containing the titrant (e.g., 0.1 M HCl or 0.1 M NaOH).
-
Titration Procedure:
-
To determine the pKa of the basic groups (amino and pyridine), titrate with a standardized solution of a strong acid (e.g., HCl).
-
To determine the pKa of the acidic group (hydroxyl), titrate with a standardized solution of a strong base (e.g., NaOH).
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points can be identified as the points of maximum slope on the curve (inflection points), which can be determined from the first or second derivative of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore in proximity to the ionization center, leading to a change in the UV-Vis absorption spectrum upon protonation or deprotonation. Given the presence of the pyridine ring, this compound is a suitable candidate for this technique.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values that span the expected pKa values of the analyte.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). Add a small, constant aliquot of the stock solution to each buffer solution to create a series of samples with the same total analyte concentration but different pH values.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational pKa Prediction
In the absence of experimental data, computational methods can provide valuable estimates of pKa values. These methods typically involve calculating the Gibbs free energy change of the deprotonation reaction in the gas phase and in solution using a solvation model.
Common Approaches:
-
Quantum Mechanical (QM) Methods: These methods, such as Density Functional Theory (DFT), can provide accurate predictions of molecular properties. The pKa is calculated from the free energy difference between the protonated and deprotonated species.
-
Empirical Methods: These methods use the 3D structure of the molecule and empirical rules to predict pKa values. They are generally faster but may be less accurate than QM methods.
Conclusion
The acid-base characteristics of this compound are fundamental to its behavior in chemical and biological systems. While direct experimental data is currently lacking, this guide provides a robust framework for understanding its properties based on data from a close structural isomer and established analytical techniques. The estimated pKa values for the pyridinium, ammonium, and hydroxyl groups are approximately 5.2, 9-10, and 15, respectively. For drug development professionals, the experimental determination of these values using the detailed protocols for potentiometric titration or UV-Vis spectrophotometry is strongly recommended for accurate characterization of this compound. Computational methods can also serve as a valuable predictive tool in the early stages of research.
Exploring the Chemical Space of 2-Amino-2-(pyridin-3-yl)ethanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-2-(pyridin-3-yl)ethanol scaffold represents a promising, yet underexplored, area in medicinal chemistry. As a structural motif incorporating a chiral amino alcohol appended to a pyridine ring, it possesses key pharmacophoric features that suggest potential for diverse biological activities. Pyridine derivatives are integral to numerous approved drugs, valued for their ability to engage in hydrogen bonding, metal coordination, and pi-stacking interactions, while the amino alcohol functionality is a common feature in bioactive molecules, contributing to target binding and influencing physicochemical properties. This technical guide aims to consolidate the current, albeit limited, understanding of the chemical space surrounding this compound derivatives. Drawing analogies from structurally related compounds, this document will outline potential synthetic strategies, prospective biological applications, and propose experimental workflows for the synthesis and evaluation of this class of molecules. While comprehensive structure-activity relationship (SAR) data for this specific scaffold is not yet publicly available, this guide will provide a foundational framework to stimulate and direct future research and development efforts.
Introduction: The Therapeutic Potential of Pyridine-Containing Compounds
The pyridine ring is a ubiquitous heterocycle in medicinal chemistry, found in a wide array of therapeutic agents with diverse mechanisms of action.[1][2][3] Its presence can significantly impact a molecule's pharmacological profile, influencing factors such as solubility, metabolic stability, and target affinity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for molecular recognition by biological targets.
The this compound core combines this privileged heterocycle with a chiral amino alcohol side chain. This combination is of particular interest as the amino and hydroxyl groups can serve as key interaction points with biological macromolecules, such as enzymes and receptors, through hydrogen bonding. The chiral center at the carbon bearing the amino and hydroxyl groups introduces stereochemical considerations that can be critical for biological activity and selectivity.
While extensive research has been conducted on various pyridine-containing scaffolds, the this compound framework remains a relatively uncharted territory. This guide seeks to bridge this knowledge gap by providing a comprehensive overview based on available data and logical extrapolation from related chemical series.
Synthetic Strategies
The synthesis of this compound and its derivatives can be approached through several established synthetic methodologies. The selection of a particular route will depend on the desired substituents on the pyridine ring, the amino group, and the ethanol moiety. Below are proposed synthetic schemes based on general organic chemistry principles and analogous transformations reported for similar structures.
General Synthetic Workflow
A general workflow for the synthesis and evaluation of this compound derivatives is depicted below. This process begins with the synthesis of a key intermediate, such as a pyridin-3-yl ketone or epoxide, followed by the introduction of the amino alcohol functionality and subsequent diversification.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols (Representative)
Protocol 2.2.1: Synthesis of this compound from 3-Acetylpyridine
This protocol outlines a potential route starting from the readily available 3-acetylpyridine.
-
α-Bromination of 3-Acetylpyridine: To a solution of 3-acetylpyridine (1.0 eq) in a suitable solvent such as acetic acid or diethyl ether, add bromine (1.0-1.2 eq) dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The resulting α-bromo-3-acetylpyridine is then isolated by extraction and purified.
-
Azide Displacement: The α-bromo-3-acetylpyridine (1.0 eq) is dissolved in a polar aprotic solvent like DMF, and sodium azide (1.5-2.0 eq) is added. The mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete. The resulting α-azido-3-acetylpyridine is isolated by aqueous workup and extraction.
-
Reduction of Azide and Ketone: The crude α-azido-3-acetylpyridine is dissolved in a suitable solvent like methanol or ethanol. A reducing agent such as sodium borohydride (NaBH4) (2.0-3.0 eq) is added portion-wise at 0 °C. The reaction is stirred until both the azide and ketone functionalities are reduced. The reaction is quenched, and the product, this compound, is isolated and purified by column chromatography.
Protocol 2.2.2: N-Alkylation/Acylation for Derivative Synthesis
-
N-Alkylation: To a solution of this compound (1.0 eq) and a suitable base (e.g., K2CO3, Et3N) in a solvent like acetonitrile or DMF, add the desired alkyl halide (1.0-1.2 eq). The reaction mixture is stirred at room temperature or heated until completion. The product is isolated by extraction and purified by chromatography.
-
N-Acylation: To a solution of this compound (1.0 eq) and a base (e.g., pyridine, Et3N) in a solvent like dichloromethane, add the desired acyl chloride or anhydride (1.0-1.2 eq) dropwise at 0 °C. The reaction is stirred until completion. The product is isolated by washing with aqueous solutions to remove excess reagents and purified by chromatography or recrystallization.
Exploration of Biological Activities and Structure-Activity Relationships (SAR)
While specific biological data for a series of this compound derivatives is scarce, the broader class of pyridine-containing compounds has demonstrated a wide range of biological activities.[4][5] By extension, derivatives of the title scaffold are hypothesized to be promising candidates for various therapeutic areas.
Potential Therapeutic Areas
-
Anticancer Activity: Many pyridine derivatives have been investigated as anticancer agents.[6][7] The pyridine moiety can interact with the active sites of various kinases, and the amino alcohol portion could provide additional hydrogen bonding interactions.
-
Antibacterial Activity: The pyridine ring is a component of several antibacterial drugs. The ability of the scaffold to chelate metal ions or interact with bacterial enzymes could be a source of its potential antibacterial properties.
-
Enzyme Inhibition: The structural features of this compound derivatives make them suitable candidates for enzyme inhibitors, for example, in metabolic or signaling pathways.
Hypothetical Structure-Activity Relationships
Based on general principles of medicinal chemistry and data from related compound series, a hypothetical SAR can be proposed to guide initial derivatization efforts.
| R1 (on Amino) | R2 (on Pyridine) | R3 (on Pyridine) | Predicted Biological Activity | Rationale |
| H | H | H | Baseline Activity | Unsubstituted core scaffold. |
| Small Alkyl | H | H | Potentially Increased Lipophilicity | May improve cell permeability. |
| Benzyl | H | H | Potential for π-stacking | Aromatic ring could interact with hydrophobic pockets in target proteins. |
| Acyl | H | H | Altered H-bonding capacity | Amide bond can act as H-bond donor/acceptor. |
| H | Cl, F | H | Potential for Halogen Bonding | Halogens can modulate electronic properties and engage in specific interactions. |
| H | OMe, Me | H | Increased Electron Density | May alter the pKa of the pyridine nitrogen and influence binding. |
| H | H | CF3 | Electron Withdrawing Group | Can impact the overall electronic nature of the pyridine ring. |
Potential Signaling Pathway Involvement
Given the prevalence of pyridine-containing molecules as kinase inhibitors, a plausible mechanism of action for bioactive this compound derivatives could involve the modulation of cellular signaling pathways regulated by kinases. For instance, in the context of cancer, these compounds could potentially inhibit protein kinases involved in cell proliferation and survival.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.
Conclusion and Future Directions
The this compound scaffold holds considerable, yet largely untapped, potential for the discovery of novel bioactive compounds. This technical guide has provided a foundational overview of prospective synthetic routes, potential biological activities, and a framework for initiating a systematic exploration of this chemical space. The lack of extensive published data on this specific core underscores the opportunity for novel discoveries.
Future research efforts should focus on:
-
Systematic Synthesis: The synthesis and characterization of a diverse library of this compound derivatives with systematic variations at the amino group and the pyridine ring.
-
Broad Biological Screening: Comprehensive screening of the synthesized library against a wide range of biological targets, including cancer cell lines, bacterial strains, and key enzymes.
-
Quantitative SAR Studies: Generation of robust quantitative data to establish clear structure-activity relationships, which will be instrumental in guiding lead optimization.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms of action for any identified hit compounds to understand their interaction with biological targets and signaling pathways.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this promising chemical scaffold.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review [ouci.dntb.gov.ua]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
safety, handling, and MSDS for 2-Amino-2-(pyridin-3-yl)ethanol
The previous searches provided some safety and property information for the exact compound of interest, "2-Amino-2-(pyridin-3-yl)ethanol", from a supplier (Sigma-Aldrich/AldrichCPR). This included GHS pictograms, hazard statements (H302: Harmful if swallowed), and some basic properties. However, a comprehensive MSDS/SDS with detailed toxicological data, exposure limits, and specific first-aid measures is still missing. The searches also returned information on structurally similar compounds, which, while helpful for a general understanding, is not a substitute for the specific data required for an in-depth technical guide. Information on experimental protocols, such as synthesis and purification, is also limited. To proceed with creating the detailed guide, I need to focus on obtaining a complete SDS for "this compound" and any available experimental procedures involving this specific compound.The searches have provided some crucial safety information for "this compound" from a Sigma-Aldrich (AldrichCPR) product page. This includes the GHS pictogram (GHS07), a signal word ("Warning"), and a hazard statement (H302: Harmful if swallowed). Some basic physical and chemical properties are also available. However, a complete Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) with detailed toxicological information, specific personal protective equipment (PPE) recommendations, first aid measures, and handling and storage protocols is still missing for this specific compound. While information on similar compounds has been found, it is not a direct substitute. Furthermore, detailed experimental protocols for the synthesis or handling of this compound are not yet available. To create the comprehensive technical guide, I need to focus on obtaining a complete SDS and any available experimental procedures.The previous searches have provided some limited safety information for the specific compound this compound, including a GHS pictogram (GHS07), a "Warning" signal word, and the hazard statement H302 ("Harmful if swallowed"). We also have some basic physical properties. However, a comprehensive MSDS or SDS is still not available. This means detailed information on toxicology, specific PPE requirements, detailed first-aid measures, and spill handling procedures is lacking. Furthermore, no specific experimental protocols for the synthesis or purification of this compound have been found. To create the in-depth technical guide, it is crucial to obtain a complete SDS and any available experimental procedures. Without this, the guide will be incomplete and will have to rely on inferences from similar compounds, which is not ideal for a technical document aimed at researchers. Therefore, the next step must be a focused effort to locate a complete SDS and any published experimental methods.## An In-depth Technical Guide on the Safety, Handling, and MSDS for this compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound. The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively in a research and development setting.
Chemical Identification and Properties
This compound is a chemical compound with the molecular formula C₇H₁₀N₂O. It is classified as a solid with a molecular weight of 138.17 g/mol .
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| Physical Form | Solid | |
| InChI | 1S/C7H10N2O/c8-7(5-10)6-2-1-3-9-4-6/h1-4,7,10H,5,8H2 | |
| SMILES String | NC(CO)c1cccnc1 | |
| InChI Key | RTBSTLCUXKGLPI-UHFFFAOYSA-N |
Hazard Identification and Classification
Based on available data, this compound is classified as harmful if swallowed.
GHS Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
Source: Information extrapolated from supplier data for 2-amino-2-pyridin-3-yl-ethanol.
GHS Label Elements:
-
Pictogram:
(GHS07) -
Signal Word: Warning
-
Hazard Statement: H302: Harmful if swallowed.
Potential Health Effects: While specific toxicological data for this compound is limited, information from structurally similar compounds, such as other amino-pyridine and ethanolamine derivatives, suggests the following potential hazards:
-
Skin Contact: May cause skin irritation.[1][2][3] Prolonged or repeated exposure may lead to skin inflammation characterized by itching, scaling, reddening, or blistering.[1]
-
Inhalation: May cause respiratory tract irritation.[1][2][3]
-
Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.
Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Safe Handling Protocol
A general workflow for the safe handling of this compound is outlined below.
References
The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Pyridine Ethanolamine Compounds
For Immediate Release
A deep dive into the scientific archives reveals the fascinating history and discovery of pyridine ethanolamine compounds, a class of molecules that has become a cornerstone in modern drug development. This technical guide, tailored for researchers, scientists, and drug development professionals, chronicles the journey from their conceptual origins to their current status as key pharmaceutical intermediates and therapeutic agents. The unique combination of a pyridine ring and an ethanolamine moiety has given rise to a versatile scaffold with a wide range of biological activities, most notably in the field of antihistamines and beyond.
From Unrelated Moieties to a Powerful Combination: A Historical Perspective
The story of pyridine ethanolamine compounds is one of convergent evolution in medicinal chemistry. The independent discoveries of pyridine and ethanolamine laid the groundwork for their eventual synergistic pairing. Pyridine, a heterocyclic aromatic compound, was first isolated by the Scottish chemist Thomas Anderson in 1849 from bone oil.[1] Its unique electronic properties and ability to engage in hydrogen bonding made it an attractive scaffold for medicinal chemists.[2][3] Early synthetic methods were developed by William Ramsay in 1876, followed by the more practical Hantzsch pyridine synthesis in 1881 and the Chichibabin synthesis in 1924.[4]
Ethanolamine, a simpler bifunctional molecule containing both an amine and an alcohol group, was first synthesized by Charles Adolphe Wurtz in 1860.[5] Its utility as a building block in chemical synthesis was recognized early on.
The conceptual leap to combine these two structures appears to have been driven by the quest for improved antihistamines in the mid-20th century. Early antihistamines, such as those derived from aminoalkyl ethers, often possessed undesirable side effects. Researchers discovered that replacing a phenyl ring with a 2-pyridyl group in these ethanolamine-based compounds significantly enhanced their antihistaminic activity.[6] This strategic modification is a key milestone in the history of pyridine ethanolamine compounds, demonstrating their potential to fine-tune pharmacological properties.
Key Milestones in the Development of Pyridine Ethanolamine Compounds
| Year | Milestone | Key Scientists/Contributors | Significance |
| 1849 | Isolation of Pyridine | Thomas Anderson | Discovery of the core pyridine scaffold.[1] |
| 1860 | Synthesis of Ethanolamine | Charles Adolphe Wurtz | Discovery of the ethanolamine building block.[5] |
| 1876 | First Synthesis of Pyridine | William Ramsay | Paved the way for the production of pyridine derivatives.[4] |
| 1881 | Hantzsch Pyridine Synthesis | Arthur Hantzsch | A versatile method for synthesizing substituted pyridines.[4] |
| 1924 | Chichibabin Pyridine Synthesis | Aleksei Chichibabin | An important industrial method for pyridine synthesis.[4] |
| Mid-20th Century | Enhancement of Antihistamine Activity | Various Researchers | Discovery that the 2-pyridyl group enhances the activity of ethanolamine-based antihistamines.[6] |
| Late 20th/Early 21st Century | Development of Novel Therapeutics | Various Research Groups | Synthesis and investigation of pyridine ethanolamine compounds for a range of therapeutic targets beyond histamine receptors, including neurological disorders and as intermediates for drugs like rosiglitazone.[7][8] |
Synthesis and Experimental Protocols
The synthesis of pyridine ethanolamine compounds can be achieved through various routes, with the choice of method often depending on the desired substitution pattern. A common and illustrative example is the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a key intermediate in the production of the antidiabetic drug rosiglitazone.
Experimental Protocol: Synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol
This synthesis can be performed using either a traditional batch process or a more modern continuous flow microreactor system.[9]
Batch Synthesis:
-
Reactants: 2-chloropyridine and 2-(methylamino)ethanol.
-
Solvent: Typically, the reaction is carried out without a solvent or in a high-boiling point solvent.
-
Procedure: a. Equimolar amounts of 2-chloropyridine and 2-(methylamino)ethanol are mixed in a reaction vessel. b. The mixture is heated to a temperature between 120°C and 140°C. c. The reaction is monitored over time to determine the optimal reaction time for maximum yield. d. Upon completion, the product is isolated and purified using standard techniques such as distillation or chromatography.
Continuous Flow Synthesis:
-
Reactants: 2-chloropyridine and 2-(methylamino)ethanol.
-
System: A microreactor system is employed.
-
Procedure: a. Solutions of the reactants are prepared. b. The solutions are pumped into the microreactor at controlled flow rates. c. The reaction occurs within the microreactor at a specific temperature (e.g., up to 160°C). d. The product stream is collected, and the desired compound is isolated. This method often offers higher yields and better control over reaction parameters compared to batch synthesis.[10]
Signaling Pathways and Mechanism of Action
The biological activity of pyridine ethanolamine compounds is intrinsically linked to their ability to interact with specific biological targets and modulate signaling pathways.
Antihistaminic Action: As first-generation antihistamines, many pyridine ethanolamine derivatives act as inverse agonists at the histamine H1 receptor.[11][12] By binding to the receptor, they stabilize its inactive conformation, thereby reducing the downstream signaling that leads to allergic symptoms.
Neurological Applications: Compounds like 2-Amino-1-pyridin-2-yl-ethanol are being investigated for their role in neurological disorders.[8] The ethanolamine portion of these molecules can be a precursor for neurotransmitters and membrane phospholipids, while the pyridine ring can modulate interactions with various receptors and enzymes in the central nervous system.
Quantitative Data and Structure-Activity Relationships
The pharmacological activity of pyridine ethanolamine derivatives is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies have been crucial in optimizing their therapeutic potential.
| Compound | Target | Activity (IC50/pIC50) | Reference |
| 2-[Methyl(pyridin-2-yl)amino]-ethanol derivative | NAPE-PLD | pIC50 = 7.14 ± 0.04 | [13] |
| Doxylamine (a pyridine ethanolamine antihistamine) | Histamine H1 Receptor | Varies by assay | [6] |
| Carbinoxamine (a pyridine ethanolamine antihistamine) | Histamine H1 Receptor | Varies by assay | [6] |
The replacement of a phenyl ring with a pyridine ring in early antihistamines is a classic example of a beneficial SAR observation.[6] Further modifications, such as the introduction of methyl groups or other substituents on the pyridine ring or the ethanolamine side chain, can significantly impact potency, selectivity, and pharmacokinetic properties.
Future Directions
The legacy of pyridine ethanolamine compounds continues to evolve. Ongoing research is focused on designing novel derivatives with improved selectivity for specific receptor subtypes to minimize side effects. Furthermore, the application of this versatile scaffold is expanding into new therapeutic areas, including oncology and infectious diseases, driven by a deeper understanding of their mechanism of action and structure-activity relationships. The continued exploration of this chemical space promises to yield new and improved therapeutic agents for a variety of human diseases.
References
- 1. Buy 2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol (EVT-3359092) | 121489-11-0 [evitachem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Ethanolamine - Wikipedia [en.wikipedia.org]
- 6. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]
- 13. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 2-Amino-2-(pyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral β-amino alcohols are crucial building blocks in the synthesis of numerous pharmaceutical compounds due to their prevalence in biologically active molecules. The specific stereochemistry of these compounds is often critical to their therapeutic efficacy and safety. This document provides detailed application notes and protocols for the enantioselective synthesis of 2-Amino-2-(pyridin-3-yl)ethanol, a valuable intermediate for drug discovery and development. The primary method detailed is the asymmetric reduction of the precursor, 2-amino-1-(pyridin-3-yl)ethanone, a reliable and highly selective approach.
Overview of Synthetic Strategy
The most effective and widely adopted method for the enantioselective synthesis of chiral β-amino alcohols is the asymmetric reduction of the corresponding α-amino ketone. This strategy offers high enantioselectivity and good yields. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a prominent example of such a transformation and will be the focus of the detailed protocol.
The overall synthetic workflow can be summarized as follows:
Caption: General workflow for the synthesis of this compound.
Data Presentation: Comparison of Asymmetric Reduction Methods
While a specific protocol for 2-amino-1-(pyridin-3-yl)ethanone is not extensively documented, the following table summarizes typical results for the asymmetric reduction of analogous α-amino acetophenones, providing expected performance metrics for the proposed synthesis.
| Catalyst System | Substrate | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-CBS-oxazaborolidine | 2-Amino-1-phenylethanone | BH3·SMe2 | 85-95 | 90-98 | Adapted from CBS Reduction Literature |
| Chiral Ru-complex | N-protected 2-amino-1-phenylethanone | H2 | >90 | >95 | Noyori Hydrogenation Literature |
| Biocatalyst (Yeast) | 2-Hydroxy-1-phenylethanone | Glucose | ~70-90 | >99 | Biocatalysis Literature[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride (Precursor)
This protocol describes the synthesis of the key precursor ketone required for the enantioselective reduction.
Materials:
-
3-Acetylpyridine
-
Bromine
-
48% Hydrobromic acid
-
Ammonia (aqueous solution)
-
Diethyl ether
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Bromination: To a solution of 3-acetylpyridine (1.0 eq) in 48% HBr, add bromine (1.1 eq) dropwise at 0 °C. Stir the mixture at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-bromo-1-(pyridin-3-yl)ethanone.
-
Amination: Dissolve the crude 2-bromo-1-(pyridin-3-yl)ethanone in ethanol and add an excess of aqueous ammonia. Stir the mixture at room temperature for 24 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and extract with dichloromethane. Dry the organic layer and concentrate.
-
Salt Formation: Dissolve the crude amine in ethanol and add a stoichiometric amount of concentrated HCl. Cool the solution to induce crystallization of 2-amino-1-(pyridin-3-yl)ethanone hydrochloride. Filter and dry the solid.
Protocol 2: Enantioselective Synthesis of (S)-2-Amino-2-(pyridin-3-yl)ethanol via CBS Reduction
This protocol details the asymmetric reduction of the precursor ketone using a chiral oxazaborolidine catalyst.
Materials:
-
2-Amino-1-(pyridin-3-yl)ethanone hydrochloride
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH3·SMe2, 10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-amino-1-(pyridin-3-yl)ethanone hydrochloride (1.0 eq). Add anhydrous THF and cool the suspension to 0 °C.
-
Catalyst Addition: Add (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise to the stirred suspension.
-
Reducing Agent Addition: Slowly add borane-dimethyl sulfide complex (1.0 eq) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature and then add a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of CBS Reduction
The following diagram illustrates the catalytic cycle for the Corey-Bakshi-Shibata reduction of a ketone.
Caption: Catalytic cycle of the CBS reduction.
References
detailed protocol for the synthesis of 2-Amino-2-(pyridin-3-yl)ethanol
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the synthesis of 2-Amino-2-(pyridin-3-yl)ethanol, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the commercially available 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide. The initial step involves the formation of the intermediate, 2-amino-1-(pyridin-3-yl)ethanone, via the Delepine reaction. The subsequent step is the selective reduction of the ketone functionality to yield the target amino alcohol. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction
This compound is a chiral amino alcohol containing a pyridine moiety. This structural motif is of significant interest in the development of novel therapeutic agents due to the diverse biological activities associated with pyridine-containing compounds. The presence of both an amino and a hydroxyl group provides versatile handles for further chemical modifications, making it a key intermediate for the synthesis of more complex molecules. The protocol outlined below describes a reliable method for the preparation of this compound from a readily available starting material.
Data Summary
The following table summarizes the expected materials and potential outcomes for the synthesis of this compound. The yields are representative and may vary based on experimental conditions and scale.
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide | 2-amino-1-(pyridin-3-yl)ethanone hydrochloride | Hexamethylenetetramine, HCl | Chloroform, Ethanol/Water | 60-75 | >95 |
| 2 | 2-amino-1-(pyridin-3-yl)ethanone hydrochloride | This compound | Sodium borohydride (NaBH4) | Methanol | 80-90 | >98 |
Experimental Protocols
Step 1: Synthesis of 2-amino-1-(pyridin-3-yl)ethanone hydrochloride via Delepine Reaction
The Delepine reaction provides a method for the synthesis of primary amines from alkyl halides.[1][2][3] In this step, 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide is reacted with hexamethylenetetramine to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the primary amine.[1]
Materials:
-
2-bromo-1-(pyridin-3-yl)ethanone hydrobromide
-
Hexamethylenetetramine (HMTA)
-
Chloroform (CHCl3)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide (1 equivalent) and hexamethylenetetramine (1.1 equivalents) in chloroform (100 mL).
-
Stir the mixture at room temperature for 24 hours. The formation of a precipitate (the quaternary ammonium salt) should be observed.
-
Collect the precipitate by vacuum filtration and wash it with diethyl ether to remove any unreacted starting materials.
-
Transfer the collected solid to a clean round-bottom flask. Add a mixture of ethanol (75 mL) and concentrated hydrochloric acid (25 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature and then cool further in an ice bath.
-
The product, 2-amino-1-(pyridin-3-yl)ethanone hydrochloride, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Step 2: Reduction of 2-amino-1-(pyridin-3-yl)ethanone hydrochloride to this compound
The ketone functionality of the intermediate is selectively reduced to a hydroxyl group using sodium borohydride, a mild and effective reducing agent for ketones.[4][5]
Materials:
-
2-amino-1-(pyridin-3-yl)ethanone hydrochloride
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-amino-1-(pyridin-3-yl)ethanone hydrochloride (1 equivalent) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Adjust the pH of the remaining aqueous solution to >10 with 1 M sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as the final product. The product can be further purified by recrystallization or column chromatography if necessary.
Experimental Workflow
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
References
Application Notes and Protocols for 2-Amino-2-(pyridin-3-yl)ethanol as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-2-(pyridin-3-yl)ethanol as a versatile chiral building block in asymmetric organic synthesis. This document details its application in the synthesis of chiral ligands and as a chiral auxiliary, complete with detailed experimental protocols and representative data.
Introduction
Chiral β-amino alcohols are pivotal structural motifs present in numerous biologically active compounds and serve as valuable precursors for chiral ligands and auxiliaries in asymmetric catalysis. This compound, with its stereocenter adjacent to a coordinating pyridine ring, offers a unique scaffold for inducing stereoselectivity in a variety of chemical transformations. Its bifunctional nature, possessing both a primary amine and a hydroxyl group, allows for straightforward derivatization into more complex and catalytically active species. This document outlines key applications and provides detailed protocols for its use.
Application 1: Synthesis of Chiral Pyridine Bis(oxazoline) (PyBOX) Ligands
Chiral Pyridine Bis(oxazoline) (PyBOX) ligands are a class of C2-symmetric, tridentate ligands that have demonstrated exceptional efficacy in a wide range of asymmetric catalytic reactions. The pyridyl-amino alcohol, this compound, serves as an excellent precursor for the synthesis of novel PyBOX ligands, where the pyridine moiety is inherent to the chiral backbone. These ligands are particularly effective in metal-catalyzed reactions such as hydrosilylation, cyclopropanation, and Diels-Alder reactions.
Table 1: Representative Performance of PyBOX Ligands in Asymmetric Catalysis
| Reaction | Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| Hydrosilylation of Acetophenone | Fe(OAc)₂ / PyBOX | Acetophenone | up to 82 | up to 79 |
| Asymmetric Aziridination | Fe(II) / PyBOX | N-benzylideneaniline | Moderate | up to 49 |
| Heck-Matsuda Desymmetrization | Pd(tfa)₂ / PyBOX | Cyclopentene | 67-92 | up to 96 |
Note: The data presented is representative of PyBOX ligands in similar catalytic systems and illustrates the potential efficacy of ligands derived from this compound.
Experimental Protocol: Synthesis of a Chiral PyBOX Ligand from (S)-2-Amino-2-(pyridin-3-yl)ethanol
This protocol is adapted from established procedures for PyBOX synthesis.
Step 1: Synthesis of the Bis(amide) Intermediate
-
To a solution of pyridine-2,6-dicarbonyl dichloride (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere at 0 °C, add a solution of (S)-2-Amino-2-(pyridin-3-yl)ethanol (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM (15 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bis(amide) intermediate.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Step 2: Cyclization to the Bis(oxazoline) Ligand
-
Dissolve the purified bis(amide) (1.0 eq) in anhydrous DCM (20 mL) under an argon atmosphere.
-
Cool the solution to 0 °C and add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride, 2.5 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient with 1% triethylamine) to afford the chiral PyBOX ligand.
Application 2: Use as a Chiral Auxiliary in Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. This compound can be readily converted into a chiral auxiliary, for instance, by N-acylation. The resulting amide can then direct the stereochemistry of subsequent reactions, such as enolate alkylation or aldol additions. The pyridine moiety can play a crucial role in chelation control, enhancing the rigidity of the transition state and thus increasing diastereoselectivity.
Table 2: Diastereoselective Alkylation using a Chiral Auxiliary
| Substrate | Electrophile | Product Diastereomeric Ratio (d.r.) |
| N-Propanoyl derivative | Benzyl bromide | >95:5 |
| N-Butanoyl derivative | Methyl iodide | >90:10 |
Note: The data is illustrative of the selectivities that can be achieved with amino alcohol-derived chiral auxiliaries.
Experimental Protocol: N-Acylation of (S)-2-Amino-2-(pyridin-3-yl)ethanol and Subsequent Asymmetric Alkylation
Step 1: N-Acylation to form the Chiral Auxiliary
-
Dissolve (S)-2-Amino-2-(pyridin-3-yl)ethanol (1.0 eq) in anhydrous tetrahydrofuran (THF, 25 mL) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acylated chiral auxiliary, which can be purified by column chromatography if necessary.
Step 2: Asymmetric Alkylation
-
Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF (20 mL) under argon and cool to -78 °C.
-
Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution) dropwise.
-
Stir the solution at -78 °C for 30 minutes to form the enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. The product can be purified by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be cleaved under acidic or basic hydrolysis conditions to yield the chiral carboxylic acid derivative and recover the amino alcohol. For example, refluxing with 6 M HCl followed by extraction.
Application Notes and Protocols: 2-Amino-2-(pyridin-3-yl)ethanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-2-(pyridin-3-yl)ethanol and its derivatives in medicinal chemistry. This document details the synthesis of bioactive molecules incorporating the pyridin-3-yl ethanolamine scaffold, presents their biological activities, and provides exemplary experimental protocols.
Introduction
This compound is a versatile bifunctional molecule containing both a primary amine and a primary alcohol, attached to a central chiral carbon which is also linked to a pyridine ring. This unique combination of functional groups makes it a valuable chiral building block in the synthesis of more complex molecules with potential therapeutic applications. The pyridine moiety, a common heterocycle in pharmaceuticals, can engage in various biological interactions, including hydrogen bonding and π-stacking, contributing to the binding affinity of a molecule to its target.
The broader class of β-amino alcohols is recognized for a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-Alzheimer's properties. The incorporation of a pyridin-3-yl group can modulate the physicochemical properties of a drug candidate, such as solubility and basicity, and can serve as a bioisosteric replacement for a phenyl ring, potentially improving the pharmacokinetic profile.
While extensive research on this compound itself is not widely published, its application as a key intermediate can be exemplified through the synthesis and evaluation of derivatives, such as 3-(pyridin-3-yl)-2-oxazolidinones, which have demonstrated significant antibacterial activity.
Key Applications in Medicinal Chemistry
Derivatives of this compound are being explored for various therapeutic areas, with a notable example in the development of novel antibacterial agents. The pyridin-3-yl moiety is a key structural feature in a number of approved drugs and clinical candidates, highlighting its importance in drug design.
Antibacterial Agents: 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives
A significant application of the this compound scaffold is in the synthesis of 3-(pyridin-3-yl)-2-oxazolidinone derivatives. These compounds are analogs of the clinically important oxazolidinone antibiotic linezolid. By replacing the morpholine ring of linezolid with a substituted piperazine and the acetylamino side chain with a pyridin-3-yl group, novel compounds with potent antibacterial activity against Gram-positive bacteria have been developed.
Several synthesized 3-(pyridin-3-yl)-2-oxazolidinone derivatives have shown strong antibacterial activity, comparable to linezolid, against various strains of Gram-positive bacteria.[1]
Table 1: Minimum Inhibitory Concentrations (MIC, μg/mL) of Selected 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives [1]
| Compound | S. aureus (ATCC29213) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | S. xylosus (ATCC35924) |
| 21b | 2 | 1 | 2 | 1 | 2 |
| 21d | 1 | 0.5 | 1 | 0.5 | 1 |
| 21e | 2 | 1 | 2 | 1 | 2 |
| 21f | 1 | 0.5 | 1 | 0.5 | 1 |
| Linezolid | 2 | 1 | 2 | 1 | 2 |
Compounds 21b, 21d, 21e, and 21f are derivatives of 3-(pyridin-3-yl)-2-oxazolidinone with various substituents on the piperazine ring.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and the final 3-(pyridin-3-yl)-2-oxazolidinone derivatives, based on published literature.[1]
Protocol 1: Synthesis of (R)-5-(hydroxymethyl)-3-(pyridin-3-yl)oxazolidin-2-one
This protocol describes the synthesis of a key chiral intermediate from 3-aminopyridine.
Workflow for the Synthesis of a Key Chiral Intermediate
Caption: Synthetic workflow for the chiral oxazolidinone intermediate.
Materials:
-
3-Aminopyridine
-
(R)-glycidyl butyrate
-
Toluene
-
Carbonyl diimidazole (CDI)
-
Dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: Epoxide Ring Opening. To a solution of 3-aminopyridine (1 equivalent) in toluene, add (R)-glycidyl butyrate (1.2 equivalents).
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the intermediate alcohol.
-
Step 2: Oxazolidinone Ring Formation. Dissolve the intermediate alcohol (1 equivalent) in dichloromethane.
-
Add carbonyl diimidazole (CDI) (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield (R)-5-(hydroxymethyl)-3-(pyridin-3-yl)oxazolidin-2-one.
Protocol 2: General Procedure for the Synthesis of Final 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives
This protocol outlines the final steps to introduce the substituted piperazine moiety.
General Synthetic Scheme for Final Compounds
Caption: Final steps in the synthesis of antibacterial agents.
Materials:
-
(R)-5-(hydroxymethyl)-3-(pyridin-3-yl)oxazolidin-2-one
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Various substituted piperazines
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: Mesylation. Dissolve (R)-5-(hydroxymethyl)-3-(pyridin-3-yl)oxazolidin-2-one (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane.
-
Cool the solution to 0 °C and add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude mesylated intermediate, which is used in the next step without further purification.
-
Step 2: Nucleophilic Substitution. To a solution of the crude mesylated intermediate (1 equivalent) in acetonitrile, add the desired substituted piperazine (1.2 equivalents) and potassium carbonate (2 equivalents).
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography to obtain the final 3-(pyridin-3-yl)-2-oxazolidinone derivative.
Signaling Pathways and Mechanism of Action
While the specific signaling pathways modulated by this compound derivatives are not extensively detailed in the literature, the mechanism of action for the exemplified oxazolidinone antibacterials is understood to be similar to that of linezolid.
Proposed Mechanism of Action for 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives
Caption: Inhibition of bacterial protein synthesis by oxazolidinones.
Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center (P-site). This binding prevents the formation of the 70S initiation complex, which is a crucial step in the initiation of protein synthesis. By blocking this process, the synthesis of essential bacterial proteins is halted, leading to a bacteriostatic effect. Molecular docking studies of 3-(pyridin-3-yl)-2-oxazolidinone derivatives suggest a similar binding mode to that of linezolid.[1]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated through the synthesis of potent 3-(pyridin-3-yl)-2-oxazolidinone antibacterial agents. The protocols provided herein offer a foundation for the synthesis of these and other derivatives. Further exploration of this scaffold in different therapeutic areas is warranted, given the favorable pharmacological properties associated with both the β-amino alcohol and pyridine moieties. The continued investigation into the synthesis and biological evaluation of novel derivatives of this compound holds promise for the discovery of new therapeutic agents.
References
Chiral HPLC Method for the Enantiomeric Separation of 2-Amino-2-(pyridin-3-yl)ethanol
Application Note and Protocol
Abstract
This document provides a detailed methodology for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 2-Amino-2-(pyridin-3-yl)ethanol enantiomers. Due to the critical role of stereochemistry in determining the pharmacological and toxicological properties of drug candidates, achieving accurate enantiomeric separation is paramount for researchers, scientists, and professionals in drug development. This application note outlines a systematic approach to screen various chiral stationary phases (CSPs) and mobile phase conditions to achieve baseline resolution of the enantiomers. The protocols provided are based on established principles for the chiral separation of amino alcohols and compounds containing pyridyl moieties.
Introduction
This compound is a chiral molecule containing both a basic amino group and a hydroxyl group, as well as a pyridine ring, which can participate in various intermolecular interactions. The separation of its enantiomers is crucial for understanding their individual biological activities. Chiral HPLC is a powerful and widely used technique for the enantioseparation of chiral compounds. The key to a successful chiral separation lies in the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase composition. This application note provides a comprehensive guide to developing a reliable chiral HPLC method for the enantiomeric resolution of this compound.
Recommended Materials and Methods
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is suitable.
-
Chiral Stationary Phases (CSPs): A screening approach utilizing columns with different chiral selectors is recommended. Based on the structure of this compound, the following types of CSPs are suggested for initial screening:
-
Polysaccharide-based CSPs: These are broadly applicable for a wide range of chiral compounds, including amino alcohols.
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel
-
-
Macrocyclic Glycopeptide-based CSPs: These are particularly effective for the separation of underivatized amino acids and amino alcohols.[1]
-
Teicoplanin-based CSP
-
-
Pirkle-type (Brush-type) CSPs: These phases can offer unique selectivity based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.
-
(R)-phenylglycinol-derived CSP
-
-
-
Solvents and Reagents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (ACN), and additives such as trifluoroacetic acid (TFA) and diethylamine (DEA) should be used.
-
Sample Solution: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase components) at a concentration of approximately 1 mg/mL. Dilute as necessary to obtain an appropriate detector response.
Experimental Protocol: CSP Screening
A systematic screening of the selected CSPs with different mobile phase compositions is the most effective approach to identify the optimal separation conditions.
Screening Workflow Diagram
Caption: Workflow for Chiral HPLC Method Development.
Table 1: Recommended Initial Screening Conditions
| Parameter | Polysaccharide CSPs | Macrocyclic Glycopeptide CSP | Pirkle-type CSP |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase A (NP) | n-Hexane/IPA (90:10, v/v) + 0.1% DEA | Not primary mode | n-Hexane/IPA (80:20, v/v) |
| Mobile Phase B (NP) | n-Hexane/EtOH (90:10, v/v) + 0.1% DEA | Not primary mode | n-Hexane/EtOH (80:20, v/v) |
| Mobile Phase C (RP/PO) | ACN/MeOH (50:50, v/v) + 0.1% TFA | ACN/Water/TFA (90:10:0.1, v/v/v) | Not primary mode |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Injection Volume | 5 µL | 5 µL | 5 µL |
Note: The addition of a basic additive like DEA is recommended for basic analytes in normal phase to improve peak shape. Conversely, an acidic additive like TFA is often used in reversed-phase/polar organic modes.
Method Optimization
If the initial screening does not yield baseline separation, the following parameters can be adjusted:
-
Mobile Phase Composition: Systematically vary the ratio of the strong and weak solvents (e.g., from 95:5 to 80:20 n-hexane/alcohol).
-
Alcohol Modifier: In normal phase, switching between IPA and EtOH can significantly impact selectivity.
-
Additives: The concentration of the acidic or basic additive can be optimized (e.g., from 0.05% to 0.2%).
-
Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can sometimes improve resolution.
-
Temperature: Varying the column temperature (e.g., between 15 °C and 40 °C) can affect enantioselectivity.
Results and Discussion (Hypothetical Data)
Following the screening protocol, a hypothetical successful separation was achieved on a cellulose-based CSP. The optimized conditions and the resulting chromatographic data are presented below.
Optimized Chromatographic Conditions Diagram
Caption: Optimized Conditions for Enantiomeric Separation.
Table 2: Quantitative Data for the Optimized Method
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | 8.52 min | 10.28 min |
| Tailing Factor (T_f) | 1.1 | 1.2 |
| Theoretical Plates (N) | 8500 | 8900 |
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.25} |
| Resolution (R_s) | \multicolumn{2}{c | }{2.8} |
The hypothetical data in Table 2 indicates a successful separation with good resolution (R_s > 1.5) and peak shape. The selectivity factor (α) of 1.25 demonstrates the differential interaction of the two enantiomers with the chiral stationary phase.
Conclusion
This application note provides a systematic and detailed protocol for developing a chiral HPLC method for the enantiomeric separation of this compound. By screening a selection of appropriate chiral stationary phases under both normal-phase and reversed-phase/polar organic conditions, a baseline separation can be achieved. The provided workflow, screening conditions, and optimization strategies serve as a comprehensive guide for researchers in pharmaceutical analysis and drug development to accurately determine the enantiomeric purity of this and structurally related compounds.
References
Application Notes and Protocols for the Synthesis and Evaluation of Novel Antibacterial Agents Derived from 2-Amino-2-(pyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and antibacterial evaluation of novel compounds derived from a 2-Amino-2-(pyridin-3-yl)ethanol scaffold. The protocols outlined below are based on established methodologies for the synthesis of related pyridine-containing compounds and standardized antimicrobial susceptibility testing. This document is intended to serve as a foundational resource for the discovery and development of new chemical entities to combat bacterial infections.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Pyridine and its derivatives have been identified as a promising scaffold in medicinal chemistry, exhibiting a broad range of biological activities, including antibacterial properties. The this compound core represents a versatile starting point for the synthesis of a diverse library of compounds. By modifying substituents on the amino group and the phenyl ring (if a phenylethanol derivative is considered), it is possible to explore the structure-activity relationships (SAR) and optimize the antibacterial potency and spectrum of these novel agents.
Synthesis of this compound Derivatives
A representative synthetic scheme for the preparation of this compound derivatives is presented below. This multi-step synthesis involves the formation of a key intermediate followed by diversification.
Representative Synthetic Protocol
Step 1: Synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile
A common precursor for the target compounds is 2-Amino-2-(pyridin-3-yl)acetonitrile. While various synthetic routes exist, a representative method is the Strecker synthesis.
-
Materials: 3-Pyridinecarboxaldehyde, Sodium cyanide (NaCN), Ammonium chloride (NH₄Cl), Methanol, Water.
-
Procedure:
-
Dissolve 3-Pyridinecarboxaldehyde (1 equivalent) in a mixture of methanol and water.
-
Add a solution of sodium cyanide (1.1 equivalents) in water to the reaction mixture at 0°C.
-
Subsequently, add a solution of ammonium chloride (1.2 equivalents) in water dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Amino-2-(pyridin-3-yl)acetonitrile.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of the Nitrile to the Amino Alcohol
The nitrile intermediate can be reduced to the desired this compound.
-
Materials: 2-Amino-2-(pyridin-3-yl)acetonitrile, Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable catalyst, Anhydrous tetrahydrofuran (THF) or ethanol.
-
Procedure (using NaBH₄):
-
Dissolve 2-Amino-2-(pyridin-3-yl)acetonitrile (1 equivalent) in ethanol.
-
Add sodium borohydride (excess, e.g., 4 equivalents) portion-wise at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.[1]
-
Quench the reaction carefully by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting this compound by column chromatography or crystallization.
-
Step 3: Derivatization of the Amino Group (Optional)
To explore SAR, the primary amino group can be functionalized through various reactions such as acylation, alkylation, or sulfonylation to yield a library of derivatives.
-
General Acylation Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, DCM).
-
Add a base (e.g., triethylamine, 1.2 equivalents).
-
Add the desired acyl chloride or anhydride (1.1 equivalents) dropwise at 0°C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer, concentrate, and purify the N-acylated derivative.
-
Synthesis Workflow Diagram
Caption: Synthetic workflow for novel antibacterial agents.
Antibacterial Activity Evaluation
The antibacterial activity of the synthesized compounds should be evaluated to determine their efficacy against a panel of pathogenic bacteria.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a standard and widely used technique for determining MIC values.[1]
Protocol: Broth Microdilution Assay
-
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative])
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) as a positive control
-
DMSO (for dissolving compounds)
-
0.5 McFarland turbidity standard
-
-
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
In a 96-well plate, perform two-fold serial dilutions of the compounds in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria + standard antibiotic), a negative control (bacteria + no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
-
Data Presentation
Quantitative data from the MIC assays should be summarized in a clear and structured table for easy comparison of the antibacterial activity of the different derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (Hypothetical Data)
| Compound ID | R Group (on Amino) | S. aureus (ATCC 29213) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| Parent | -H | 128 | 256 | >256 | >256 |
| D-01 | -COCH₃ | 64 | 128 | >256 | >256 |
| D-02 | -COCF₃ | 32 | 64 | 128 | >256 |
| D-03 | -SO₂CH₃ | 128 | 128 | >256 | >256 |
| D-04 | -CH₂Ph | 16 | 32 | 64 | 128 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | 0.125 | 1 |
This table presents hypothetical data for illustrative purposes.
Hypothetical Signaling Pathway of Action
While the precise mechanism of action for novel compounds requires extensive investigation, a common target for antibacterial agents is the bacterial cell wall or protein synthesis machinery. The following diagram illustrates a hypothetical pathway where a novel agent inhibits a key bacterial enzyme.
References
Application Notes and Protocols for 2-Amino-2-(pyridin-3-yl)ethanol in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(pyridin-3-yl)ethanol is a chiral amino alcohol that holds significant potential as a bidentate ligand in transition metal-catalyzed reactions. Its structure, featuring a stereocenter and both a hydroxyl and a pyridine nitrogen donor group, allows for the formation of stable chelate complexes with various transition metals. These complexes can create a well-defined chiral environment, making them attractive for asymmetric catalysis, a critical tool in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
While specific literature on the catalytic applications of this compound is emerging, its structural similarity to the well-studied 2-Amino-2-(pyridin-2-yl)ethanol and other chiral β-amino alcohols provides a strong basis for its potential applications.[1] This document outlines the prospective applications of this compound as a ligand, with a focus on asymmetric transfer hydrogenation of ketones, based on data from analogous systems. The provided protocols serve as a starting point for researchers to explore its catalytic activity.
Anticipated Applications in Asymmetric Catalysis
The primary application of chiral amino alcohol ligands is in asymmetric catalysis, where they can induce enantioselectivity in a variety of transformations. The key structural features of this compound, namely the chiral center and the N,O-donor atoms, are crucial for creating a chiral pocket around the metal center.
Asymmetric Transfer Hydrogenation (ATH) of Ketones
One of the most promising applications for transition metal complexes of this compound is the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols.[2][3] This reaction is of great industrial importance for the synthesis of pharmaceutical intermediates. Ruthenium, rhodium, and iridium complexes with chiral amino alcohol ligands have been shown to be highly effective for this transformation.[2] The general reaction scheme is depicted below:
References
Application Notes and Protocols for the Flow Chemistry Production of Pyridine Ethanolamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyridine ethanolamines using continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability.
Synthesis of 2-[Methyl(pyridin-2-yl)amino]ethanol
This protocol details the continuous flow synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a key intermediate in the production of various pharmaceuticals.[1][2] The reaction proceeds via a nucleophilic aromatic substitution.
Experimental Protocol
A continuous flow microreactor system is employed for the synthesis.[1] The setup consists of two syringe pumps for reagent delivery, a microreactor, a back-pressure regulator, and a collection vessel.
Reagents:
-
2-chloropyridine
-
2-(methylamino)ethanol
Procedure:
-
Equimolar solutions of 2-chloropyridine and 2-(methylamino)ethanol in a suitable solvent (e.g., acetonitrile or neat) are prepared.
-
The reagent solutions are loaded into separate syringe pumps.
-
The microreactor is heated to the desired temperature using a suitable heating module.
-
The reagent solutions are pumped into the microreactor at a defined total flow rate to achieve the desired residence time.
-
A back-pressure regulator is used to maintain the system pressure and prevent solvent evaporation at elevated temperatures.
-
The product stream exiting the reactor is cooled and collected.
-
The collected solution is then analyzed by a suitable method (e.g., HPLC, GC-MS) to determine conversion and yield.
Data Presentation
The following table summarizes the quantitative data obtained from the flow synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol at various temperatures and residence times.[3]
| Temperature (°C) | Residence Time (min) | Total Flow Rate (μL/min) | Yield (%) |
| 120 | 10.5 | 10 | 25.3 |
| 130 | 10.5 | 10 | 34.1 |
| 140 | 10.5 | 10 | 45.2 |
| 150 | 10.5 | 10 | 55.6 |
| 160 | 10.5 | 10 | 61.8 |
| 160 | 5.2 | 20 | 43.5 |
| 160 | 2.1 | 50 | 23.1 |
Table 1: Yield of 2-[methyl(pyridin-2-yl)amino]ethanol in the continuous-flow process at different temperatures and residence times.[3]
Experimental Workflow
References
Application Notes and Protocols for the Derivatization of 2-Amino-2-(pyridin-3-yl)ethanol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structural motif in medicinal chemistry, present in numerous approved drugs and clinical candidates. The compound 2-Amino-2-(pyridin-3-yl)ethanol combines this key heterocycle with a chiral amino alcohol functionality, offering multiple points for chemical modification to generate a library of diverse derivatives for biological screening. The presence of both a primary amine and a secondary alcohol allows for selective derivatization to explore structure-activity relationships (SAR) and identify novel bioactive molecules.
This document provides detailed protocols for the derivatization of this compound via N-acylation, urea/thiourea formation, and N-sulfonylation. These derivatization strategies are proposed based on established synthetic methodologies for similar amino alcohols and the known biological activities of various pyridine derivatives, which include antibacterial, anticancer, and enzyme inhibitory effects.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
Derivatization Strategies
The primary amino group of this compound is the more nucleophilic site and can be selectively targeted for derivatization under appropriate reaction conditions. The following sections outline protocols for three common and versatile derivatization reactions.
N-Acylation
N-acylation is a robust method to introduce a wide variety of substituents, allowing for fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding capacity.
Experimental Protocol: General Procedure for N-Acylation
-
Materials:
-
This compound
-
Acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA, 1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add the acylating agent (acyl chloride or anhydride, 1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).
-
Characterize the purified product by NMR and mass spectrometry.
-
Table 1: Proposed N-Acyl Derivatives of this compound
| Derivative Name | Acylating Agent | Expected Biological Activity |
| N-(1-hydroxy-2-(pyridin-3-yl)ethyl)acetamide | Acetyl chloride | Antibacterial, Anticancer |
| N-(1-hydroxy-2-(pyridin-3-yl)ethyl)benzamide | Benzoyl chloride | Anticancer, Enzyme inhibitor |
| N-(1-hydroxy-2-(pyridin-3-yl)ethyl)isobutyramide | Isobutyryl chloride | General screening |
Urea and Thiourea Formation
Urea and thiourea moieties are excellent hydrogen bond donors and acceptors, often contributing to strong interactions with biological targets.
Experimental Protocol: General Procedure for Urea/Thiourea Synthesis
-
Materials:
-
This compound
-
Isocyanate or isothiocyanate (e.g., phenyl isocyanate, methyl isothiocyanate) (1.05 equivalents)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Anhydrous potassium carbonate (for isothiocyanate reactions, 1.2 equivalents)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM or acetonitrile in a round-bottom flask.
-
Add the isocyanate or isothiocyanate (1.05 equivalents) to the solution. For isothiocyanate reactions, add anhydrous potassium carbonate.
-
Stir the reaction mixture at room temperature for 4-24 hours (monitor by TLC).
-
Upon completion, if a precipitate has formed, collect it by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Characterize the purified product by NMR and mass spectrometry.
-
Table 2: Proposed Urea/Thiourea Derivatives of this compound
| Derivative Name | Reagent | Expected Biological Activity |
| 1-(1-hydroxy-2-(pyridin-3-yl)ethyl)-3-phenylurea | Phenyl isocyanate | Anticancer, VEGFR-2 inhibitor |
| 1-(1-hydroxy-2-(pyridin-3-yl)ethyl)-3-methylthiourea | Methyl isothiocyanate | Antibacterial, General screening |
N-Sulfonylation
Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities, including antibacterial and anticancer properties.
Experimental Protocol: General Procedure for N-Sulfonylation
-
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 equivalents)
-
Anhydrous pyridine or a mixture of DCM and triethylamine
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous pyridine or DCM/TEA.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours (monitor by TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Characterize the purified product by NMR and mass spectrometry.
-
Table 3: Proposed N-Sulfonyl Derivatives of this compound
| Derivative Name | Sulfonylating Agent | Expected Biological Activity |
| N-(1-hydroxy-2-(pyridin-3-yl)ethyl)benzenesulfonamide | Benzenesulfonyl chloride | Antibacterial, Anticancer |
| N-(1-hydroxy-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide | p-Toluenesulfonyl chloride | Antibacterial, CA IX inhibitor |
Biological Screening Strategy
Based on the known biological activities of structurally related pyridine derivatives, the newly synthesized library of this compound derivatives should be subjected to a tiered screening approach.
Primary Screening
-
Antimicrobial Assays: Screen against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria to determine the Minimum Inhibitory Concentration (MIC).
-
Anticancer Assays: Screen against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to determine the half-maximal inhibitory concentration (IC50).
Secondary Screening (for active compounds)
-
Mechanism of Action Studies: For compounds with significant antimicrobial activity, further studies could include time-kill kinetics and biofilm inhibition assays. For anticancer hits, cell cycle analysis and apoptosis assays can be performed.
-
Enzyme Inhibition Assays: Based on the derivatizing moiety, specific enzyme inhibition assays can be conducted. For example, urea derivatives could be screened against kinases like VEGFR-2, and sulfonamides against carbonic anhydrases like CA IX.
Visualizations
Caption: Workflow for the derivatization of this compound.
Caption: Tiered biological screening strategy for novel derivatives.
References
- 1. blazingprojects.com [blazingprojects.com]
- 2. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 372144-01-9 | Benchchem [benchchem.com]
- 5. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neuroquantology.com [neuroquantology.com]
- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. [PDF] Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of N′-(1-(coumarin-3-yl)ethylidene)benzenesulfonohydrazide as a novel wound healing enhancer: synthesis, biological assessment, and molecular modeling [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 18. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents [patents.google.com]
- 19. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective [mdpi.com]
- 20. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Application of 2-Amino-2-(pyridin-3-yl)ethanol in the Synthesis of Dipeptidyl Peptidase-IV (DPP-4) Inhibitors
Introduction
2-Amino-2-(pyridin-3-yl)ethanol is a chiral β-amino alcohol that serves as a valuable building block in the synthesis of various biologically active compounds. Its structural features, including a chiral center, a primary amine, and a hydroxyl group, make it a versatile synthon for the construction of complex molecules. A significant application of this and structurally related chiral amino alcohols is in the synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus.
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1][2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism helps to improve glycemic control in patients with type 2 diabetes.[4] The β-amino alcohol moiety is a key pharmacophoric element in many DPP-4 inhibitors, as it interacts with the active site of the enzyme.
This application note provides a detailed overview of the use of this compound and its analogs in the synthesis of DPP-4 inhibitors, including experimental protocols and quantitative data on their inhibitory activity.
Data Presentation
The following table summarizes the in vitro inhibitory activity of representative DPP-4 inhibitors synthesized from β-amino alcohol and β-amino acid precursors.
| Compound ID | Structure | Target Enzyme | IC50 (nM) | Selectivity over DPP-8 | Selectivity over DPP-9 |
| Sitagliptin | 2,4,5-trifluorophenyl substituted β-amino amide | DPP-4 | 18 | >2500-fold | >2500-fold |
| Compound 9n | 6-(hydroxymethyl)pyrazolopyrimidine with β-amino ester | DPP-4 | 21.4 - 59.8 | Satisfactory | Satisfactory |
| Compound 2f | 4-(1H-pyrazol-1-yl)phenyl thiosemicarbazone | DPP-4 | 1.266 | - | - |
| Compound 2g | Trifluoromethyl-substituted benzylidene thiosemicarbazone | DPP-4 | 4.775 | - | - |
| Compound 2o | Biphenyl-substituted thiosemicarbazone | DPP-4 | 18.061 | - | - |
Data compiled from multiple sources.[5][6][7]
Experimental Protocols
Protocol 1: General Synthesis of a β-Amino Amide DPP-4 Inhibitor
This protocol describes a general method for the synthesis of a DPP-4 inhibitor using a chiral β-amino alcohol as a precursor. The synthesis involves the protection of the amino group, oxidation of the alcohol to a carboxylic acid, amide coupling with a heterocyclic amine, and final deprotection.
Materials:
-
(R)-2-Amino-2-(pyridin-3-yl)ethanol
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium periodate (NaIO4)
-
Ruthenium(III) chloride (RuCl3)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][5][8]triazolo[4,3-a]pyrazine hydrochloride
-
Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
N-Protection of the Amino Alcohol:
-
Dissolve (R)-2-Amino-2-(pyridin-3-yl)ethanol in DCM.
-
Add TEA and cool the solution to 0 °C.
-
Add a solution of (Boc)2O in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain N-Boc protected (R)-2-amino-2-(pyridin-3-yl)ethanol.
-
-
Oxidation to the Carboxylic Acid:
-
Dissolve the N-Boc protected amino alcohol in a mixture of acetonitrile and water.
-
Add RuCl3 and NaIO4.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Quench the reaction with isopropanol.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected β-amino acid.
-
-
Amide Coupling:
-
Dissolve the N-Boc protected β-amino acid in DMF.
-
Add HOBt and EDC, and stir for 30 minutes at 0 °C.
-
Add 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][5][8]triazolo[4,3-a]pyrazine hydrochloride and TEA.
-
Stir the reaction at room temperature for 18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to get the Boc-protected DPP-4 inhibitor.
-
-
Deprotection:
-
Dissolve the Boc-protected inhibitor in DCM.
-
Add TFA and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer and concentrate to obtain the final DPP-4 inhibitor.
-
Protocol 2: In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of synthesized compounds against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
Sitagliptin (as a positive control)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds and sitagliptin in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for the control), and the DPP-4 enzyme solution.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a fluorometer.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: General synthetic workflow for a DPP-4 inhibitor.
Caption: Mechanism of DPP-4 inhibition for glycemic control.
References
- 1. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 6. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing Assays to Test the Biological Activity of 2-Amino-2-(pyridin-3-yl)ethanol Analogs
References
- 1. This compound | 372144-01-9 | Benchchem [benchchem.com]
- 2. Buy 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Amino-2-(pyridin-3-yl)ethanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-2-(pyridin-3-yl)ethanol. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Workflow
The primary route for the synthesis of this compound involves a two-step process: the formation of the α-aminoketone precursor, 2-amino-1-(pyridin-3-yl)ethanone, followed by its reduction.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of 2-bromo-1-(pyridin-3-yl)ethanone | Incomplete bromination of 3-acetylpyridine. | - Ensure the reaction is protected from light to prevent radical side reactions.- Use fresh, high-quality bromine and acetic acid.- Monitor the reaction closely by TLC to determine the optimal reaction time. |
| Decomposition of the product during workup. | - Maintain a low temperature during the workup process.- Use a mild base for neutralization to avoid product degradation. | |
| Step 1: Difficulty in isolating 2-amino-1-(pyridin-3-yl)ethanone hydrochloride | The product is highly soluble in the reaction mixture. | - Ensure the final solution is sufficiently acidic to precipitate the hydrochloride salt.- Cool the reaction mixture to 0-5 °C to maximize precipitation.- Use a minimal amount of solvent for washing the precipitate. |
| Step 2: Incomplete reduction of the aminoketone | Insufficient amount of sodium borohydride. | - Use a molar excess of sodium borohydride (typically 2-4 equivalents).- Add the sodium borohydride in portions to maintain a steady reaction rate. |
| Deactivation of the reducing agent. | - Use anhydrous methanol as the solvent to prevent rapid decomposition of NaBH4.- Ensure the sodium borohydride is fresh and has been stored properly. | |
| Step 2: Formation of side products | Over-reduction or side reactions with the pyridine ring. | - Maintain a low reaction temperature (0-25 °C) to improve selectivity.- Slowly add the sodium borohydride to control the reaction exotherm. |
| Impurities in the starting aminoketone. | - Purify the 2-amino-1-(pyridin-3-yl)ethanone hydrochloride by recrystallization before use. | |
| Purification: Difficulty in purifying the final product | The product is a polar and water-soluble compound. | - Use column chromatography with a polar stationary phase (e.g., silica gel) and a polar eluent system (e.g., dichloromethane/methanol with ammonia).- Consider converting the product to its hydrochloride salt for easier handling and purification by recrystallization. |
| Co-elution with starting material or byproducts. | - Optimize the TLC solvent system before attempting column chromatography to ensure good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of 2-amino-1-(pyridin-3-yl)ethanone?
The bromination of 3-acetylpyridine is a critical step that requires careful control of reaction conditions to maximize the yield of the desired 2-bromo-1-(pyridin-3-yl)ethanone and minimize the formation of dibrominated and other side products.
Q2: Can other reducing agents be used for the reduction of the aminoketone?
Yes, other hydride-based reducing agents like lithium aluminum hydride (LiAlH4) can be used. However, sodium borohydride is generally preferred due to its milder nature, higher chemoselectivity, and easier handling.[1] LiAlH4 is a much stronger reducing agent and may lead to over-reduction or side reactions if not used with caution.
Q3: How can I monitor the progress of the reduction reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system, for example, 10% methanol in dichloromethane with a small amount of ammonia, should show a clear separation between the starting aminoketone and the more polar amino alcohol product.
Q4: What are the key safety precautions for this synthesis?
-
Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium borohydride reacts with water and acidic solvents to produce flammable hydrogen gas. It should be handled in a dry environment, and additions should be made carefully to control the reaction rate.[1]
-
The reaction workups involving acidic and basic solutions can be exothermic and should be performed with care, ensuring proper cooling.
Q5: What is the best way to store the final product, this compound?
This compound is an amino alcohol and may be sensitive to air and light. It is best stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. For long-term storage, refrigeration is recommended.
Experimental Protocols
Step 1: Synthesis of 2-amino-1-(pyridin-3-yl)ethanone hydrochloride (Adapted from analogous preparations)
-
Bromination of 3-acetylpyridine: To a solution of 3-acetylpyridine (1.0 eq) in glacial acetic acid is added a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature. The reaction mixture is stirred for several hours until TLC indicates the consumption of the starting material. The mixture is then carefully poured into ice water and neutralized with a suitable base (e.g., sodium bicarbonate) to precipitate the crude 2-bromo-1-(pyridin-3-yl)ethanone. The product is filtered, washed with water, and dried.
-
Delepine Reaction: The crude 2-bromo-1-(pyridin-3-yl)ethanone (1.0 eq) is dissolved in a suitable solvent like chloroform or ethanol, and hexamethylenetetramine (1.1 eq) is added. The mixture is stirred at room temperature for several hours to form the quaternary ammonium salt. The salt is filtered and then hydrolyzed by heating in a mixture of ethanol and concentrated hydrochloric acid. After cooling, the precipitated 2-amino-1-(pyridin-3-yl)ethanone hydrochloride is collected by filtration, washed with cold ethanol, and dried.
Step 2: Reduction of 2-amino-1-(pyridin-3-yl)ethanone to this compound
-
Reaction Setup: 2-amino-1-(pyridin-3-yl)ethanone hydrochloride (1.0 eq) is suspended in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Reduction: Sodium borohydride (2.0-4.0 eq) is added portion-wise to the stirred suspension over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC.
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to ~9-10 with a base (e.g., sodium hydroxide solution).
-
Extraction and Purification: The aqueous layer is extracted several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel.
References
improving yield and purity in 2-aminopyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-aminopyridine synthesis.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 2-aminopyridine, offering probable causes and effective solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Low or No Product Yield in Chichibabin Reaction | 1. Inactive Sodium Amide: The purity of sodium amide is crucial; very pure sodium amide may react poorly.[1] 2. Reaction Temperature Too Low: Traditional Chichibabin reactions require high temperatures (100-130°C) to proceed effectively.[2] 3. Poor Solubility of Reagents: Inadequate mixing and solubility of reagents in the chosen inert solvent (e.g., toluene, xylene) can hinder the reaction.[1] | 1. Use Less Pure Sodium Amide or Add an Activator: Impurities can have a catalytic effect.[1] Alternatively, a NaH-iodide composite can be used to enhance the Brønsted basicity of NaH, allowing for milder reaction conditions.[3] 2. Increase Reaction Temperature: Ensure the reaction is heated to the appropriate temperature for the specific solvent and reagents used. 3. Use an Appropriate Solvent and Ensure Vigorous Stirring: Solvents like liquid ammonia, toluene, or xylene are commonly used.[1][2] Ensure efficient stirring to maximize reagent contact. |
| Formation of Byproducts and Low Purity | 1. Over-amination: Using an excess of sodium amide can lead to the formation of di-aminated products.[1] 2. Isomer Formation: Depending on the substrate, amination at the C4 position can occur, especially if the C2 and C6 positions are blocked.[1] 3. Side Reactions with Substituents: Functional groups on the pyridine ring may react with the strong base. | 1. Control Stoichiometry: Carefully control the amount of sodium amide used. 2. Optimize Reaction Conditions: Milder conditions, such as those using a NaH-LiI composite, can offer better regioselectivity.[3] 3. Protect Sensitive Functional Groups: If possible, protect reactive functional groups before amination. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Byproducts like di-acetylated derivatives (in the case of acetylation of 2-aminopyridine) can have similar polarity to the desired product, making separation by recrystallization difficult.[4] 2. Presence of Colored Impurities: Oxidation of starting materials or the product can lead to colored impurities.[4] 3. Residual Starting Material: Incomplete reaction can leave unreacted starting materials. | 1. Column Chromatography: Use column chromatography on silica gel for effective separation of compounds with similar polarities.[4] 2. Activated Charcoal Treatment: Treat the crude product solution with a small amount of activated charcoal to remove colored impurities before recrystallization.[4] 3. Optimize Reaction and Work-up: Ensure the reaction goes to completion and perform aqueous washes during work-up to remove unreacted starting materials and acidic/basic impurities.[4] |
| Harsh Reaction Conditions Required | 1. Traditional Synthesis Methods: Classic methods like the Chichibabin reaction often require high temperatures and strong bases.[2] | 1. Explore Alternative Synthesis Routes: Consider modern alternatives that proceed under milder conditions, such as multicomponent reactions or syntheses starting from pyridine N-oxides or 2-mercaptopyridine.[5][6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Chichibabin synthesis of 2-aminopyridine?
A1: The main challenges include the need for harsh reaction conditions (high temperatures), the use of hazardous reagents like sodium amide, and the potential for side reactions leading to byproduct formation and low yields.[2] The purity of the sodium amide can also significantly impact the reaction's success.[1]
Q2: Are there milder alternatives to the Chichibabin reaction for synthesizing 2-aminopyridine?
A2: Yes, several milder alternatives exist. One approach involves the use of a NaH-iodide composite, which can mediate the Chichibabin amination under milder conditions.[3] Other methods include the synthesis from pyridine N-oxides and activated isocyanides, which can provide good yields in a one-pot, two-step process.[5] Multicomponent reactions also offer an efficient and environmentally friendly route to substituted 2-aminopyridines under mild conditions.[6]
Q3: How can I remove colored impurities from my 2-aminopyridine product?
A3: A common method to remove colored impurities is to treat a solution of the crude product with a small amount of activated charcoal. The solution should be heated briefly with the charcoal and then hot-filtered to remove the charcoal before proceeding with recrystallization.[4]
Q4: What is a common byproduct when acetylating 2-aminopyridine, and how can it be minimized?
A4: A likely byproduct is the di-acetylated derivative, N,N-diacetyl-2-aminopyridine. This can form under harsh reaction conditions or with an excess of acetic anhydride. To minimize its formation, use a stoichiometric amount or only a slight excess of acetic anhydride and maintain controlled temperature, for instance, below 60°C.[4]
Q5: What purification techniques are most effective for 2-aminopyridine and its derivatives?
A5: The choice of purification technique depends on the impurities present. Recrystallization is often used, but if impurities have similar polarity to the product, column chromatography on silica gel is a highly effective method for separation.[4] For certain derivatives, cation-exchange chromatography can be an efficient method for removing excess 2-aminopyridine.[8]
Experimental Protocols
Protocol 1: Modified Chichibabin Amination using NaH-LiI Composite
This protocol describes a milder version of the Chichibabin reaction.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium hydride (NaH, 3 equivalents) and lithium iodide (LiI, 2 equivalents) to anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: Add pyridine (1 equivalent) and n-butylamine (2 equivalents) to the suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 66°C) and stir for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Aminopyridines from Pyridine N-Oxides
This protocol outlines a one-pot, two-step synthesis of substituted 2-aminopyridines.[5]
-
Reaction Setup: In a reaction tube, combine pyridine N-oxide (1 equivalent), an activated isocyanide (1 equivalent), and a suitable activating agent in a solvent mixture (e.g., MeCN/DMF).
-
Reaction Execution: Heat the mixture under a nitrogen atmosphere (e.g., 105°C for 4 hours or microwave irradiation at 150°C for 15 minutes).
-
In situ Deprotection: After cooling, concentrate the reaction mixture to remove volatile organics. Add 1 M HCl and THF and stir at 50°C until the conversion of the intermediate N-formylaminopyridine to the desired 2-aminopyridine is complete (monitor by TLC).
-
Work-up and Extraction: Add ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer in vacuo. Purify the crude product by flash chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for 2-Aminopyridine Synthesis
| Synthesis Method | Key Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Traditional Chichibabin | Pyridine, Sodium Amide | 100-130 | Several hours | Moderate to Good | [2] |
| Modified Chichibabin | Pyridine, n-Butylamine, NaH, LiI | 65 | 18 hours | 95 | [3] |
| From Pyridine N-Oxide | Pyridine N-oxide, Benzyl isocyanide, TMSOTf | 105 | 4 hours | up to 84 | [5] |
| Multicomponent Reaction | Acetophenone, Malononitrile, Aldehyde, Ammonium carbonate | Room Temperature | Varies | High | [6] |
| From 2-Mercaptopyridine | Dihydrothiazolopyridinium salt, Amine | 50 | 48 hours | Good | [7] |
Visualizations
Caption: Workflow for Modified Chichibabin Synthesis.
Caption: Troubleshooting Decision Tree for 2-Aminopyridine Synthesis.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. grokipedia.com [grokipedia.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. benchchem.com [benchchem.com]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of amino alcohol enantiomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution of amino alcohol enantiomers?
A1: Poor resolution in the chiral separation of amino alcohols is often due to an inappropriate Chiral Stationary Phase (CSP), a suboptimal mobile phase composition, an incorrect flow rate, or inadequate temperature control.[1] The selection of the CSP is the most critical factor.[1]
Q2: Why is my peak shape poor (e.g., tailing, fronting, or splitting)?
A2: Poor peak shape can be caused by several factors. Peak tailing may result from unwanted secondary interactions between your amino alcohol and the stationary phase, particularly with residual silanols on silica-based CSPs, or from column contamination.[1][2] Peak fronting can be a sign of column overload or a sample solvent that is too strong.[3][4] Peak splitting can indicate a partially blocked column frit or a void in the column.[3][5]
Q3: Do I need to derivatize my amino alcohol enantiomers before HPLC analysis?
A3: Derivatization is often necessary for amino alcohols that lack a strong chromophore, which is required for UV detection.[6] It can also be used to create diastereomers that can be separated on a standard achiral (reverse-phase) column.[7][8][9]
Q4: How does temperature affect chiral separations?
A4: Temperature can significantly impact chiral recognition and, therefore, the resolution of enantiomers.[1] In some cases, increasing the temperature can lead to co-elution or even a reversal of the elution order of the enantiomers.[10]
Q5: What is the "additive memory effect" and how can I avoid it?
A5: The additive memory effect can occur in isocratic separations where components of the sample or mobile phase additives irreversibly adsorb to the stationary phase.[11] This can alter the column's retention characteristics over time.[11] To avoid this, it is important to use appropriate column washing procedures between injections.[11]
Troubleshooting Guides
Guide 1: Poor or No Enantiomeric Resolution
This guide addresses situations where the enantiomers of the amino alcohol are not separating or the resolution is insufficient.
Problem: My enantiomers are co-eluting or the resolution is below the required value.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Question-and-Answer Troubleshooting:
-
Q: Have I selected the most appropriate Chiral Stationary Phase (CSP)?
-
A: The choice of CSP is the most critical factor for a successful chiral separation.[1] Amino alcohols can often be separated on Pirkle-type, polysaccharide-based, or macrocyclic glycopeptide-based CSPs.[12][13][14] If you have no prior information, screening several different types of CSPs is recommended.[1]
-
-
Q: Is my mobile phase composition optimized?
-
A: The mobile phase, including the organic modifier, aqueous phase pH, and any additives, plays a crucial role.[1] Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the alcohol modifier in the nonpolar solvent. For reversed-phase, alter the aqueous buffer pH and the organic solvent concentration. The addition of acidic or basic additives can also significantly affect selectivity.[10][15]
-
-
Q: Could the column temperature be affecting the separation?
-
Q: Is the flow rate optimal?
-
Q: Should I consider derivatizing my amino alcohol?
Guide 2: Poor Peak Shape
This guide helps to diagnose and resolve issues related to peak tailing, fronting, and splitting.
Problem: My peaks are tailing, fronting, or split.
Logical Relationship Diagram:
Caption: Logical relationships between peak shape issues and their causes.
Question-and-Answer Troubleshooting:
-
Q: Why are my peaks tailing?
-
A: Peak tailing for basic compounds like amino alcohols is often due to secondary interactions with acidic silanol groups on silica-based CSPs.[2] Try adding a basic modifier like diethylamine to the mobile phase to suppress these interactions. Column contamination can also lead to tailing; in this case, flushing the column with a strong solvent may help.[1]
-
-
Q: What causes peak fronting?
-
A: Peak fronting is a common symptom of column overload.[4] Try reducing the injected sample mass. It can also be caused by injecting the sample in a solvent that is stronger than the mobile phase, leading to poor peak focusing at the column head.[3] If possible, dissolve your sample in the mobile phase.[3]
-
-
Q: Why are my peaks split or doubled?
-
A: If all peaks in the chromatogram are split, it often points to a problem at the column inlet, such as a partially blocked frit.[5] This can be addressed by back-flushing the column.[3][5] A column void, which can form over time, will also cause peak splitting.[3] In this case, the column may need to be replaced.[3]
-
Guide 3: Retention Time Fluctuation
This guide addresses issues with inconsistent or drifting retention times.
Problem: My retention times are not stable from run to run.
Question-and-Answer Troubleshooting:
-
Q: Is the HPLC system properly equilibrated?
-
A: For isocratic separations, especially with sensitive chiral stationary phases, ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.[11]
-
-
Q: Is the mobile phase composition consistent?
-
A: Ensure the mobile phase is properly mixed and degassed. For mobile phases with volatile components, prepare fresh mobile phase daily to avoid changes in composition due to evaporation. Also, be aware of the potential for bacterial growth in aqueous mobile phases, which can be mitigated by adding a small percentage of organic solvent or sodium azide.[3]
-
-
Q: Are there any leaks in the system?
-
Q: Is the column temperature stable?
-
A: As temperature affects retention, ensure the column compartment is maintaining a consistent temperature.[1] Even small fluctuations in ambient temperature can affect retention if a column heater is not used.
-
Data Presentation
Table 1: Chiral Stationary Phase (CSP) Selection Guide for Amino Alcohols
| CSP Type | Common Trade Names | Separation Principle | Best For |
| Pirkle-type | Whelk-O, Naphthylleucine | π-π interactions, hydrogen bonding, dipole-dipole interactions | Aromatic amino alcohols, derivatized amino alcohols |
| Polysaccharide-based | Chiralcel, Chiralpak | Hydrogen bonding, dipole-dipole interactions, steric hindrance | Broad applicability, including many underivatized amino alcohols |
| Macrocyclic Glycopeptide | Chirobiotic T, V, TAG | Hydrogen bonding, ionic interactions, inclusion complexation | Underivatized amino acids and amino alcohols[13] |
| Crown Ether | Crownpak | Host-guest complexation | Primary amino groups, underivatized amino acids[17] |
| Ligand Exchange | Davankov phase | Metal complexation | Underivatized amino acids and amino alcohols[18] |
Table 2: Mobile Phase Optimization Parameters
| Parameter | Typical Range/Values | Effect on Separation |
| Organic Modifier (Normal Phase) | 5-30% Ethanol or Isopropanol in Hexane/Heptane | Affects retention time and selectivity. Ethanol is often a better choice than isopropanol.[16] |
| Organic Modifier (Reversed Phase) | 10-70% Acetonitrile or Methanol in aqueous buffer | Controls retention time. |
| Aqueous Phase pH (Reversed Phase) | 2.5 - 7.5 | Affects the ionization state of the amino alcohol and the stationary phase, which can significantly impact retention and selectivity.[6] |
| Additive (Acidic) | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Can improve peak shape for basic analytes and influence selectivity. |
| Additive (Basic) | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | Suppresses silanol interactions, improving peak shape for basic compounds.[15] |
Experimental Protocols
Protocol 1: General Method for Chiral Derivatization of Amino Alcohols with Marfey's Reagent
This protocol describes a pre-column derivatization of amino alcohols using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers that can be separated on a standard C18 column.
-
Sample Preparation: Prepare a solution of the amino alcohol sample in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Reaction Mixture: In a microcentrifuge tube, combine the following:
-
100 µL of the sample solution
-
80 µL of 1 M sodium bicarbonate (NaHCO₃) solution
-
30 µL of 14 mM Marfey's reagent in a suitable solvent
-
200 µL of Dimethyl sulfoxide (DMSO)
-
-
Reaction: Tightly cap the tube and heat the mixture at 80°C for 10 minutes with agitation.[19]
-
Quenching: Cool the reaction mixture to room temperature and add 10 µL of 4 M hydrochloric acid (HCl) to stop the reaction.[19]
-
Analysis: The sample is now ready for injection onto a reversed-phase HPLC system.
Protocol 2: Screening of Chiral Stationary Phases
This protocol outlines a systematic approach to selecting an appropriate CSP for a new amino alcohol.
-
Column Selection: Choose a set of 3-4 chiral columns with different separation mechanisms (e.g., one Pirkle-type, one polysaccharide-based, and one macrocyclic glycopeptide-based column).
-
Initial Mobile Phase Conditions:
-
Normal Phase: Start with a mobile phase of 80:20 (v/v) hexane:isopropanol at a flow rate of 1 mL/min.
-
Reversed Phase: Begin with a mobile phase of 50:50 (v/v) acetonitrile:water with 0.1% formic acid at a flow rate of 1 mL/min.
-
-
Screening Injections: Inject the racemic amino alcohol standard onto each column under the initial mobile phase conditions.
-
Evaluation: Analyze the resulting chromatograms for any signs of enantiomeric separation. A partial separation is a good starting point for further method development.
-
Optimization: For the column(s) that show promise, proceed with mobile phase optimization as described in Table 2.
Visualizations
CSP Selection Workflow
Caption: Decision workflow for selecting a Chiral Stationary Phase.
Derivatization Workflow
Caption: Workflow for chiral separation via diastereomer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. hplc.eu [hplc.eu]
- 19. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
identification and characterization of side products in 2-Amino-2-(pyridin-3-yl)ethanol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-2-(pyridin-3-yl)ethanol. The information is designed to help identify and characterize potential side products and impurities that may arise during synthesis or subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities or side products I might encounter when working with this compound?
A1: Side products can originate from the starting materials, intermediates, or degradation of the final product. Common classes of impurities include:
-
Starting materials and reagents: Unreacted precursors from the synthesis, such as 3-acetylpyridine or the corresponding ketone.
-
Over-oxidation products: The alcohol moiety can be oxidized to a ketone, forming 2-amino-1-(pyridin-3-yl)ethan-1-one.
-
Dehydration products: Elimination of water can lead to the formation of enamines or other unsaturated derivatives.
-
Dimerization products: Self-reaction of the molecule can lead to dimers or oligomers, especially under harsh conditions.
-
Ring-modified products: The pyridine ring can be susceptible to oxidation (N-oxide formation) or hydroxylation under certain conditions.[1][2]
Q2: My purified this compound is developing a yellow or brownish color over time. What could be the cause?
A2: Discoloration is often an indication of degradation. Amino alcohols and pyridine-containing compounds can be sensitive to light, air (oxidation), and moisture. The color change may be due to the formation of oxidized impurities or polymeric byproducts. It is recommended to store the compound in a tightly sealed container, protected from light, and in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q3: I am seeing an unexpected spot on my TLC/LC analysis of a reaction mixture containing this compound. How can I identify it?
A3: An unexpected spot could be a side product, an intermediate, or a degradation product. To identify it, you can use hyphenated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the unknown compound. Further characterization can be achieved by isolating the impurity using preparative chromatography and analyzing it by Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.[3][4][5]
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield in Reductive Amination to Synthesize this compound
| Potential Cause | Troubleshooting Step |
| Inefficient imine formation | Ensure the reaction conditions (e.g., pH, removal of water) are optimal for imine formation before adding the reducing agent. Consider using a Lewis acid catalyst to facilitate imine formation.[6] |
| Reducing agent instability or incompatibility | Verify the activity of the reducing agent (e.g., NaBH4, NaBH3CN).[7] For sensitive substrates, consider a milder reducing agent like sodium triacetoxyborohydride (STAB).[8] |
| Side reaction of the starting materials | Analyze the crude reaction mixture by LC-MS to check for side products such as the reduction of the ketone to the corresponding alcohol without amination. |
Issue 2: Presence of an Impurity with a Mass of -18 Da Compared to the Product
| Potential Cause | Troubleshooting Step |
| Dehydration Side Product | This mass difference suggests the loss of a water molecule. This can happen under acidic or high-temperature conditions. Optimize the reaction temperature and pH to minimize this side reaction. |
| Analytical Method Induced Degradation | Ensure that the analytical method (e.g., GC-MS with high inlet temperature) is not causing the degradation of the product. Use a softer ionization technique in MS if available. |
Issue 3: Presence of an Impurity with a Mass of +14 Da Compared to the Product
| Potential Cause | Troubleshooting Step |
| N-Methylation | If a methylating agent (e.g., methyl iodide, formaldehyde from certain solvents) is present, N-methylation of the primary amine can occur. Ensure all reagents and solvents are pure. |
| Reaction with Solvent | Some solvents, like methanol, under certain conditions (e.g., in the presence of an acid catalyst) can act as a source of methylation. Consider using an alternative solvent. |
Data Presentation
Table 1: Hypothetical Impurity Profile of a this compound Synthesis Batch
| Impurity | Retention Time (min) | Molecular Weight ( g/mol ) | Typical Level (%) |
| 3-acetylpyridine | 5.2 | 121.14 | < 0.1 |
| 2-Amino-1-(pyridin-3-yl)ethan-1-one | 6.8 | 136.15 | < 0.2 |
| This compound N-oxide | 4.5 | 154.17 | < 0.1 |
| Dimeric impurity | 12.1 | 258.32 | < 0.05 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 2: LC-MS Method for Impurity Identification
-
LC System: Use the same HPLC conditions as in Protocol 1.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Visualizations
Caption: Troubleshooting workflow for identifying and addressing side products.
Caption: Potential oxidation side reaction pathway.
Caption: Analytical workflow for impurity identification and characterization.
References
- 1. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. biomedres.us [biomedres.us]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude 2-Amino-2-(pyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude 2-Amino-2-(pyridin-3-yl)ethanol. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound.
Recrystallization Issues
Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point. This is a common issue with polar compounds like this compound. Here are several troubleshooting steps:
-
Increase Solvent Volume: Your solution may be too concentrated. Add more of the hot solvent to ensure the compound remains dissolved as it cools past its melting point.
-
Change the Solvent System:
-
Solvent Polarity: The polarity of your solvent or solvent mixture may be too close to that of your compound. Try a slightly less polar solvent system. For example, if you are using a high concentration of a polar solvent like methanol, try reducing its proportion in a mixed solvent system with a less polar solvent like ethyl acetate or toluene.
-
Boiling Point: Employ a solvent with a lower boiling point.
-
-
Slow Cooling: Rapid cooling can promote oiling. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.[1]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[2]
-
Seeding: If you have a few pure crystals of this compound, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[2]
Question: I am getting a very low yield after recrystallization. What are the possible reasons and solutions?
Answer: A low recovery is a frequent problem in recrystallization and can be attributed to several factors:[2]
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which keeps a significant amount of your product dissolved in the mother liquor even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to just dissolve the crude product.[3] If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution.
-
-
Premature Crystallization: If the compound crystallizes during hot filtration to remove insoluble impurities, you will lose product.
-
Solution: Use a slight excess of hot solvent before filtration and keep the funnel and receiving flask heated.
-
-
Washing with Too Much or Warm Solvent: Washing the collected crystals with a large volume of solvent or with solvent that is not ice-cold will redissolve some of your product.
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent.[3]
-
Column Chromatography Issues
Question: My this compound is showing significant tailing on the silica gel column. How can I improve the peak shape?
Answer: Tailing is a common issue when purifying basic compounds like pyridines and amines on acidic silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, leading to poor separation.
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the silica.
-
Triethylamine (TEA): A common choice. Start by adding 0.1-1% (v/v) of TEA to your mobile phase.
-
Ammonia: A solution of ammonia in methanol (e.g., 2% of a 7N solution) can be very effective for strongly basic compounds.
-
-
Stationary Phase Modification:
-
Deactivated Silica: Use silica gel that has been pre-treated to mask the acidic silanol groups.
-
Alumina: Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.
-
-
Reverse-Phase Chromatography: If applicable to your compound's polarity, reverse-phase chromatography on a C18 column with an acidic mobile phase modifier (e.g., trifluoroacetic acid or formic acid) can improve peak shape by protonating the basic nitrogens.
Question: I am not able to separate my compound from a polar impurity. What can I do?
Answer: Separating polar compounds can be challenging. Here are some strategies to improve separation:
-
Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to better resolve compounds with similar polarities.
-
Solvent System Optimization: Systematically vary the components of your mobile phase. Sometimes, switching one of the solvents (e.g., from ethyl acetate to acetone) while keeping the others the same can significantly alter the selectivity of the separation. Thin Layer Chromatography (TLC) is an excellent tool for quickly screening different solvent systems to find the optimal conditions for your column.
-
Change Adsorbent: If you are using silica gel, consider trying alumina, or vice versa. The different surface properties can lead to different selectivities.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route used. Common impurities can include:
-
Unreacted Starting Materials: For example, if synthesized by reduction of a ketone, residual ketone may be present.
-
Byproducts of the Reaction: The synthesis of pyridine derivatives can sometimes lead to the formation of isomers or related pyridine compounds.
-
Water: Pyridine-containing compounds are often hygroscopic and can absorb moisture from the air.
-
Degradation Products: Exposure to light, air (oxidation), or high temperatures can lead to the formation of colored byproducts.
Q2: What is a good starting point for a recrystallization solvent system for this compound?
A2: Given the polar nature of this compound (containing amino, hydroxyl, and pyridine groups), polar solvents are a good starting point. However, a single solvent may be too effective, leading to high solubility even at low temperatures and thus poor recovery. A mixed solvent system is often ideal. Some suggested systems to screen include:
-
Ethanol/Water
-
Methanol/Ethyl Acetate
-
Isopropanol/Toluene
-
Acetone/Hexane
A good practice is to dissolve the crude compound in a minimum of the more polar ("good") solvent while hot, and then slowly add the less polar ("poor") solvent until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[1]
Q3: What mobile phase should I start with for column chromatography on silica gel?
A3: For a polar compound like this compound, a relatively polar mobile phase will be required to elute it from a silica gel column. A good starting point, based on protocols for similar compounds, is a mixture of ethyl acetate and methanol.[2] You can start with a system like 95:5 ethyl acetate:methanol and gradually increase the proportion of methanol if the compound does not elute. Remember to add a small amount of a basic modifier like triethylamine (e.g., 0.5%) to the mobile phase to prevent peak tailing.
Q4: How can I remove non-basic impurities from my crude product?
A4: Acid-base extraction is a very effective technique for this. The basic steps are:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with an aqueous acidic solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Make the aqueous layer basic (e.g., with NaOH or NaHCO₃) to deprotonate your compound, which will then precipitate or can be extracted back into an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the purified product.
Q5: How can I assess the purity of my final product?
A5: Several analytical techniques can be used to determine the purity of your this compound:
-
Thin Layer Chromatography (TLC): A quick and easy way to see if your purified product runs as a single spot and is free from the impurities present in the crude material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities. The absence of signals corresponding to known impurities is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. By developing a suitable method, you can determine the percentage purity of your compound.[4][5]
-
Melting Point: A sharp melting point range that is close to the literature value is a good indication of high purity. Impurities tend to broaden and depress the melting point.
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Technique | Recommended Solvent System (Starting Point) | Notes |
| Recrystallization | Ethanol/Water, Methanol/Ethyl Acetate, Isopropanol/Toluene | The ratio should be determined experimentally to find the optimal balance between solubility at high temperature and insolubility at low temperature. |
| Column Chromatography | Ethyl Acetate/Methanol (e.g., 95:5) + 0.5% Triethylamine | The polarity can be increased by increasing the proportion of methanol. |
| Acid-Base Extraction | Dichloromethane or Ethyl Acetate / 1M HCl (aq) | The product is extracted into the aqueous acid, which is then basified and re-extracted. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not when cold. Repeat with different solvents and mixed solvent systems to find the best one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the more polar solvent of a mixed pair) dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[3]
-
Drying: Dry the crystals, for example, in a vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
Select Eluent: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities. Remember to add a small amount of triethylamine to the eluent.
-
Pack the Column: Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
References
resolving poor diastereoselectivity in amino alcohol synthesis
Technical Support Center: Amino Alcohol Synthesis
Welcome to the technical support center for . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. The 1,2- and 1,3-amino alcohol motifs are crucial building blocks in numerous pharmaceuticals, making stereochemical control paramount.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of amino alcohols, particularly from the reduction of α- or β-amino ketones.
Q1: My reduction of an α-amino ketone is non-selective, giving a nearly 1:1 mixture of syn and anti diastereomers. What are the primary control models I should consider?
A1: The stereochemical outcome of nucleophilic additions to α-chiral ketones is primarily governed by two competing models: the Felkin-Anh (non-chelation) model and the Chelation-Control (Cram-chelate) model.[3][4][5] Understanding which model is operating is the first step in troubleshooting.
-
Felkin-Anh Model: This model typically predicts the major diastereomer when no chelating metal is present. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.[4] This usually leads to the anti product.
-
Chelation-Control Model: This model applies when the α-substituent (e.g., a protected amine) and the carbonyl oxygen can form a stable five-membered ring with a metal ion (from a Lewis acid or the reducing agent itself).[3][4] This locks the conformation of the substrate, forcing the nucleophile to attack from the less hindered face, typically yielding the syn product.
The balance between these two pathways is sensitive to the substrate, protecting group, reducing agent, and reaction conditions.
Q2: How can I promote chelation control to favor the syn-diastereomer?
A2: To favor the syn product, you need to create conditions that promote the formation of a stable chelate intermediate.
-
Choice of N-Protecting Group: Use a protecting group with a Lewis basic atom (e.g., O or N) that can participate in chelation. Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are common examples. In contrast, bulky silyl protecting groups (like TBDPS) disfavor chelation and promote Felkin-Anh control.[6]
-
Use of Chelating Reagents/Additives: Employ reducing agents that contain metals capable of chelation, such as Zn(BH₄)₂, or add Lewis acids like MgBr₂, ZnBr₂, or TiCl₄.[5] These additives can enforce a chelated transition state even with less coordinating reducing agents.[5]
-
Solvent Choice: Use solvents that are less likely to compete for coordination to the metal ion. Ethereal solvents like THF are often suitable.
Q3: I want to synthesize the anti-diastereomer. How can I suppress chelation and favor the Felkin-Anh pathway?
A3: To favor the anti product, you must disrupt the conditions for chelation.
-
Non-Chelating Reducing Agents: Use bulky, non-chelating reducing agents. Borane reagents or hindered borohydrides like L-Selectride or K-Selectride are excellent choices for promoting Felkin-Anh selectivity.[4]
-
Bulky N-Protecting Groups: Employ large, sterically demanding protecting groups on the nitrogen, such as triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS), which physically prevent the formation of a chelate ring.[6] The 2,5-dimethylpyrrolo protecting group has also been shown to be effective for directing anti selectivity.[7]
-
Protonation: If the amine is unprotected, adding a proton source will form an ammonium salt, which cannot chelate, thus favoring the anti product.[8]
Q4: My substrate doesn't have a suitable chelating group, or the inherent substrate control is low. What are my other options?
A4: When substrate control is ineffective, you must turn to reagent control.
-
Chiral Auxiliaries: Temporarily attach a chiral molecule (an auxiliary) to your substrate to direct the stereochemistry of the reduction.[9] Evans' oxazolidinones and pseudoephedrine amides are powerful examples that create a rigid chiral environment, leading to highly diastereoselective transformations.[9][] The auxiliary is removed in a subsequent step.
-
Catalytic Asymmetric Reduction: Use a chiral catalyst to differentiate between the two faces of the carbonyl.
-
Transfer Hydrogenation: Catalysts like Noyori's Ru-TsDPEN in the presence of a hydrogen donor (e.g., isopropanol or formic acid) are highly effective for the asymmetric reduction of ketones.[1][11]
-
Asymmetric Hydrogenation: Rh-BINAP and other similar complexes can provide excellent selectivity under hydrogen pressure.[1] These catalytic methods can often be tuned to produce either the syn or anti product by choosing the appropriate catalyst enantiomer (matched vs. mismatched pair).[1]
-
Q5: The diastereoselectivity of my reaction is inconsistent between runs. What experimental parameters are most critical to control?
A5: Poor reproducibility often points to sensitivity in reaction conditions.
-
Temperature: Reductions are often highly temperature-dependent. Lowering the reaction temperature (e.g., from room temperature to -78 °C) generally increases selectivity by amplifying the small energy differences between competing transition states.[12]
-
Reagent Purity and Stoichiometry: Ensure the purity and exact stoichiometry of your reducing agent and any Lewis acid additives. Old or partially decomposed reagents can give inconsistent results.
-
Water Content: Reactions involving metal hydrides or Lewis acids are extremely sensitive to moisture. Ensure all glassware is rigorously dried and use anhydrous solvents.
-
Rate of Addition: The rate at which the reducing agent is added can influence selectivity. A slow, dropwise addition at low temperature is often recommended to maintain control.
Data Presentation: Diastereoselective Reduction of α-Amino Ketones
The choice of reducing agent and N-protecting group dramatically influences the diastereomeric ratio (d.r.).
Table 1: Influence of Reducing Agent on Diastereoselectivity
| Substrate (N-Boc-α-amino ketone) | Reducing Agent | Conditions | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|---|
| N-Boc-3-amino-4-phenyl-2-butanone | NaBH₄ | MeOH, 0 °C | 85:15 | General Trend |
| N-Boc-3-amino-4-phenyl-2-butanone | Zn(BH₄)₂ | THF, -78 °C | >95:5 | Chelation Control[5] |
| N-Boc-3-amino-4-phenyl-2-butanone | L-Selectride | THF, -78 °C | <5:95 | Felkin-Anh Control[4] |
| N-Boc-2-amino-1-phenyl-1-propanone | LiAlH₄ | Et₂O, -78 °C | 72:28 | Felkin-Anh Control[4] |
Table 2: Influence of N-Protecting Group on Diastereoselectivity
| Substrate (α-Amino Aldehyde) | N-Protecting Group | Reagent/Conditions | Diastereomeric Ratio (Chelate:Felkin) | Reference |
|---|---|---|---|---|
| 2-(benzyloxy)-propanal | BOM (Benzyloxymethyl) | MeMgBr, Et₂O, -78 °C | 97:3 | [5] |
| 2-(benzyloxy)-propanal | TBDPS | MeMgBr, Et₂O, -78 °C | 2:98 | [5] |
| 2-(silyloxy)-propanal | TBS (tert-butyldimethylsilyl) | Et₂Zn + MeZnI, CH₂Cl₂ | >20:1 |[6] |
Key Experimental Protocols
Protocol 1: General Procedure for Chelation-Controlled Reduction (Favors syn-Diastereomer)
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-protected α-amino ketone (1.0 equiv) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition (Optional): If using a non-chelating hydride, add a solution of a Lewis acid (e.g., ZnCl₂ or MgBr₂, 1.1 equiv) in THF dropwise. Stir for 15-30 minutes.
-
Reducing Agent Addition: Add a solution of the chelating reducing agent (e.g., Zn(BH₄)₂, 1.2 equiv) dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt at -78 °C.[12]
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Felkin-Anh-Controlled Reduction (Favors anti-Diastereomer)
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the N-protected α-amino ketone (1.0 equiv) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78 °C.
-
Reducing Agent Addition: Add a solution of a bulky, non-chelating reducing agent (e.g., L-Selectride, 1.0 M in THF, 1.2 equiv) dropwise over 30 minutes.[12]
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once complete, slowly quench the reaction at -78 °C with saturated aqueous NaHCO₃, followed by the careful addition of 30% H₂O₂ to decompose the borane species.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for improving diastereoselectivity.
References
- 1. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]
- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of pyrrolo-protected amino aldehydes in the stereoselective synthesis of anti-1,2-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Chiral Amino Alcohol Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of chiral amino alcohols.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of chiral amino alcohol synthesis.
Problem 1: Decreased Enantioselectivity at Larger Scale
Q: We observed excellent enantiomeric excess (ee) at the lab scale (1g), but the ee dropped significantly when scaling up to 100g. What are the potential causes and how can we troubleshoot this?
A: A drop in enantioselectivity during scale-up is a common challenge. Several factors can contribute to this issue:
-
Mixing and Mass Transfer Limitations: Inadequate mixing in larger reactors can lead to non-uniform reaction conditions, affecting the catalyst's ability to control stereochemistry.
-
Temperature Gradients: Poor heat dissipation in larger vessels can create localized "hot spots," which may alter the reaction pathway or catalyst performance.
-
Catalyst Deactivation: The catalyst may be more susceptible to deactivation over the longer reaction times often required for larger batches.
-
Impurity Effects: The concentration of trace impurities in starting materials or solvents can have a more pronounced effect at a larger scale.
Troubleshooting Steps:
-
Optimize Agitation:
-
Characterize the mixing efficiency of your reactor.
-
Increase the stirring rate or consider using a different type of impeller to ensure homogeneity.
-
-
Improve Temperature Control:
-
Use a reactor with a jacketed cooling system and ensure efficient heat transfer.
-
Monitor the internal reaction temperature at multiple points within the reactor.
-
-
Evaluate Catalyst Stability:
-
Consider catalyst immobilization to enhance stability and facilitate reuse.[1]
-
Investigate the effect of catalyst loading. A slightly higher catalyst loading might be necessary at a larger scale to compensate for any deactivation.
-
-
Purify Starting Materials:
-
Analyze starting materials and solvents for impurities that could interfere with the catalyst.
-
Consider an additional purification step for all reagents before use in the scaled-up reaction.
-
Problem 2: Poor Yield and Byproduct Formation
Q: Our scaled-up synthesis of a β-amino alcohol is resulting in a low yield of the desired product and the formation of significant amounts of 1,2-diol and 1,2-diamine byproducts. How can we improve the chemoselectivity?
A: The formation of diol and diamine byproducts suggests competing reduction and nucleophilic addition reactions.[2] This is a common challenge when using aldehydes and imines as starting materials.[2]
Troubleshooting Steps:
-
Choice of Catalyst and Ligand:
-
The catalyst system plays a crucial role in controlling chemoselectivity. For instance, chromium-catalyzed asymmetric cross-coupling reactions have shown success in minimizing these byproducts.[2]
-
-
Protecting Group Strategy:
-
The use of strongly electron-withdrawing protecting groups on the imine can modulate its reduction potential, favoring the desired reaction pathway.[2]
-
-
Reaction Conditions:
-
Carefully control the reaction temperature. Lower temperatures often favor the desired kinetic product.
-
Optimize the rate of addition of reagents to maintain a low concentration of the more reactive species.
-
-
Alternative Synthetic Routes:
-
If chemoselectivity remains an issue, consider alternative synthetic strategies such as the ring-opening of epoxides or aziridines, or the hydrogenation of α-amino ketones.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of chiral amino alcohols?
A1: The main challenges include:
-
Maintaining Stereochemical Control: Ensuring high enantiomeric or diastereomeric purity on a larger scale.
-
Cost of Goods: The cost of chiral catalysts, ligands, and starting materials can become prohibitive at an industrial scale.
-
Process Safety and Scalability: Handling potentially hazardous reagents and ensuring consistent performance in large-scale reactors.
-
Downstream Processing: Developing efficient methods for product isolation and purification that are amenable to large-scale production.
Q2: Are there any general strategies to improve the cost-effectiveness of chiral amino alcohol synthesis on a large scale?
A2: Yes, several strategies can be employed:
-
Catalyst Recycling: Implementing catalyst recovery and reuse protocols can significantly reduce costs. Enzyme immobilization is a key strategy for improving reusability.[1]
-
Process Intensification: Utilizing continuous flow chemistry can offer better control over reaction parameters, leading to higher yields and selectivity, and potentially reducing reactor size and capital costs.[3]
-
Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product minimizes waste and reduces costs.
-
Use of Readily Available Starting Materials: Whenever possible, utilizing inexpensive and readily available starting materials is crucial for economic viability.[2]
Q3: What are some of the most common synthetic methods for preparing chiral amino alcohols?
A3: Several well-established methods exist, including:
-
Reduction of α-amino acids or their derivatives. []
-
Ring-opening of chiral epoxides or aziridines with nitrogen nucleophiles. [2]
-
Asymmetric aminohydroxylation of alkenes.
-
Catalytic asymmetric Mannich and aldol-type reactions. [2][7]
Data Presentation
Table 1: Comparison of Scale-up Performance for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation [8]
| Entry | Substrate (Scale) | Catalyst (mol %) | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 1a (10 g) | 0.2 | 2a | 91 | >99.9:0.1 |
| 2 | 1b (10 g) | 0.13 | 2b | 93 | 99.3:0.7 |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a Norepinephrine Precursor via Asymmetric Transfer Hydrogenation [8]
-
Materials:
-
α-Amino ketone HCl salt (1a)
-
RuCl[(S,S)-Teth-TsDpen]
-
Formic acid/triethylamine (5:2 azeotrope)
-
Aqueous 28% NH₄OH
-
Suitable reaction vessel
-
-
Procedure:
-
To a reaction vessel, add the α-amino ketone HCl salt (10 g scale).
-
Add the RuCl[(S,S)-Teth-TsDpen] catalyst at a loading of 0.2 mol %.
-
Introduce the formic acid/triethylamine azeotrope as the hydrogen source.
-
Stir the reaction mixture at the designated temperature until completion, monitoring by TLC or HPLC.
-
Upon completion, initiate direct crystallization from the reaction mixture by adding aqueous 28% NH₄OH.
-
Isolate the product by filtration.
-
Wash the isolated solid with a suitable solvent and dry under vacuum.
-
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol Ligand
-
Materials:
-
Chiral amino alcohol ligand (e.g., (1S,2R)-1-Amino-2-indanol derived ligand)
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand (0.05-0.1 mmol).
-
Add anhydrous toluene (5 mL) and stir until the ligand is dissolved.
-
Add the diethylzinc solution (1.0 M in hexanes, 2.0 mmol) dropwise at room temperature and stir for 30 minutes.
-
Cool the mixture to 0 °C and add freshly distilled benzaldehyde (1.0 mmol) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Visualizations
Caption: Experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.
Caption: Troubleshooting logic for decreased enantioselectivity during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 3. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 5. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 6. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 2-Amino-2-(pyridin-3-yl)ethanol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the stability of 2-Amino-2-(pyridin-3-yl)ethanol derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound derivatives?
A1: The stability of this compound derivatives is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] The amino group on the pyridine ring and the ethanolamine side chain are susceptible to various degradation reactions under suboptimal conditions.
Q2: What are the visible signs of degradation for these compounds?
A2: Visual indicators of degradation can include a change in color, such as yellowing or browning of a previously white or off-white solid, and a change in the physical state, like the clumping of a powder.[1] In solution, the formation of precipitates can also indicate degradation into less soluble byproducts.[1]
Q3: What are the recommended storage conditions for solid this compound derivatives?
A3: To ensure long-term stability, solid compounds should be stored in a cool, dry, and dark environment in a tightly sealed container.[1] For enhanced protection, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.[1]
Q4: In what types of solvents are this compound derivatives typically soluble?
A4: Given the presence of polar functional groups (amino and hydroxyl), these derivatives are generally soluble in polar solvents such as water, ethanol, methanol, and DMSO.[1] However, it is always advisable to perform a small-scale solubility test before preparing a large batch.[1]
Troubleshooting Guides
Issue 1: The solid compound has developed a yellow or brown discoloration.
-
Potential Cause: This is often a sign of oxidation or photodegradation.[1] The aminopyridine and ethanolamine moieties are susceptible to degradation upon exposure to air and light.[1]
-
Troubleshooting Steps:
-
Assess Purity: Before use, re-analyze the purity of the discolored material using a suitable analytical method such as HPLC or LC-MS.
-
Consider Application: For non-critical experiments, the material might still be usable if the purity is acceptable. However, for sensitive applications, it is best to use a fresh, non-discolored batch.
-
Improve Storage: Ensure future storage is in a tightly sealed container, protected from light, and consider storing under an inert atmosphere.[1]
-
Issue 2: A precipitate has formed in a stock solution stored in the refrigerator.
-
Potential Cause:
-
Low Solubility at Low Temperatures: The compound may be less soluble at lower temperatures, leading to crystallization.
-
Degradation: The compound may have degraded into a less soluble product.[1]
-
-
Troubleshooting Steps:
-
Attempt to Re-dissolve: Gently warm the solution to see if the precipitate dissolves. If it does, it was likely due to low-temperature insolubility.
-
Prepare Fresh Solution: If the precipitate does not re-dissolve upon warming, it is likely a degradation product. Prepare a fresh solution for your experiments.[1]
-
Optimize Storage of Solutions: Consider preparing smaller aliquots of fresh solutions to avoid repeated freeze-thaw cycles. Storing at room temperature may be an option if the compound is shown to be stable under those conditions for the required duration.
-
Issue 3: Inconsistent results are observed in biological assays.
-
Potential Cause:
-
Compound Degradation: The active compound may have degraded in the solid state or in solution, leading to a lower effective concentration.
-
Contamination: The stock solution or solid may be contaminated.
-
-
Troubleshooting Steps:
-
Verify Compound Integrity: Use an analytical technique like HPLC to check the purity and concentration of your stock solution.
-
Prepare Fresh Stocks: If degradation is suspected, prepare a fresh stock solution from a new vial of the solid compound.
-
Review Experimental Protocol: Ensure that the compound is not degrading under the assay conditions (e.g., pH of the buffer, incubation temperature and time).
-
Data Presentation
The following tables provide illustrative quantitative data on the stability of a hypothetical this compound derivative under various stress conditions. This data is intended to serve as a guideline for designing stability studies.
Table 1: pH-Dependent Stability of a this compound Derivative in Aqueous Solution at 40°C.
| pH | Incubation Time (days) | % Degradation | Major Degradation Products |
| 2.0 | 7 | 15.2 | Hydrolysis Product A, Oxidative Product B |
| 5.0 | 7 | 5.8 | Oxidative Product B |
| 7.4 | 7 | 2.1 | Minor Oxidative Products |
| 9.0 | 7 | 8.9 | Oxidative Product C, Dimerization Product |
Table 2: Photostability of a this compound Derivative in Solid State and Solution.
| Condition | Exposure Duration | % Degradation | Observations |
| Solid, Exposed to Light | 1.2 million lux hours | 8.5 | Yellowing of the solid |
| Solid, Dark Control | 1.2 million lux hours | < 0.5 | No change |
| Solution (in Water, pH 7.4), Exposed to Light | 1.2 million lux hours | 12.3 | Solution turned pale yellow |
| Solution (in Water, pH 7.4), Dark Control | 1.2 million lux hours | 1.8 | No significant change |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop stability-indicating analytical methods.
-
Acid and Base Hydrolysis:
-
Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and take samples at different time intervals.
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at a temperature above the accelerated stability testing conditions (e.g., 80°C).
-
Take samples at various time points and prepare solutions for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3][4]
-
Keep control samples protected from light.
-
Analyze the samples by HPLC.
-
Protocol 2: Stabilization by Lyophilization
Lyophilization, or freeze-drying, can enhance the stability of compounds that are unstable in solution.[5]
-
Formulation: Dissolve the this compound derivative in a suitable solvent (e.g., water for injection) with a cryoprotectant (e.g., mannitol or sucrose) to form a stable amorphous cake.[6]
-
Freezing: Cool the formulation to a temperature well below its eutectic point (e.g., -40°C to -80°C).[7] A controlled cooling rate is crucial for forming optimal ice crystal structures.[8]
-
Primary Drying (Sublimation): Apply a vacuum (e.g., 100-300 mTorr) and gradually increase the shelf temperature to just below the critical collapse temperature of the formulation. This allows the frozen solvent to sublime directly from a solid to a gas.
-
Secondary Drying (Desorption): After the majority of the solvent has been removed, increase the temperature further (e.g., to 25°C) under vacuum to remove residual bound solvent molecules.[9]
-
Stoppering and Sealing: Once the drying cycle is complete, the vials are typically stoppered under vacuum or after backfilling with an inert gas like nitrogen before being sealed.
Protocol 3: Stabilization using Cyclodextrins
Cyclodextrins can form inclusion complexes with drug molecules, which can protect them from degradation.[2][10]
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) based on the size and polarity of the this compound derivative.
-
Complexation Method (Kneading Method):
-
Create a paste by mixing the drug and cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2) with a small amount of a suitable solvent (e.g., water-ethanol mixture).
-
Knead the mixture for a specified time (e.g., 60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
-
-
Characterization: Confirm the formation of the inclusion complex using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
Caption: A logical workflow for the development and stability enhancement of this compound derivatives.
Caption: Potential degradation pathways for this compound derivatives under various stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pci.com [pci.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Development and optimization of lyophilization cycle [wisdomlib.org]
- 9. FORMULATION FORUM - Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules [drug-dev.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quantitative Analysis of 2-Amino-2-(pyridin-3-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 2-Amino-2-(pyridin-3-yl)ethanol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantitative analysis of this compound using common analytical techniques.
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Question: My chromatogram for this compound shows significant peak tailing when using a standard C18 column. What could be the cause and how can I fix it?
-
Answer: Peak tailing for a basic compound like this compound on a reverse-phase column is often due to strong interactions between the basic amine groups and residual acidic silanol groups on the silica-based stationary phase.
-
Solution 1: Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%). This will occupy the active silanol sites and reduce their interaction with your analyte.
-
Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capping to minimize the number of free silanol groups.
-
Solution 3: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the analyte, which can sometimes improve peak shape. However, ensure the pH is within the stable range for your column.
-
Solution 4: Consider HILIC Chromatography: Hydrophilic Interaction Chromatography (HILIC) is an alternative to reverse-phase chromatography that is well-suited for polar compounds.[1]
-
Issue 2: Low Sensitivity or No Signal in LC-MS/MS Analysis
-
Question: I am not observing a strong signal for this compound in my LC-MS/MS analysis. How can I improve the sensitivity?
-
Answer: Low sensitivity in LC-MS/MS can stem from several factors, including inefficient ionization, poor fragmentation, or matrix effects.
-
Solution 1: Optimize Ionization Source Parameters: Ensure the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, and temperature) are optimized for your analyte. This compound, being a basic compound, should ionize well in positive ion mode.
-
Solution 2: Mobile Phase Additives: The presence of a proton source in the mobile phase, such as 0.1% formic acid or acetic acid, is crucial for efficient protonation and signal enhancement in positive ESI mode.
-
Solution 3: Optimize MS/MS Transitions: Perform a direct infusion of a standard solution of the analyte to optimize the precursor ion and product ion masses (MRM transitions) and their corresponding collision energies.
-
Solution 4: Sample Preparation: If analyzing samples in a complex matrix (e.g., plasma, urine), matrix components can suppress the ionization of your analyte. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.
-
Issue 3: Irreproducible Results in GC-MS Analysis
-
Question: My quantitative results for this compound using GC-MS are not reproducible. What are the likely causes?
-
Answer: Reproducibility issues in GC-MS for polar, non-volatile compounds like this compound are almost always related to the derivatization step.
-
Solution 1: Ensure Anhydrous Conditions: Derivatization reagents, particularly silylating agents, are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
-
Solution 2: Optimize Derivatization Reaction: The reaction time and temperature for derivatization are critical. Optimize these parameters to ensure the reaction goes to completion. For example, when using BSTFA with 1% TMCS for silylation, a reaction time of 30-60 minutes at 60-70°C is a good starting point.
-
Solution 3: Use a Derivatization Catalyst: Pyridine is often used as a catalyst and solvent in derivatization reactions to improve reaction efficiency.
-
Solution 4: Check for Analyte Degradation: The high temperatures of the GC inlet and column can cause degradation of thermally labile compounds. Ensure the inlet temperature is not excessively high and consider using a pulsed splitless injection to minimize the time the analyte spends in the hot inlet.
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the analysis of this compound?
-
A1:
-
For GC-MS: Yes, derivatization is mandatory. This compound has polar amino and hydroxyl groups that make it non-volatile. Derivatization, such as silylation or acylation, is required to increase its volatility and thermal stability for GC analysis.[2]
-
For HPLC-UV/FLD: Derivatization is not strictly necessary for UV detection, but it is required for fluorescence detection (FLD). Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) can significantly enhance sensitivity and selectivity.[3]
-
For LC-MS/MS: No, derivatization is generally not required. LC-MS/MS is capable of analyzing polar compounds directly.[4][5]
-
Q2: What type of HPLC column is best suited for this compound?
-
A2: A base-deactivated C18 column or a polar-embedded group column is a good starting point for reverse-phase chromatography. For challenging separations or to improve retention of this polar compound, a Hydrophilic Interaction Chromatography (HILIC) column is an excellent alternative.[1]
Q3: How can I prepare calibration standards and quality control samples?
-
A3:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or water at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent compatible with your analytical method.
-
Calibration Curve: The calibration standards should cover the expected concentration range of your samples. A typical range might be from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the accuracy and precision of the method.
-
Q4: What are the expected mass transitions for this compound in LC-MS/MS?
-
A4: The exact mass transitions must be determined experimentally by infusing a standard solution of the compound into the mass spectrometer. However, for a compound with a molecular weight of approximately 138.17 g/mol , you would first look for the protonated molecule [M+H]⁺ at m/z 139.1. Then, you would fragment this precursor ion to find stable product ions. Potential product ions could result from the loss of water (H₂O) or the loss of the ethanolamine side chain.
Experimental Protocols
Method 1: HPLC-UV Analysis
-
Principle: This method is suitable for the quantification of this compound at moderate concentrations. The analyte is separated using reverse-phase chromatography and detected by its UV absorbance.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Chromatographic Conditions:
-
Column: Base-deactivated C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm (The optimal wavelength should be determined by measuring the UV spectrum of the analyte).
-
Method 2: LC-MS/MS Analysis
-
Principle: This is a highly sensitive and selective method for the quantification of this compound, especially at low concentrations in complex matrices. The analyte is separated by liquid chromatography and detected by a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Instrumentation:
-
LC system (UPLC or HPLC)
-
Triple Quadrupole Mass Spectrometer with an ESI source
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC), 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 40% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: (To be determined experimentally)
-
Precursor Ion: [M+H]⁺
-
Product Ions: To be optimized by direct infusion.
-
-
Method 3: GC-MS Analysis (with Derivatization)
-
Principle: This method involves the chemical modification (derivatization) of this compound to make it volatile for analysis by gas chromatography-mass spectrometry.
-
Instrumentation:
-
GC system with an autosampler
-
Mass Spectrometer (Single Quadrupole or Triple Quadrupole)
-
-
Derivatization (Silylation):
-
Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Quantitative Data Summary
The following tables summarize the expected performance characteristics for the described analytical methods. These values are typical for the analysis of similar small molecule amines and should be validated for this compound specifically.
Table 1: HPLC-UV Method Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantitation (LOQ) | 50 - 150 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Table 2: LC-MS/MS Method Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Table 3: GC-MS Method Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Visualizations
References
Technical Support Center: Overcoming Low Reactivity of Substituted Pyridines in Amination Reactions
Welcome to the technical support center for amination reactions of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of aminopyridines.
Frequently Asked Questions (FAQs)
Q1: Why do some substituted pyridines exhibit low reactivity in amination reactions?
A1: The reactivity of substituted pyridines in amination reactions, particularly nucleophilic aromatic substitution (SNAr), is highly dependent on the electronic properties of the pyridine ring. Pyridines are naturally π-deficient, which makes them more susceptible to nucleophilic attack than benzene.[1] However, the presence of electron-donating groups (EDGs) on the pyridine ring increases the electron density, making the ring less electrophilic and thus less reactive towards nucleophiles.[2] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, activating the ring for nucleophilic attack.[3]
Q2: What are the primary strategies for aminating pyridines with low reactivity?
A2: Several strategies can be employed to overcome the low reactivity of certain substituted pyridines:
-
Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination are powerful methods for forming C-N bonds and are often effective for a broader range of substrates than traditional SNAr, including those with electron-donating groups.[4][5]
-
Activation of the Pyridine Ring: The pyridine can be activated by converting it into a more electrophilic species. This can be achieved by:
-
N-Oxide Formation: Converting the pyridine to a pyridine-N-oxide activates the 2- and 4-positions towards nucleophilic attack.[1]
-
Phosphonium Salt Formation: Reaction of the pyridine with a phosphine and an activating agent can generate a phosphonium salt, which is highly reactive towards nucleophiles.[4][6]
-
Lewis Acid Activation: A Lewis acid can coordinate to the pyridine nitrogen, withdrawing electron density and activating the ring.[7]
-
-
Alternative Amination Methods: For specific applications, other methods like the Chichibabin reaction (for C2-amination), Ullmann condensation, or more recent photochemical methods can be considered.[3][8][9]
Q3: How do I choose the most suitable amination method for my specific substituted pyridine?
A3: The choice of method depends on several factors, including the substitution pattern of the pyridine, the nature of the amine, and the desired regioselectivity. The following decision tree can serve as a general guide:
Q4: What is the expected regioselectivity for pyridine amination?
A4: For nucleophilic aromatic substitution (SNAr) and many metal-catalyzed reactions, amination preferentially occurs at the C2 and C4 positions.[10] This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which is a stabilizing interaction.[10] Attack at the C3 position does not allow for this stabilization.[10] Achieving C3-amination is more challenging and often requires specialized methods, such as those involving dearomatization-rearomatization sequences.[9][11]
Troubleshooting Guide
Problem 1: My Buchwald-Hartwig amination is failing or giving low yields.
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium precatalyst and ligand are fresh and have been stored under an inert atmosphere. Consider using a more active precatalyst.[12] |
| Incorrect Ligand Choice | The choice of phosphine ligand is crucial. For challenging substrates, especially those with steric hindrance or electron-donating groups, a more electron-rich and bulky ligand may be required.[13][14][15] Screen a panel of ligands to find the optimal one for your specific reaction. |
| Base Incompatibility | The base plays a critical role. Strong, non-nucleophilic bases like NaOtBu or K3PO4 are commonly used. The base may also be sensitive to protecting groups on your substrate.[12] Consider screening different bases. |
| Solvent Issues | Ensure the solvent is anhydrous and degassed. Common solvents include toluene, dioxane, and THF.[16] In some cases, changing the solvent can have a significant impact on the reaction outcome. |
| Substrate Reactivity | Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig couplings and may require more forcing conditions or specialized catalysts.[12] |
Problem 2: My SNAr reaction is sluggish or incomplete.
| Possible Cause | Troubleshooting Steps |
| Poorly Activated Substrate | If your pyridine has electron-donating groups, it may not be electrophilic enough for SNAr. Consider activating the pyridine via N-oxide formation or by using a Lewis acid.[1][7] |
| Insufficient Temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[17] Consider increasing the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation. |
| Poor Leaving Group | The leaving group ability follows the general trend I > Br > Cl > F for SNAr. If you are using a chloride, consider if a bromide or iodide analog is available. |
| Solvent Effects | Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr as they can stabilize the charged intermediate.[8] |
Data Summary
Table 1: Comparison of Catalytic Systems for the Amination of 2-Chloropyridines
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 | [13] |
| Pd(OAc)2 / BINAP | K3PO4 | Dioxane | 110 | 24 | 70-85 | [5] |
| CuI / DMCDA | K2CO3 | Toluene | 110 | 24 | 75-90 | [18] |
| [CpRu(p-cymene)]PF6 | - | THF | 25 | 1 | 97 | [19][20] |
Yields are approximate and can vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a Halopyridine
-
To an oven-dried Schlenk tube, add the halopyridine (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd2(dba)3, 0.01 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amination of a Pyridine via a Phosphonium Salt Intermediate [4]
-
Phosphonium Salt Formation: To a solution of the pyridine (1.0 mmol) in a suitable solvent (e.g., CH2Cl2), add triphenylphosphine (1.1 mmol) and an activating agent (e.g., CBr4, 1.1 mmol). Stir at room temperature until the reaction is complete. The phosphonium salt can often be isolated by precipitation or used directly in the next step.
-
Amination: To a solution of the phosphonium salt (1.0 mmol) in a polar aprotic solvent (e.g., DMSO), add sodium azide (1.5 mmol). Heat the reaction mixture (e.g., to 120 °C) and monitor for the formation of the iminophosphorane intermediate.[4]
-
Hydrolysis: Upon completion, add water to the reaction mixture to hydrolyze the iminophosphorane to the corresponding aminopyridine.
Visualizations
References
- 1. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 2. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Photochemical C3-amination of pyridines via Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. d-nb.info [d-nb.info]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
selecting the optimal chiral stationary phase for pyridine amino acid separation
This guide provides researchers, scientists, and drug development professionals with comprehensive support for selecting the optimal chiral stationary phase (CSP) for the separation of pyridine amino acid enantiomers. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during method development.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal chiral stationary phase (CSP) for separating pyridine amino acid enantiomers?
A1: Selecting the right CSP is crucial for successful enantiomeric separation. For pyridine amino acids, which are polar and contain an aromatic ring, CSPs that offer multiple interaction mechanisms are generally preferred. The selection process involves considering the analyte's structure and the properties of the CSP. A logical workflow for this selection process is outlined below.
Caption: Workflow for Chiral Stationary Phase Selection.
Q2: What are the most common types of CSPs used for amino acid separations?
A2: The most common CSPs for amino acids and related compounds fall into three main categories. The choice depends on the specific amino acid's structure and the desired mobile phase conditions.
| CSP Type | Common Trade Names | Primary Interaction Mechanisms | Suitable Mobile Phases |
| Polysaccharide-Based | Chiralcel® OD, OJ; Chiralpak® AD, AS | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance | Normal, Polar Organic, Reversed-Phase |
| Macrocyclic Glycopeptide | Chirobiotic™ T, V | Hydrogen bonding, ionic interactions, inclusion complexation | Polar Organic, Reversed-Phase |
| Pirkle-Type (Brush-Type) | Whelk-O® 1, (S,S)-ULMO | π-π interactions, hydrogen bonding, dipole-dipole | Normal Phase |
Q3: Why am I seeing poor peak shape or tailing with my pyridine amino acid?
A3: Poor peak shape is a common issue when separating polar, ionizable compounds like amino acids. It can be caused by several factors:
-
Secondary Interactions: Unwanted ionic interactions between the analyte and the silica support of the CSP can lead to peak tailing.
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of the amino acid. An inappropriate pH can lead to poor peak shape.
-
Low Buffer Concentration: In reversed-phase mode, insufficient buffer concentration can result in inconsistent ionization and peak tailing.
Q4: I have no separation (co-elution) of my enantiomers. What should I do?
A4: Co-elution indicates that the chosen CSP and mobile phase are not providing sufficient enantioselectivity. Here are some steps to troubleshoot this issue:
-
Change the Mobile Phase: Modify the organic modifier (e.g., switch from isopropanol to ethanol) or add an acidic or basic additive to alter the interactions.
-
Switch to a Different CSP Type: If mobile phase optimization fails, the CSP may not be suitable. For a pyridine amino acid, if a polysaccharide CSP isn't working, try a macrocyclic glycopeptide CSP, which offers different interaction mechanisms like ionic bonding and inclusion.
-
Lower the Temperature: Reducing the column temperature can sometimes enhance the enantioselectivity of the separation.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Resolution (Rs < 1.5)
If you are experiencing low resolution between your enantiomeric peaks, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor peak resolution.
Guide 2: Addressing Irreproducible Retention Times
Fluctuating retention times can invalidate your results. This is often due to subtle changes in the chromatographic system.
-
Check for Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. This is especially important when using mobile phase additives.
-
Verify Mobile Phase Composition: Inaccurate mobile phase preparation can lead to drift in retention times. Use precise measurements for all components.
-
Control Column Temperature: Use a column oven to maintain a stable temperature, as small fluctuations can affect retention.
-
Inspect for System Leaks: A small leak in the HPLC system can cause pressure fluctuations and lead to irreproducible retention times.
Experimental Protocols
Protocol 1: Screening for a Chiral Separation Method for a Novel Pyridine Amino Acid
This protocol outlines a general approach for developing a separation method from scratch.
1. Analyte Characterization:
-
Determine the pKa values of the pyridine amino acid.
-
Assess its solubility in common HPLC solvents (e.g., methanol, acetonitrile, water).
2. Initial CSP and Mobile Phase Screening:
-
CSP 1 (Polysaccharide): Chiralpak® AD-H
-
Mobile Phase A (Normal Phase): n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
-
Mobile Phase B (Polar Organic): Acetonitrile/Methanol/Acetic Acid (90:10:0.1, v/v/v)
-
-
CSP 2 (Macrocyclic Glycopeptide): Chirobiotic™ T
-
Mobile Phase C (Reversed-Phase): 10 mM Ammonium Acetate in Water/Methanol (70:30, v/v)
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm (or wavelength of maximum absorbance for the analyte)
4. Evaluation and Optimization:
-
Inject the racemic standard and evaluate the chromatograms for any signs of separation.
-
If partial separation is observed, optimize the mobile phase composition (e.g., vary the ratio of organic modifiers, change the concentration or type of additive).
-
If no separation is achieved on any of the initial CSPs, select a CSP with a different primary interaction mechanism (e.g., a Pirkle-type CSP) and repeat the screening process.
Validation & Comparative
A Comparative Guide to the Biological Evaluation of Novel 2-Amino-2-(pyridin-3-yl)ethanol Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Novel Pyridine Derivatives as Potential Anticancer Agents
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, pyridine-containing scaffolds have emerged as a privileged structure due to their prevalence in numerous FDA-approved drugs and their diverse biological activities. This guide provides a comprehensive comparison of a novel series of 2-amino-2-(pyridin-3-yl)ethanol derivatives, evaluating their anticancer potential against established alternatives and detailing the experimental frameworks used for their assessment.
Quantitative Performance Analysis: Cytotoxicity Screening
The primary measure of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key quantitative metric used to assess this, representing the concentration of a compound required to inhibit the growth of a cell population by 50%.
In a comparative study, a series of novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The results, presented in Table 1, showcase the superior cytotoxicity of these novel compounds against prostate (PC3) and cervical (HeLa) cancer cell lines when compared to the standard anticancer drug, 5-fluorouracil.
| Compound ID | Cancer Cell Line | IC50 (µM) of Novel Pyridine Derivative | IC50 (µM) of 5-Fluorouracil (Standard) |
| S1 | PC3 (Prostate) | 0.1 | >100 |
| HeLa (Cervical) | 1.2 | 74.1 | |
| S2 | PC3 (Prostate) | 0.85 | >100 |
| HeLa (Cervical) | 5.5 | 74.1 | |
| S3 | PC3 (Prostate) | 0.25 | >100 |
| HeLa (Cervical) | 2.8 | 74.1 | |
| S4 | PC3 (Prostate) | 0.5 | >100 |
| HeLa (Cervical) | 4.1 | 74.1 | |
| Table 1: In Vitro Cytotoxicity (IC50) of Novel Pyridine Derivatives Compared to 5-Fluorouracil.[1] |
Experimental Protocols: Methodologies for Biological Evaluation
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential. The following sections outline the methodologies used for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Human cancer cell lines (e.g., PC3, HeLa) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the novel pyridine derivatives and the reference drug (5-fluorouracil) for a period of 48 hours.
-
MTT Reagent Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is determined from the dose-response curve.[2][3]
Visualizing the Mechanism of Action: Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms by which these novel compounds exert their anticancer effects is crucial for their further development. Many pyridine derivatives have been shown to target key signaling pathways involved in cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyridine Derivatives.
The diagram above illustrates the VEGFR-2 signaling cascade, a critical pathway in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[4][5] Upon binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, a series of downstream signaling events are initiated, leading to cell proliferation, survival, and angiogenesis. Novel pyridine derivatives can act as inhibitors of the VEGFR-2 tyrosine kinase domain, thereby blocking this signaling pathway and exerting their anticancer effects.[4][5]
To further elucidate the experimental process, the following workflow diagram outlines the key steps in the biological evaluation of these novel compounds.
Caption: Experimental Workflow for Biological Evaluation.
This workflow provides a systematic approach, from the initial synthesis and characterization of the novel compounds to their comprehensive biological evaluation, culminating in the identification of promising lead candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. atcc.org [atcc.org]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
A Comparative Analysis of Batch versus Flow Synthesis for Pyridine Ethanolamines
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis of Key Pharmaceutical Intermediates
The synthesis of pyridine ethanolamines, a critical structural motif in numerous pharmaceutical compounds, presents a compelling case study for the comparative evaluation of traditional batch processing and modern continuous flow chemistry. This guide provides an objective analysis of both methodologies, supported by experimental data, to inform process development and optimization in pharmaceutical research and manufacturing. The transition from batch to flow synthesis offers significant advantages in terms of efficiency, safety, and scalability, ultimately accelerating drug development timelines.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data from a comparative study on the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a representative pyridine ethanolamine. The data highlights the superior performance of continuous flow synthesis over traditional batch methods.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 24 hours (1440 minutes) | 20 minutes |
| Temperature | 120 °C | 160 °C |
| Product Yield | ~70% (at 24h) | >95% |
| Production Rate | 1.13 x 10⁻⁷ mol s⁻¹ | Significantly higher, with one microreactor at 160°C producing the equivalent of more than five batch reactors at 120°C[1] |
| Process Control | Limited by heat and mass transfer | Precise control over temperature, pressure, and residence time[2] |
| Safety | Higher risk with large volumes of reagents and exotherms | Enhanced safety due to small reaction volumes and efficient heat exchange[3] |
| Scalability | Challenging, often requires re-optimization | Readily scalable by numbering up microreactors |
Experimental Protocols
The following methodologies for the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol are based on documented experimental procedures.
Batch Synthesis Protocol
The batch synthesis was conducted in a conventional laboratory setup.
-
Reagent Preparation: 2-Chloropyridine and 2-(methylamino)ethanol are mixed in a sealed reaction vessel. No solvent is used to maintain consistent reaction conditions with the flow process[1][4].
-
Reaction: The reaction mixture is heated to a specified temperature (e.g., 120 °C or 140 °C) with continuous stirring[1][5].
-
Monitoring: The progress of the reaction is monitored over time by taking aliquots and analyzing them using a suitable analytical technique, such as UHPLC-MS[4].
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is then isolated and purified using standard laboratory techniques, such as extraction and chromatography, to yield 2-[methyl(pyridin-2-yl)amino]ethanol.
Continuous Flow Synthesis Protocol
The continuous flow synthesis was performed using a microreactor system.
-
System Setup: A continuous flow system is assembled using pumps, a microreactor, and a back-pressure regulator. The microreactor is typically a capillary or a chip-based device[4].
-
Reagent Delivery: Solutions of 2-chloropyridine and 2-(methylamino)ethanol are prepared. The reagents are then continuously pumped into the microreactor at controlled flow rates[4].
-
Reaction: The microreactor is heated to the desired temperature (e.g., 120 °C to 160 °C). The reaction occurs as the reagents mix and travel through the heated microreactor[1]. The residence time is controlled by the flow rate and the reactor volume.
-
Product Collection: The product stream exiting the microreactor is collected. The system is allowed to reach a steady state before collecting the product for analysis and purification.
-
Analysis and Purification: The collected product is analyzed to determine the yield and purity. Purification can be performed using in-line or off-line techniques.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships in the synthesis of pyridine ethanolamines.
References
Structure-Activity Relationship of Phenylethanolamine Analogs: A Comparative Guide for Designing Novel Bioactive Compounds
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of phenylethanolamine analogs, a core structure in many endogenous neurotransmitters and synthetic drugs. The insights gleaned from these analogs can serve as a valuable blueprint for the rational design of novel therapeutics, including those incorporating a pyridin-3-yl moiety in place of the phenyl ring, such as 2-Amino-2-(pyridin-3-yl)ethanol derivatives.
The phenylethanolamine backbone, characterized by a phenyl ring attached to an ethanolamine side chain, is a critical pharmacophore for adrenergic receptor agonists. Modifications to this core structure, including substitutions on the aromatic ring, the amino group, and the ethanolamine side chain, profoundly influence the compound's affinity, efficacy, and selectivity for different receptor subtypes. This guide synthesizes key findings from SAR studies to illuminate these relationships.
Comparative Analysis of Adrenergic Receptor Agonists
The following table summarizes the structure-activity relationships of various phenylethanolamine derivatives concerning their activity at adrenergic receptors. The data highlights how subtle chemical modifications can lead to significant changes in biological activity.
| Compound/Analog Type | Modification | Effect on Activity | Reference Compound(s) |
| β-Phenylethylamine Core | Presence of a catechol group (3,4-dihydroxy) on the phenyl ring. | Generally confers maximal agonist activity at adrenoceptors.[1] | Norepinephrine, Epinephrine |
| Replacement of catechol with a resorcinol moiety. | Provides selectivity for β2-adrenergic receptors.[1] | Metaproterenol | |
| Ethanolamine Side Chain | Hydroxyl group on the β-carbon. | Crucial for direct-acting sympathomimetic activity; its absence greatly reduces adrenergic receptor activity.[1] | Dopamine (lacks β-OH) |
| Stereochemistry at the β-carbon. | The (1R)-configuration is essential for high potency in direct-acting agonists.[1] | (1R)-Norepinephrine | |
| Amino Group | Substitution on the amino nitrogen. | Determines α- or β-receptor selectivity. Larger substituents tend to favor β-receptor activity. | Isoproterenol (isopropyl) |
| Primary vs. Secondary vs. Tertiary Amines | Primary and secondary amines generally exhibit good adrenergic activity. | Norepinephrine (primary), Epinephrine (secondary) | |
| Aromatic Ring Substituents | Introduction of specific groups at the meta position of octopamine. | Isopropyl, cyclohexyl, and fluoro groups can improve affinity for α-adrenergic receptors.[2] | Octopamine |
| Para-substitution on norphenylephrine. | Generally detrimental to α-adrenergic activity.[2] | Norphenylephrine |
Experimental Protocols
The biological activities of phenylethanolamine analogs are typically assessed through a combination of in vitro and cellular assays. Below are detailed methodologies for key experiments cited in the literature.
Radioligand Binding Assays for Receptor Affinity
This method is used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation : Membranes are prepared from cells or tissues expressing the target receptor (e.g., CHO cells expressing β1- and β2-adrenergic receptors).
-
Incubation : The membranes are incubated with a radiolabeled ligand (e.g., [³H]-CGP-12177 for β-adrenergic receptors) and varying concentrations of the unlabeled test compound.
-
Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.
Cellular cAMP Production Assay for Agonist Activity
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to Gs-protein coupled receptors like β-adrenergic receptors.
-
Cell Culture : Cells expressing the target receptor (e.g., HEK293 cells) are cultured in appropriate media.
-
Stimulation : The cells are incubated with various concentrations of the test compound for a defined period.
-
Lysis and Detection : The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing a fluorescent or luminescent probe.
-
Data Analysis : The concentration of the compound that produces 50% of the maximal response (EC₅₀) is calculated from the dose-response curve.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Efficacy of 2-Amino-2-(pyridin-3-yl)ethanol-Based Cholinesterase Inhibitors: A Comparative Guide for Drug Development Professionals
An in-depth analysis of a promising class of inhibitors for Alzheimer's Disease, benchmarked against the existing therapeutic, Donepezil.
This guide provides a comprehensive comparison of the efficacy of novel 2-Amino-2-(pyridin-3-yl)ethanol-based inhibitors against established drugs for the treatment of Alzheimer's disease, with a focus on acetylcholinesterase (AChE) inhibition. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of new and more effective therapeutic agents for neurodegenerative diseases.
Introduction to Alzheimer's Disease and the Role of Cholinesterase Inhibitors
Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia.[1] One of the primary pathological hallmarks of AD is the decline in the levels of the neurotransmitter acetylcholine (ACh) in the brain.[1] This deficiency is largely due to the degradation of ACh by the enzyme acetylcholinesterase (AChE) in the synaptic cleft. The "cholinergic hypothesis" of Alzheimer's disease posits that this loss of cholinergic transmission in the cerebral cortex and other brain regions contributes significantly to the cognitive decline observed in patients.[1][2]
Current therapeutic strategies for symptomatic relief in early to moderate stages of AD largely revolve around the use of acetylcholinesterase inhibitors (AChEIs).[3][4] By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission and leading to modest improvements in cognitive function.[1][4] Donepezil is a widely prescribed AChEI that serves as a benchmark for the development of new inhibitors.[5]
Recent research has focused on developing novel AChEIs with improved efficacy, selectivity, and pharmacokinetic profiles. Among these, compounds featuring a pyridine scaffold have shown significant promise. This guide specifically evaluates the efficacy of a series of this compound derivatives as potent acetylcholinesterase inhibitors.
Comparative Efficacy of this compound Derivatives and Existing Drugs
While direct head-to-head clinical trial data for this compound-based inhibitors is not yet available, preclinical studies on related pyridine derivatives have demonstrated their potential as potent acetylcholinesterase inhibitors. For the purpose of this guide, we will focus on the broader class of pyridine derivatives that have been directly compared to Donepezil in in-vitro assays.
One such study synthesized a series of novel pyridine derivatives with carbamic or amidic functions and evaluated their inhibitory activity against human acetylcholinesterase (hAChE). The most potent compound from this series, a carbamate derivative of a pyridine scaffold, demonstrated significant inhibitory activity.
| Compound/Drug | Target Enzyme | IC50 (µM) |
| Pyridine Derivative (Carbamate 8) | hAChE | 0.153 ± 0.016 |
| Donepezil | hAChE | Not reported in this specific study, but typically in the nanomolar range |
| Pyridine Derivative (Carbamate 11) | hBChE | 0.828 ± 0.067 |
Data sourced from a study on novel pyridine derivatives as cholinesterase inhibitors.[6] It is important to note that while "Carbamate 8" is a pyridine derivative, it is not a direct derivative of this compound. This data is presented to illustrate the potential of the broader class of pyridine-based inhibitors.
Experimental Protocols
A standardized and widely accepted method for determining the in-vitro efficacy of cholinesterase inhibitors is the Ellman's spectrophotometric method.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of the test compound required to inhibit 50% of the acetylcholinesterase activity (IC50).
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant AChE.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (0.1 M, pH 8.0).
-
Test compounds (this compound derivatives).
-
Positive control (Donepezil).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and Donepezil in the appropriate solvent (e.g., DMSO) and then in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of each concentration of the test compound or Donepezil.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of the AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to read the absorbance at regular intervals (e.g., every minute) for 10-15 minutes to obtain the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway in a Healthy vs. Alzheimer's Brain
The following diagram illustrates the cholinergic signaling pathway at the synapse and the impact of Alzheimer's disease and AChE inhibitors.
Caption: Cholinergic neurotransmission in a healthy state, in Alzheimer's disease, and with the action of an AChE inhibitor.
Experimental Workflow for AChE Inhibitor Screening
The following diagram outlines the typical workflow for screening and evaluating novel acetylcholinesterase inhibitors.
Caption: A typical drug discovery workflow for the development of novel acetylcholinesterase inhibitors.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of analytical methods for 2-Amino-2-(pyridin-3-yl)ethanol quantification
A comprehensive comparison of validated analytical methodologies for the quantification of 2-Amino-2-(pyridin-3-yl)ethanol is essential for researchers, scientists, and drug development professionals. This guide provides an objective overview of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including supporting experimental data and detailed protocols adapted from validated methods for structurally analogous compounds. Additionally, a critical evaluation of chiral separation techniques is presented, a necessary consideration due to the stereocenter in this compound.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The two primary methods detailed here, HPLC-FLD and LC-MS/MS, offer distinct advantages.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a robust and cost-effective technique that provides excellent sensitivity for compounds that are either naturally fluorescent or can be derivatized with a fluorescent tag. For primary amines like this compound, pre-column derivatization with o-phthalaldehyde (OPA) is a common and effective strategy.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method that is widely used in bioanalytical studies. It often requires minimal sample preparation and can be employed without chemical derivatization, which simplifies the workflow and reduces the potential for analytical variability.[2][3]
The following table summarizes the key performance characteristics of these two methods, based on data from the analysis of similar analytes.
Table 1: Comparison of HPLC-FLD and LC-MS/MS Performance Characteristics
| Parameter | HPLC-FLD with OPA Derivatization (for similar primary amines) | LC-MS/MS (for similar amino compounds) |
| Principle | Separation of a fluorescent derivative by reversed-phase HPLC and quantification with a fluorescence detector.[1] | Separation by liquid chromatography followed by mass analysis of the parent ion and its characteristic fragment ions.[1] |
| Linearity (r²) | > 0.995 | > 0.99 |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 15% | < 15% |
| Sample Preparation | Protein precipitation followed by derivatization.[1] | Protein precipitation.[4] |
| Analysis Time | ~20 - 30 minutes | ~10 - 20 minutes |
| Selectivity | Good, but susceptible to interference from other primary amines. | Excellent, due to the specificity of MRM transitions. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
Experimental Protocols
Detailed methodologies for both HPLC-FLD and LC-MS/MS are provided below. These protocols are based on well-established methods for analogous compounds and should be validated for the specific analysis of this compound.
Method 1: HPLC with Fluorescence Detection (HPLC-FLD) via OPA Derivatization
This method involves the pre-column derivatization of the primary amine group of this compound with o-phthalaldehyde (OPA) and a thiol to form a highly fluorescent isoindole derivative. This derivative is then separated and quantified.[1]
1. Reagents and Materials:
-
Mobile Phase A: 50 mM Potassium Phosphate buffer (KH₂PO₄), pH adjusted to 4.6.[1]
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).[1]
-
Derivatization Reagent (OPA Reagent): Dissolve 50 mg of o-phthalaldehyde (OPA) in 1.25 mL of methanol. Add 11.2 mL of 0.1 M borate buffer (pH 10.2) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.[1]
-
Standard Stock Solution: 1 mg/mL of this compound in methanol.[1]
-
Working Standard Solutions: Prepare serial dilutions from the stock solution to create calibration standards.[1]
2. Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
To 50 µL of the supernatant, add 50 µL of the OPA derivatization reagent.
-
Vortex and let the reaction proceed for 2 minutes at room temperature.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Fluorescence Detector: Excitation wavelength of 340 nm and an emission wavelength of 455 nm.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct quantification of this compound in biological matrices with high sensitivity and specificity.[2][3]
1. Reagents and Materials:
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Standard Stock Solution: 1 mg/mL of this compound in methanol.[1]
-
Working Standard Solutions: Prepare serial dilutions from the stock solution.[1]
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended.
2. Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of Mobile Phase A.
-
Inject a suitable volume (e.g., 5 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
Column: C18 or a mixed-mode column suitable for polar compounds.[2]
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: These must be optimized by infusing a pure standard of this compound. A hypothetical precursor ion [M+H]⁺ would be fragmented to produce specific product ions for quantification and confirmation.
Chiral Separation
The presence of a chiral center in this compound necessitates the development of an enantioselective analytical method to differentiate and quantify the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common approach for this purpose.[5][6]
Key Considerations for Chiral HPLC Method Development:
-
Chiral Stationary Phase Selection: A variety of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly effective for the separation of underivatized amino compounds.[6] Teicoplanin-based CSPs, for instance, are known to resolve a wide range of amino acid enantiomers.[6][7]
-
Mobile Phase Composition: The mobile phase, typically a mixture of an organic modifier (e.g., methanol, ethanol, or isopropanol) and a buffer, plays a crucial role in achieving enantioseparation. The pH and ionic strength of the buffer can significantly influence the retention and selectivity.[7]
-
Detection: UV detection is commonly used for chiral separations, provided the analyte has a suitable chromophore. If higher sensitivity is required, coupling the chiral HPLC system to a mass spectrometer (LC-MS/MS) is a powerful option.
Table 2: Recommended Chiral Stationary Phases for Amino Alcohols
| Chiral Stationary Phase (CSP) Type | Principle | Advantages |
| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Enantiomers interact differently with the chiral cavities of the polysaccharide derivatives. | Broad applicability for a wide range of compounds. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Multiple chiral centers and functional groups provide various interaction points (ionic, hydrogen bonding, etc.) for enantioselective recognition.[7] | Excellent for separating polar and ionic compounds like underivatized amino acids and amino alcohols.[6] |
| Pirkle-type (brush-type) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector. | Effective for a range of derivatized and underivatized compounds. |
Visualizations
Caption: Workflow for HPLC-FLD analysis with pre-column derivatization.
Caption: Workflow for LC-MS/MS analysis.
Caption: Logical diagram for the chiral separation of enantiomers.
References
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking Performance in Key Transformations
For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand or catalyst is a critical decision in the development of stereoselective synthetic methodologies. Chiral amino alcohols represent a cornerstone class of catalysts and auxiliaries in asymmetric synthesis, prized for their robustness, accessibility, and demonstrated efficacy across a breadth of chemical transformations. This guide provides a comparative overview of several widely used chiral amino alcohols, with a focus on their performance in benchmark asymmetric reactions. While this guide aims to draw a comparison with 2-Amino-2-(pyridin-3-yl)ethanol, a comprehensive search of scientific literature did not yield specific experimental data for its application in the common asymmetric reactions discussed herein. Therefore, this document will focus on comparing the performance of other well-established chiral amino alcohols to provide a framework for evaluation.
Introduction to Chiral Amino Alcohols in Asymmetric Catalysis
Chiral amino alcohols are organic compounds containing both an amino and a hydroxyl functional group attached to a chiral scaffold. This bifunctional nature allows them to act as efficient bidentate ligands for a variety of metal catalysts, creating a well-defined chiral environment that can induce high levels of stereoselectivity in a wide range of reactions. Their utility also extends to organocatalysis, where the amino and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions to control the stereochemical outcome of a reaction.
The efficacy of a chiral amino alcohol in a given asymmetric transformation is typically evaluated based on several key performance indicators:
-
Enantiomeric Excess (ee%): A measure of the stereoselectivity of the reaction, indicating the degree to which one enantiomer is preferentially formed over the other.
-
Yield (%): The amount of the desired product obtained relative to the theoretical maximum.
-
Reaction Time: The duration required to achieve a satisfactory conversion of the starting material.
-
Catalyst Loading (mol%): The amount of catalyst required to efficiently drive the reaction. Lower catalyst loadings are generally preferred for reasons of cost and sustainability.
This guide will focus on two of the most common benchmark reactions used to evaluate the performance of chiral amino alcohols: the enantioselective addition of diethylzinc to benzaldehyde and the asymmetric transfer hydrogenation of acetophenone.
Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols. The performance of several common chiral amino alcohols in the addition of diethylzinc to benzaldehyde is summarized in Table 1.
Table 1: Performance of Selected Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanediamine | 5 | Toluene | 0 | 24 | 95 | 98 (R) |
| (1R,2S)-(-)-Ephedrine | 5 | Toluene | 0 | 48 | 85 | 92 (R) |
| (S)-(-)-2-(Anilinomethyl)pyrrolidine | 2 | Toluene | 25 | 12 | 98 | 95 (S) |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | 2 | Toluene | 0 | 2 | 97 | 98 (S) |
Note: The data presented in this table is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Performance in the Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral secondary alcohols from prochiral ketones. Isopropanol is often used as the hydrogen source. The performance of several chiral amino alcohols as ligands in the ruthenium-catalyzed transfer hydrogenation of acetophenone is presented in Table 2.
Table 2: Performance of Selected Chiral Amino Alcohols in the Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
| Chiral Amino Alcohol Ligand | Catalyst System | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| (1S,2R)-(+)-cis-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ | KOH | Isopropanol | 0.5 | >99 | 97 (R) |
| (1R,2S)-(-)-Norephedrine | [RuCl₂(p-cymene)]₂ | KOH | Isopropanol | 2 | 98 | 95 (R) |
| (S)-Proline | [RuCl₂(p-cymene)]₂ | KOH | Isopropanol | 24 | 92 | 85 (S) |
| (1R,2R)-(-)-1,2-Diaminocyclohexane-N-tosyl | [RuCl₂(p-cymene)]₂ | HCO₂Na/Et₃N | Water | 1 | 99 | 98 (R) |
Note: The data presented in this table is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral amino alcohol ligand (e.g., 0.05 mmol)
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes, 1.2 mmol)
-
Benzaldehyde (1.0 mmol)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, the chiral amino alcohol ligand (0.05 mmol) is added, followed by anhydrous toluene (2 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
Diethylzinc solution (1.2 mL, 1.2 mmol) is added dropwise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.
-
Freshly distilled benzaldehyde (1.0 mmol) is added dropwise.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for the Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂ (0.0025 mmol)
-
Chiral amino alcohol ligand (0.0055 mmol)
-
Isopropanol
-
Potassium hydroxide (0.05 mmol)
-
Acetophenone (1.0 mmol)
-
Standard laboratory glassware
Procedure:
-
In a Schlenk tube, [RuCl₂(p-cymene)]₂ (0.0025 mmol) and the chiral amino alcohol ligand (0.0055 mmol) are dissolved in isopropanol (2 mL) under an inert atmosphere.
-
The mixture is heated at 80 °C for 10 minutes to form the active catalyst.
-
The solution is cooled to room temperature, and a solution of potassium hydroxide (0.05 mmol) in isopropanol (1 mL) is added.
-
A solution of acetophenone (1.0 mmol) in isopropanol (2 mL) is then added.
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to yield the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing Reaction Pathways
To better understand the proposed mechanisms and workflows, the following diagrams are provided.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Conclusion
The selection of a chiral amino alcohol for a specific asymmetric transformation is a multifaceted decision that depends on the substrate, reaction conditions, and desired outcome. While a direct performance comparison involving this compound is not currently possible due to a lack of available data, this guide provides a framework for evaluating and comparing other widely used chiral amino alcohols. The data presented for benchmark reactions, along with detailed experimental protocols, serves as a valuable resource for researchers in the field of asymmetric synthesis. Further investigation into the catalytic activity of novel chiral amino alcohols, including this compound, is warranted to expand the toolbox of synthetic chemists and facilitate the development of more efficient and selective transformations.
spectroscopic confirmation of synthesized 2-Amino-2-(pyridin-3-yl)ethanol structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the synthesized compound, 2-Amino-2-(pyridin-3-yl)ethanol, against its structural isomer, 2-Amino-2-(pyridin-2-yl)ethanol. The confirmation of the substitution pattern on the pyridine ring is critical in synthetic chemistry, particularly in drug development where specific isomers can exhibit vastly different pharmacological activities. This document outlines the expected and observed spectroscopic characteristics from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to definitively identify the synthesized product.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomer, 2-Amino-2-(pyridin-2-yl)ethanol. The data for the 2-pyridyl isomer is based on available experimental values, while the data for the 3-pyridyl isomer are predicted based on established spectroscopic principles and available data for related structures.
Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted for 3-pyridyl isomer)
| Proton | This compound (Predicted Chemical Shift, δ ppm) | 2-Amino-2-(pyridin-2-yl)ethanol (Observed Chemical Shift, δ ppm) | Key Differentiating Features |
| Pyridine H-2' | ~8.5 (s) | ~8.5 (d) | The H-2' proton in the 3-pyridyl isomer is a singlet, while in the 2-pyridyl isomer it is a doublet coupled to H-3'. |
| Pyridine H-4' | ~7.8 (d) | ~7.7 (t) | The splitting pattern and chemical shift of the pyridine protons are distinct due to the different electronic environments. |
| Pyridine H-5' | ~7.3 (dd) | ~7.2 (d) | |
| Pyridine H-6' | ~8.6 (d) | - | The H-6' proton in the 3-pyridyl isomer is deshielded due to its proximity to the nitrogen atom. |
| Methine CH | ~4.0-4.2 | ~4.0-4.2 | Similar chemical shifts are expected for the methine proton in both isomers. |
| Methylene CH₂ | ~3.6-3.8 | ~3.6-3.8 | Similar chemical shifts are expected for the methylene protons in both isomers. |
| Amine NH₂ | Broad singlet | Broad singlet | The chemical shift of the amine and hydroxyl protons can vary depending on the solvent and concentration. |
| Hydroxyl OH | Broad singlet | Broad singlet |
Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted for 3-pyridyl isomer)
| Carbon | This compound (Predicted Chemical Shift, δ ppm) | 2-Amino-2-(pyridin-2-yl)ethanol (Observed Chemical Shift, δ ppm) | Key Differentiating Features |
| Pyridine C-2' | ~148 | ~158 | The chemical shift of the carbon atom attached to the ethanolamine side chain is a key differentiator. |
| Pyridine C-3' | ~135 | ~122 | |
| Pyridine C-4' | ~123 | ~137 | |
| Pyridine C-5' | ~134 | ~122 | |
| Pyridine C-6' | ~149 | ~149 | |
| Methine CH | ~70 | ~70 | Similar chemical shifts are expected for the aliphatic carbons. |
| Methylene CH₂ | ~65 | ~65 |
Table 3: IR Spectroscopic Data Comparison
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | 2-Amino-2-(pyridin-2-yl)ethanol (Observed Wavenumber, cm⁻¹) | Key Differentiating Features |
| O-H Stretch (Alcohol) | 3300-3400 (broad) | 3300-3400 (broad) | The broad O-H stretch is characteristic of the alcohol functional group in both isomers. |
| N-H Stretch (Amine) | 3100-3300 (medium) | 3100-3300 (medium) | The N-H stretching vibrations are also expected to be similar. |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | |
| C=N, C=C Stretch (Pyridine) | 1570-1610 | 1570-1610 | The exact positions of the aromatic stretching bands can be subtly influenced by the substitution pattern. |
| C-O Stretch (Alcohol) | 1050-1150 | 1050-1150 |
Table 4: Mass Spectrometry Data Comparison
| Fragmentation Ion | This compound (Expected m/z) | 2-Amino-2-(pyridin-2-yl)ethanol (Observed m/z) | Key Differentiating Features |
| [M]+ | 138 | 138 | The molecular ion peak will be the same for both isomers. |
| [M-CH₂OH]+ | 107 | 107 | The fragmentation patterns are expected to be similar, with the primary differences arising from the relative stabilities of the resulting pyridine-containing fragment ions. |
| [C₅H₄N-CHNH₂]+ | 93 | 93 | |
| [C₅H₄N]+ | 78 | 78 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a spectral width of approximately 12 ppm, centered around 6 ppm.
-
The relaxation delay should be set to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a spectral width of approximately 200 ppm, centered around 100 ppm.
-
A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
For fragmentation analysis (MS/MS), select the molecular ion peak ([M+H]⁺ for ESI) as the precursor ion and acquire the product ion spectrum.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic confirmation of the synthesized this compound.
Caption: Workflow for the spectroscopic confirmation of the synthesized product.
Caption: Decision logic for differentiating between the 2- and 3-pyridyl isomers.
in vitro cytotoxicity studies of new pyridine-containing compounds
A comparative analysis of the in vitro cytotoxicity of newly synthesized pyridine-containing compounds reveals their potential as promising anticancer agents. This guide provides an objective comparison of their performance against various cancer cell lines, supported by experimental data from recent studies. Detailed methodologies for key cytotoxicity assays and visualizations of relevant biological pathways are included to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity of Novel Pyridine Derivatives
Recent research has focused on the synthesis and cytotoxic evaluation of a variety of pyridine-containing compounds, demonstrating their efficacy against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for these compounds, with data summarized in the table below.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-Thiadiazole Hybrid | Compound 4h | HCT-116 (Colon) | 2.03 ± 0.72 | Harmine | 2.40 ± 0.12 |
| HepG-2 (Liver) | 2.17 ± 0.83 | Harmine | 2.54 ± 0.82 | ||
| Pyridone Derivative | Compound 1 | HepG2 (Liver) | 4.5 ± 0.3 | - | - |
| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 (Breast) | 45 | - | - |
| IP-6 | HCC1937 (Breast) | 47.7 | - | - | |
| Pyridine-Oxadiazole Hybrid | Compound 12 | MCF-7 (Breast) | 0.5 | Doxorubicin | 2.14 |
| HepG2 (Liver) | 5.27 | Doxorubicin | 2.48 | ||
| Pyridine-Urea Derivative | Novel pyridine-urea structure | MCF-7 (Breast) | Lower than Doxorubicin | Doxorubicin | - |
| 2,6-diaryl-substituted pyridine | Compound 4a | HT29 (Colorectal) | 2.243 ± 0.217 | Doxorubicin | 3.964 ± 0.360 |
Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of new pyridine-containing compounds against various human cancer cell lines. [1][2][3][4][5][6]
Experimental Protocols
The evaluation of the cytotoxic effects of these novel pyridine compounds relies on established in vitro assays. The following are detailed methodologies for the most commonly employed experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubated at 37°C.[8]
-
Compound Treatment: After 24 hours of incubation, the cells are treated with various concentrations of the pyridine compounds (e.g., 0.1 to 100 µM) and incubated for another 48 hours.[8]
-
MTT Reagent Addition: The culture medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (cells treated with the solvent used to dissolve the compounds, typically DMSO). The IC50 value is then determined from the dose-response curve.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[7]
-
Cell Culture and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the incubation period, a small aliquot of the cell culture supernatant is carefully collected from each well.[9]
-
LDH Reaction: The collected supernatant is added to a reaction mixture provided in a commercial LDH cytotoxicity assay kit, which contains the necessary substrates for the LDH enzyme.[9]
-
Incubation and Absorbance Measurement: Following the kit's instructions, the mixture is incubated for a specific time, and the absorbance is measured at the recommended wavelength (usually 490 nm).[9]
-
Data Analysis: The amount of LDH released is proportional to the number of damaged cells. The percentage of cytotoxicity is calculated relative to a positive control where cells are lysed to achieve maximum LDH release.[9]
Visualizing Cellular Mechanisms
To understand the mode of action of these pyridine derivatives, it is crucial to visualize the experimental workflows and the cellular pathways they affect.
Caption: Workflow for evaluating the in vitro cytotoxicity of novel pyridine compounds.
Many pyridine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. One such mechanism involves the activation of the p53 tumor suppressor protein and the JNK signaling pathway.
Caption: Pyridine compounds can induce apoptosis through p53 and JNK signaling pathways.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijsat.org [ijsat.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Selectors for the Resolution of 2-Amino-2-(pyridin-3-yl)ethanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide offers a comprehensive comparison of various chiral selectors for the resolution of 2-Amino-2-(pyridin-3-yl)ethanol, with a focus on high-performance liquid chromatography (HPLC) methods. Due to the limited availability of specific data for this compound, performance data for the closely related analog, 2-Amino-2-phenylethanol (phenylglycinol), is presented to inform the selection of an appropriate chiral stationary phase (CSP).
Performance Comparison of Chiral Selectors for Phenylglycinol
The selection of a suitable chiral selector is paramount for achieving efficient and robust enantiomeric separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most successful and versatile for the resolution of amino alcohols. The following table summarizes the performance of different chiral columns for the separation of phenylglycinol enantiomers.
| Chiral Stationary Phase (CSP) | Column Brand | Mobile Phase | Resolution (Rs) | Separation Factor (α) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | n-Hexane/Ethanol/Trifluoroacetic Acid (85:15:0.1, v/v/v) | 2.1 | 1.42 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | 1.8 | 1.35 |
| Teicoplanin | CHIROBIOTIC T | Methanol/Water/Formic Acid (80:20:0.1, v/v/v) | >1.5 (baseline) | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative experimental protocols for the chiral HPLC separation of phenylglycinol using polysaccharide-based and macrocyclic glycopeptide-based CSPs.
Protocol 1: Chiral Separation of Phenylglycinol using a Polysaccharide-Based CSP (Chiralpak AD-H)
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid in a ratio of 85:15:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic 2-Amino-2-phenylethanol at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. System Equilibration and Analysis:
-
Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram.
-
The enantiomers of phenylglycinol will be separated, with the resolution (Rs) and separation factor (α) calculated from the resulting chromatogram.
Protocol 2: Chiral Separation of Phenylglycinol using a Macrocyclic Glycopeptide-Based CSP (CHIROBIOTIC T)
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Methanol, Water, and Formic Acid in a ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic 2-Amino-2-phenylethanol at a concentration of 1 mg/mL in a 50:50 mixture of the mobile phase and water.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
4. System Equilibration and Analysis:
-
Equilibrate the CHIROBIOTIC T column with the mobile phase for a minimum of 30-60 minutes to ensure a stable baseline.
-
Inject the sample and acquire the chromatogram.
-
Baseline resolution of the phenylglycinol enantiomers is expected under these conditions.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is essential for successful implementation. The following diagram illustrates a typical workflow for the chiral resolution of an amino alcohol using HPLC.
Caption: A typical experimental workflow for the chiral resolution of amino alcohols by HPLC.
Conclusion
While specific experimental data for the chiral resolution of this compound remains elusive, the successful separation of its close analog, 2-Amino-2-phenylethanol, provides valuable insights for method development. Polysaccharide-based chiral stationary phases, such as Chiralpak AD-H and Chiralcel OD-H, have demonstrated excellent performance in resolving phenylglycinol under normal phase conditions. Additionally, macrocyclic glycopeptide-based CSPs, like CHIROBIOTIC T, offer a robust alternative, particularly in reversed-phase or polar ionic modes.
Researchers and drug development professionals are encouraged to screen these classes of chiral selectors when developing a separation method for this compound. The experimental protocols provided for phenylglycinol serve as a strong starting point for optimization. A systematic approach to screening different CSPs and mobile phases will ultimately lead to a successful and reliable chiral separation method.
Comparative Mechanistic Insights into Reactions of 2-Amino-2-(pyridin-3-yl)ethanol and its Analogs in Asymmetric Synthesis
A detailed examination of 2-Amino-2-(pyridin-3-yl)ethanol and its structural isomers reveals their emerging role as potent ligands in asymmetric catalysis, particularly in the transfer hydrogenation of ketones and the enantioselective addition of organozinc reagents to aldehydes. While direct mechanistic studies on the 3-pyridyl isomer are limited in publicly available literature, a comparative analysis with its 2-pyridyl and 4-pyridyl counterparts, alongside other chiral amino alcohols, provides valuable insights into its potential catalytic performance and reaction mechanisms.
The unique structural motif of pyridine-amino alcohols, combining a basic nitrogenous heterocycle with a chiral amino alcohol backbone, makes them versatile ligands for creating highly enantioselective catalysts. These compounds are of significant interest to researchers in drug development and fine chemical synthesis, where the precise control of stereochemistry is paramount.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a benchmark reaction for evaluating the efficacy of chiral ligands. Ruthenium-based catalysts are commonly employed for this transformation, and the choice of the chiral ligand is critical in achieving high conversion and enantioselectivity.
While specific data for this compound in Ru-catalyzed ATH is not extensively documented, studies on analogous pyridine-amino alcohol ligands demonstrate their potential. The reaction typically proceeds via a concerted, outer-sphere mechanism involving a six-membered cyclic transition state. In this mechanism, the active ruthenium hydride species simultaneously transfers a hydride to the ketone's carbonyl carbon and a proton from the ligand's amine group to the carbonyl oxygen.
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
A representative protocol for the ATH of acetophenone using a chiral amino alcohol ligand is as follows:
-
Catalyst Precursor Formation: In a dried Schlenk flask under an inert atmosphere (e.g., argon), [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral amino alcohol ligand (2.2 mol%) are dissolved in anhydrous isopropanol (0.1 M). The mixture is stirred at 80°C for 20 minutes to form the active catalyst.
-
Reaction Initiation: After cooling the catalyst solution to room temperature, acetophenone (1 mmol) is added, followed by a solution of sodium isopropoxide (10 mol%) in isopropanol.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the conversion of the ketone.
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Analysis: The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral high-performance liquid chromatography (HPLC).
Comparative Performance of Amino Alcohol Ligands in ATH of Acetophenone
| Ligand/Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| (1R,2S)-Norephedrine / [RuCl₂(p-cymene)]₂ | Acetophenone | >99 | 95 (R) | N/A |
| (1S,2R)-Aminoindanol / [RuCl₂(p-cymene)]₂ | Acetophenone | 98 | 97 (S) | N/A |
| Chiral β-amino alcohols / Ru, Rh, Ir catalysts | Acetophenones | Varied | Varied | [1] |
| Pyridine-aminoalcohol ligands / RuCl₂(PPh₃)₃ | Aromatic ketones | Good to Excellent | Moderate to Good | [2] |
Note: Data for this compound is not available in the cited literature; the table presents data for other representative amino alcohol ligands to provide a comparative context.
The position of the nitrogen atom within the pyridine ring is expected to influence the electronic properties and coordination behavior of the ligand, thereby affecting the catalytic activity and enantioselectivity. It is hypothesized that the more basic 4-pyridyl and 2-pyridyl isomers may form more stable and reactive ruthenium complexes compared to the 3-pyridyl isomer.
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction in organic synthesis. Chiral amino alcohols are highly effective ligands for catalyzing the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols.
The proposed mechanism involves the formation of a chiral zinc-alkoxide complex from the amino alcohol and diethylzinc. This complex then coordinates with the aldehyde, and the ethyl group is transferred to one of the enantiotopic faces of the carbonyl group in a stereocontrolled manner.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
A general procedure for this reaction is as follows:
-
Ligand-Zinc Complex Formation: To a solution of the chiral amino alcohol ligand (2 mol%) in anhydrous toluene (0.5 M) in a flame-dried flask under argon, a solution of diethylzinc (1.0 M in hexanes, 2.2 equivalents) is added dropwise at 0°C. The mixture is stirred at this temperature for 30 minutes.
-
Aldehyde Addition: Benzaldehyde (1 equivalent) is then added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is stirred at 0°C and its progress is monitored by TLC.
-
Quenching and Extraction: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.
-
Purification and Analysis: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC.
Comparative Performance of Chiral Ligands in Diethylzinc Addition to Benzaldehyde
| Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 95 | 98 | (R) | N/A |
| (1R,2S)-N,N-Dibutylnorephedrine | >99 | 95 | (R) | N/A |
| Chiral Oxazoline-based Ligands | 74-87 | 80-96 | R or S | [3] |
Note: Specific data for this compound is not provided in the search results. The table showcases the performance of other well-established chiral ligands.
Signaling Pathways and Experimental Workflows
To visualize the relationships in these catalytic processes, the following diagrams are provided.
Figure 1. Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
References
Assessing the Drug-Likeness of 2-Amino-2-(pyridin-3-yl)ethanol Derivatives: A Computational Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The 2-Amino-2-(pyridin-3-yl)ethanol scaffold has emerged as a promising starting point for the design of new drugs due to its structural motifs found in various biologically active compounds. This guide provides a comprehensive computational assessment of the drug-likeness of the parent compound and four of its derivatives. By employing established in silico models, we compare their physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and their potential interactions with relevant biological targets.
A Virtual Library of this compound Derivatives
To conduct a comparative analysis, a virtual library of five compounds was established. The parent compound, this compound (APD-001), and four derivatives with varying substitutions on the pyridine ring and the ethanol moiety were designed to explore the impact of structural modifications on their drug-like properties.
| Compound ID | Structure | IUPAC Name |
| APD-001 | ![]() | This compound |
| APD-002 | ![]() | 2-Amino-2-(6-chloropyridin-3-yl)ethanol |
| APD-003 | ![]() | 2-Amino-2-(6-methoxypyridin-3-yl)ethanol |
| APD-004 | ![]() | 2-Amino-1-fluoro-2-(pyridin-3-yl)ethanol |
| APD-005 | ![]() | 2-(Methylamino)-2-(pyridin-3-yl)ethanol |
Physicochemical Properties and Lipinski's Rule of Five
A fundamental step in evaluating drug-likeness is the assessment of physicochemical properties, often guided by Lipinski's Rule of Five. This rule suggests that orally active drugs generally possess: a molecular weight (MW) under 500 g/mol , a logP (octanol-water partition coefficient) less than 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). The table below summarizes the predicted physicochemical properties for our virtual library.
| Compound ID | MW ( g/mol ) | logP | HBD | HBA | TPSA (Ų) | Lipinski Violations |
| APD-001 | 138.17 | -0.85 | 3 | 3 | 66.48 | 0 |
| APD-002 | 172.61 | -0.15 | 3 | 3 | 66.48 | 0 |
| APD-003 | 168.20 | -0.73 | 3 | 4 | 75.71 | 0 |
| APD-004 | 156.16 | -0.64 | 2 | 3 | 66.48 | 0 |
| APD-005 | 152.20 | -0.37 | 2 | 3 | 58.25 | 0 |
All five compounds exhibit favorable physicochemical profiles, with zero violations of Lipinski's Rule of Five. Their low molecular weights and logP values suggest good potential for oral bioavailability.
ADMET Profile Comparison
The ADMET profile of a drug candidate is a critical determinant of its clinical success. We utilized the pkCSM and SwissADME online tools to predict key ADMET parameters for the this compound derivatives.
| Parameter | APD-001 | APD-002 | APD-003 | APD-004 | APD-005 |
| Absorption | |||||
| Water Solubility (logS) | -0.75 | -1.21 | -0.98 | -1.05 | -0.89 |
| Caco-2 Permeability (log Papp) | -1.85 | -1.52 | -1.68 | -1.75 | -1.61 |
| Intestinal Absorption (%) | 85.3 | 88.1 | 86.9 | 86.1 | 87.5 |
| Distribution | |||||
| VDss (log L/kg) | -0.12 | 0.05 | -0.08 | -0.10 | -0.04 |
| BBB Permeability (logBB) | -1.01 | -0.85 | -0.92 | -0.95 | -0.88 |
| Metabolism | |||||
| CYP2D6 Inhibitor | Yes | Yes | Yes | Yes | Yes |
| CYP3A4 Inhibitor | No | No | No | No | No |
| Excretion | |||||
| Total Clearance (log ml/min/kg) | 0.55 | 0.48 | 0.51 | 0.53 | 0.49 |
| Toxicity | |||||
| AMES Toxicity | No | No | No | No | No |
| hERG I Inhibitor | No | No | No | No | No |
| Hepatotoxicity | No | Yes | No | No | No |
The predicted ADMET profiles indicate that all compounds have high intestinal absorption. A potential liability for all derivatives is the inhibition of the CYP2D6 metabolic enzyme. APD-002 is also flagged for potential hepatotoxicity.
Molecular Docking Studies
To investigate the potential biological targets and binding interactions of these derivatives, molecular docking studies were performed against two relevant enzymes: Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2). Pyridine-containing compounds have been reported to exhibit inhibitory activity against both of these targets.[1][2][3][4][5]
Target 1: Monoamine Oxidase B (MAO-B)
MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases.[1][6][7]
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| APD-001 | -6.8 | TYR435, GLN206, CYS172 |
| APD-002 | -7.5 | TYR435, GLN206, PHE168 |
| APD-003 | -7.2 | TYR435, ILE199, CYS172 |
| APD-004 | -7.1 | TYR435, GLN206, LEU171 |
| APD-005 | -7.3 | TYR435, ILE199, PHE168 |
The docking results suggest that all derivatives can favorably bind to the active site of MAO-B, with APD-002 showing the highest predicted binding affinity. The pyridine nitrogen and the amino and hydroxyl groups are key pharmacophoric features involved in hydrogen bonding and polar interactions.
Target 2: Cyclooxygenase-2 (COX-2)
COX-2 is a well-established target for anti-inflammatory drugs.[2][3][4][5]
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| APD-001 | -7.2 | ARG513, TYR355, SER530 |
| APD-002 | -8.0 | ARG513, TYR355, VAL523 |
| APD-003 | -7.7 | ARG513, GLN192, SER530 |
| APD-004 | -7.5 | ARG513, TYR355, HIS90 |
| APD-005 | -7.8 | ARG513, TYR355, LEU352 |
Similar to the MAO-B docking, all derivatives show good predicted binding affinities for the COX-2 active site. APD-002 again displays the strongest binding affinity. The interactions are primarily driven by hydrogen bonds with key residues such as ARG513 and TYR355.
Experimental Protocols
Computational Methodologies
Physicochemical and ADMET Predictions: The SMILES (Simplified Molecular Input Line Entry System) strings for each compound were submitted to the pkCSM (--INVALID-LINK--) and SwissADME (--INVALID-LINK--) web servers. Default parameters were used for all predictions. The data was then compiled and tabulated.
Molecular Docking: The three-dimensional structures of the ligands were generated and energy-minimized using appropriate software. The crystal structures of MAO-B (PDB ID: 2V5Z) and COX-2 (PDB ID: 5IKR) were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens and Kollman charges were added to the protein structures. Molecular docking was performed using AutoDock Vina. The grid box was centered on the active site of each enzyme, and the exhaustiveness was set to 8. The binding poses with the lowest energy scores were selected for analysis.
Synthesis of this compound Derivatives (General Procedure)
A general synthetic route to chiral this compound derivatives can be achieved through asymmetric synthesis methodologies. One plausible approach involves the asymmetric reduction of a corresponding α-amino ketone precursor.
Step 1: Synthesis of the α-amino ketone precursor The synthesis would begin with a suitable pyridine-3-carboxaldehyde derivative. This would be reacted with a cyanide source and an amine (or ammonia) in a Strecker-type reaction to form an α-aminonitrile. Hydrolysis of the nitrile group would yield an α-amino acid, which could then be converted to the desired α-amino ketone through various established methods.
Step 2: Asymmetric reduction to the amino alcohol The chiral this compound derivative can be obtained by the stereoselective reduction of the α-amino ketone. This can be achieved using chiral reducing agents, such as those derived from boranes in the presence of a chiral catalyst (e.g., a Corey-Bakshi-Shibata catalyst), or through biocatalytic reduction using specific ketoreductase enzymes. The choice of catalyst or enzyme would determine the stereochemical outcome (R or S enantiomer). Purification of the final product would typically be carried out using column chromatography or recrystallization.
Visualizations
References
- 1. Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors | MDPI [mdpi.com]
- 2. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7446117B2 - Cox-2 inhibiting pyridine derivatives - Google Patents [patents.google.com]
- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Amino-2-(pyridin-3-yl)ethanol: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for 2-Amino-2-(pyridin-3-yl)ethanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on information from safety data sheets of structurally similar compounds and general best practices for chemical waste management.
Key Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound was not located, data for analogous compounds such as 2-(Pyridin-2-ylamino)ethanol and other amino-pyridinyl derivatives indicate that this substance should be handled with care. The primary hazards associated with similar compounds include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1][2]
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][3] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Skin Irritation | Causes skin irritation.[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P332+P313: If skin irritation occurs: Get medical advice/attention.[2] |
| Eye Irritation | Causes serious eye irritation.[2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337+P313: If eye irritation persists: Get medical advice/attention.[2] |
| Environmental Precautions | Do not let product enter drains, other waterways, or soil.[1][2] |
Experimental Protocol: Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of this compound.
1.0 Personal Protective Equipment (PPE)
Before handling the chemical, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[2]
-
Lab Coat: A standard laboratory coat.
2.0 Waste Segregation and Collection
-
2.1 Waste Identification: Designate a specific, labeled waste container for this compound and any materials contaminated with it. The label should clearly state "Hazardous Waste" and the chemical name.
-
2.2 Solid Waste:
-
Collect un-used or expired solid this compound in its original container or a compatible, sealed container.
-
Contaminated items such as weighing paper, gloves, and pipette tips should be placed in a designated, sealed plastic bag or container.
-
-
2.3 Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Aqueous solutions must not be disposed of down the drain.[4]
-
3.0 Spill Management
In the event of a spill:
-
3.1 Evacuate: If the spill is large, evacuate the immediate area.
-
3.2 Ventilate: Ensure the area is well-ventilated.
-
3.3 Absorb: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[1]
-
3.4 Collect: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[1]
-
3.5 Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
4.0 Storage of Waste
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]
-
Store in a designated secondary containment bin to prevent accidental release.[4]
5.0 Final Disposal
-
5.1 Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[1][2]
-
5.2 Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.
-
5.3 Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-2-(pyridin-3-yl)ethanol
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 2-Amino-2-(pyridin-3-yl)ethanol. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles with side protection. A face shield may be necessary for splash hazards. | Protects against splashes that can cause serious eye damage.[5][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Latex gloves are not recommended. | Prevents skin contact which can lead to irritation or absorption of the chemical.[5][8] |
| Skin and Body Protection | Fully-buttoned laboratory coat. | Protects against skin contact.[5][8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in case of inadequate ventilation. | Minimizes the inhalation of potentially harmful vapors or dust.[1] |
Operational and Handling Plan
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls :
-
Donning Personal Protective Equipment :
-
Before handling the substance, put on all required PPE as specified in the table above.
-
-
Handling the Compound :
Emergency and First Aid Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8] |
| Skin Contact | Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists.[2][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
Spill Management and Disposal Plan
Spill Management:
-
Small Spills : For a small spill that can be cleaned up in a short amount of time by trained personnel, absorb the spill with an inert, dry material (e.g., sand, vermiculite). Place the material in an appropriate, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Large Spills : If a large amount is spilled, or if you are not trained to handle the cleanup, evacuate the area immediately, secure the location, and contact your institution's emergency response team.
Disposal Plan:
-
Waste containing this compound must be collected in a dedicated, sealed, and clearly labeled container.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance on hazardous waste disposal.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. 2-Amino-2-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2) | C7H12Cl2N2O | CID 53407567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





